4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Description
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Properties
IUPAC Name |
4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)5-1-4-2-11-3-8(4)7-5/h1H,2-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUZEOOLVTXZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN2CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"properties of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid"
An In-Depth Technical Guide to 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid: Properties, Potential, and Research Trajectories
Abstract
This compound is a unique heterocyclic compound featuring a fused pyrazolo-thiazole ring system. While detailed research on this specific molecule is nascent, its structural motifs are present in numerous pharmacologically active agents. This guide provides a comprehensive overview of its known properties and, by leveraging data from analogous structures, projects its potential reactivity, biological activity, and applications in drug discovery. It is intended for researchers and drug development professionals seeking to explore the chemical space and therapeutic potential of this novel scaffold.
PART 1: The Subject Molecule: Foundational Characteristics
Chemical Identity and Structure
This compound is cataloged with the CAS Number 1286753-94-3.[1] It possesses the molecular formula C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol .[1][2] An alternative, and structurally descriptive, synonym for this compound is 4H,6H-Pyrazolo[1,5-c]thiazole-2-carboxylic acid.[2] The core of the molecule is a pentalene-like bicyclic system containing two nitrogen atoms and one sulfur atom, functionalized with a carboxylic acid group, which is a critical handle for medicinal chemistry exploration.
Physicochemical Properties
Experimental physicochemical data for this compound is not extensively published. However, computational methods provide valuable predictive insights into its behavior, which are crucial for designing experimental protocols such as solubility studies and formulation development.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₆N₂O₂S | [1][2] |
| Molecular Weight | 170.19 | [1][2] |
| TPSA (Topological Polar Surface Area) | 55.12 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 0.7856 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
These predicted values suggest the molecule possesses moderate polarity and a LogP value indicative of reasonable membrane permeability, a desirable trait for drug candidates. The presence of both hydrogen bond donors and acceptors, along with the carboxylic acid moiety, implies that its solubility will be pH-dependent. Standard storage conditions are recommended at 4°C under a nitrogen atmosphere to ensure stability.[2]
PART 2: The Thia-Diaza-Pentalene Scaffold in a Broader Context
Given the limited specific data on the title compound, a deeper understanding can be synthesized by examining its core structure in the context of related heterocyclic systems. Thiazole and thiadiazole derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a vast array of biological activities.[3][4]
Potential for Biological Activity
The fusion of a pyrazole and a thiazole ring creates a unique electronic and steric environment. Thiazole-containing compounds are known to act as inhibitors of enzymes like metallo-β-lactamases, which are responsible for antibiotic resistance.[5][6] Similarly, thiadiazole derivatives have been extensively reviewed for their broad-spectrum activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]
The structural similarity of the 4H-5-Thia-1,6a-diaza-pentalene core to these well-documented pharmacophores suggests a high probability of inherent biological activity. The carboxylic acid group, in particular, can mimic endogenous ligands and form critical interactions (e.g., salt bridges, hydrogen bonds) with biological targets.
Reactivity and Opportunities for Derivatization
The chemical reactivity of this compound is dictated by its key functional groups: the heterocyclic core and the carboxylic acid.
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Carboxylic Acid Moiety : This is the primary handle for analog synthesis. Standard organic chemistry transformations can be applied to generate a library of derivatives for structure-activity relationship (SAR) studies. These include:
-
Amidation : Coupling with various amines to produce amides, exploring interactions with protein backbones.
-
Esterification : Reaction with alcohols to yield esters, which can act as prodrugs to improve bioavailability.
-
Reduction : Conversion to the corresponding primary alcohol, opening another avenue for functionalization.
-
-
Heterocyclic Core : The fused ring system is likely to be relatively stable and aromatic in character. However, certain positions on the ring may be susceptible to electrophilic or nucleophilic substitution, depending on the precise electronic nature of the scaffold. Studies on related thiadiazines show reactivity at positions adjacent to the sulfur and nitrogen atoms, allowing for the introduction of diverse substituents.[7][8]
PART 3: Proposed Research and Development Workflow
For scientists aiming to investigate this molecule, a structured, milestone-driven approach is essential. The following outlines a logical workflow from initial synthesis to biological screening.
Proposed Experimental Workflow: Synthesis and Validation
As no direct synthesis protocol is readily available in the searched literature, a hypothetical route can be proposed based on common methods for constructing similar fused heterocyclic systems, such as the reaction between a substituted aminothiazole precursor and a suitable cyclizing agent. The subsequent validation of the synthesized compound is a critical, self-validating step.
Step-by-Step Protocol:
-
Synthesis : Propose and optimize a multi-step synthesis route based on established heterocyclic chemistry principles, potentially starting from commercially available pyrazole or thiazole precursors.[9][10][11]
-
Purification : Purify the crude product using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) or recrystallization to achieve high purity (≥97%).[2]
-
Structural Confirmation :
-
Mass Spectrometry (MS) : Confirm the molecular weight (170.19 g/mol ) using high-resolution mass spectrometry (HRMS) to verify the elemental composition (C₆H₆N₂O₂S).
-
NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the connectivity of atoms and the overall structure. The spectra should be consistent with the proposed pentalene framework.
-
Infrared (IR) Spectroscopy : Identify characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as C=N and C-S bonds within the heterocyclic core.
-
-
Purity Analysis : Quantify the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
This structured screening process ensures that resources are focused on the most promising therapeutic avenues. For example, if the compound shows activity against Gram-negative bacteria in Tier 1, a Tier 2 follow-up could involve specific assays against metallo-β-lactamases (MBLs), a known target for thiazole-containing molecules. [6]
Conclusion
This compound represents an intriguing but underexplored area of chemical space. While direct experimental data is scarce, its foundational properties and the well-documented pharmacological relevance of its constituent heterocyclic motifs—pyrazole and thiazole—provide a strong rationale for its investigation. The carboxylic acid functionality serves as an ideal starting point for medicinal chemistry campaigns. The proposed workflows for synthesis, validation, and biological screening offer a clear and logical path forward for researchers. This compound and its future derivatives hold considerable promise as potential leads for the development of novel therapeutics.
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An Integrated Spectroscopic, Crystallographic, and Computational Approach to the Structure Elucidation of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Assignment
In the landscape of drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Their diverse structures translate to a wide array of pharmacological and physical properties.[1] The 4H-5-Thia-1,6a-diaza-pentalene core, a fused pyrazolo[1,5-c]thiazole system, represents a compelling scaffold with significant potential for biological activity, stemming from the unique electronic and steric arrangement of its constituent pyrazole and thiazole rings.[2][3] The introduction of a carboxylic acid moiety at the 2-position further enhances its potential for targeted biological interactions.
However, the promise of any novel compound is fundamentally tethered to the unequivocal confirmation of its chemical structure. An erroneous assignment can derail research programs, invalidate biological data, and lead to significant wasted resources. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of a newly synthesized batch of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid. We will move beyond a simple checklist of techniques, instead detailing an integrated, self-validating workflow that combines spectroscopic analysis, the definitive power of X-ray crystallography, and the predictive accuracy of computational chemistry. This multi-pronged approach ensures the highest degree of confidence in the final structural assignment, meeting the rigorous standards of modern chemical research.
The Foundational Step: Contextualizing via Synthesis
Before characterization can begin, we must understand the compound's origin. The structure of a product is intrinsically linked to its reaction pathway. For the title compound, a plausible and efficient synthetic route involves a cyclocondensation reaction, a common strategy for forming fused heterocyclic systems.[4][5]
Proposed Synthesis: Hantzsch-Type Thiazole Formation
A logical approach is the reaction of a substituted pyrazole precursor with a suitable thioglycolic acid derivative. This method provides a direct and often high-yielding pathway to the desired pyrazolo[1,5-c]thiazole core.
Protocol 1: Synthesis of this compound
-
Precursor Synthesis: Synthesize Ethyl 5-amino-1H-pyrazole-4-carboxylate from commercially available starting materials.
-
Thiazolidinone Formation: React Ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl 2-chloroacetoacetate in the presence of a mild base (e.g., sodium acetate) in refluxing ethanol. This forms an intermediate thiazolidinone ring.
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Dehydration & Aromatization: Treat the resulting intermediate with a dehydrating agent, such as polyphosphoric acid (PPA), and heat to induce cyclization and aromatization to form the fused 4H-5-Thia-1,6a-diaza-pentalene ring system with an ester group at the 2-position.
-
Hydrolysis: Perform a standard ester hydrolysis using aqueous sodium hydroxide, followed by acidic workup (e.g., with 1M HCl) to yield the final product, this compound, as a solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain an analytically pure sample.
This synthetic context provides the initial hypothesis for our structure: C₆H₆N₂O₂S. Now, we must rigorously test this hypothesis.
The Core Investigation: A Multi-Technique Spectroscopic Analysis
Spectroscopy provides a detailed, non-destructive view of the molecule's framework, functional groups, and atomic connectivity.[1][6]
Mass Spectrometry: The Molecular Formula Gatekeeper
High-Resolution Mass Spectrometry (HRMS) is the first checkpoint. It provides the most accurate determination of the molecular weight and, by extension, the molecular formula.
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF).
-
Expected Result: An exact mass measurement corresponding to the protonated molecule [M+H]⁺.
-
Calculated Mass for C₆H₇N₂O₂S⁺: 171.0223
-
The experimental value must match this calculated mass to within ±5 ppm to confidently confirm the molecular formula.
-
Infrared Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy probes the vibrational modes of the molecule, offering rapid confirmation of key functional groups.
Protocol 2: FTIR Data Acquisition
-
Mix a small amount of the dried sample with KBr powder.
-
Press the mixture into a thin, transparent pellet.
-
Acquire the spectrum using a standard FTIR spectrometer from 4000 to 400 cm⁻¹.
Table 1: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid Dimer |
| ~1620 | C=N stretch | Pyrazole/Thiazole Ring |
| ~1550 | C=C stretch | Aromatic Ring System |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~700 | C-S stretch | Thiazole Ring |
The presence of a broad O-H stretch and a strong carbonyl absorption are critical indicators of the carboxylic acid functionality.
Nuclear Magnetic Resonance (NMR): The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[7][8] A full suite of 1D and 2D experiments is required for unambiguous assignment.
The Structure Hypothesis for NMR Analysis:
Based on the synonym 4H,6H-Pyrazolo[1,5-c]thiazole-2-carboxylic acid, we can number the atoms for assignment purposes.
-
1D NMR (¹H and ¹³C): Provides information on the chemical environment and number of unique protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms.
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the acidic proton).
-
Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
Predicted NMR Data (in DMSO-d₆):
Table 2: Predicted ¹H and ¹³C NMR Data
| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key 2D Correlations |
|---|---|---|---|---|
| COOH | ~165 | ~13.0 | br s | HMBC to C-2 |
| C-2 | ~145 | - | - | HMBC from H-3 |
| C-3 | ~115 | ~7.5 | s | COSY: none; HMBC to C-2, C-3a, C-6a |
| C-3a | ~140 | - | - | HMBC from H-3, H-4 |
| C-4 | ~45 | ~4.8 | s (2H) | HMBC to C-3a, C-5, C-6a |
| C-5 | Thione C=S: ~180 | - | - | HMBC from H-4, H-6 |
| C-6 | ~50 | ~5.0 | s (2H) | HMBC to C-5, C-6a |
| C-6a | ~150 | - | - | HMBC from H-3, H-4, H-6 |
Causality of Experimental Choices:
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7] In our proposed structure, no protons are directly coupled, so we expect to see no cross-peaks. This is a crucial diagnostic finding.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[8] It will definitively link the proton signals at ~7.5, ~4.8, and ~5.0 ppm to their respective carbon atoms (C-3, C-4, and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton.[8] It reveals correlations between protons and carbons that are 2 or 3 bonds away. The predicted correlations in Table 2 are essential for assembling the fused ring system and placing the carboxylic acid group. For instance, the correlation from the lone aromatic proton (H-3) to the quaternary carbon of the carboxylic acid (C-2) confirms the substituent position. Correlations from the methylene protons (H-4, H-6) to the bridgehead carbons (C-3a, C-6a) and the thione carbon (C-5) piece together the entire heterocyclic core.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of a novel molecule like this compound is not a linear process but a synergistic interplay of multiple analytical techniques. By beginning with a synthetic hypothesis and systematically applying mass spectrometry, IR, and a comprehensive suite of NMR experiments, a robust structural hypothesis can be built. This hypothesis is then rigorously tested and validated through the predictive power of DFT calculations and ultimately confirmed in absolute terms by single-crystal X-ray diffraction. This integrated, self-validating workflow ensures the scientific integrity of the data and provides the unshakeable structural foundation necessary for all subsequent research and development endeavors.
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An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic Acid (CAS 1286753-94-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Strategic Overview
The pyrazolothiazole nucleus is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] The fusion of pyrazole and thiazole rings creates a unique electronic and steric environment, making it an attractive pharmacophore for the design of novel therapeutic agents. The target molecule, 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid, incorporates this privileged scaffold with a carboxylic acid moiety, a common functional group used to modulate physicochemical properties and biological interactions.
The synthetic strategy detailed herein is predicated on a convergent approach, wherein the pyrazole and thiazole ring systems are constructed in a sequential manner. This methodology allows for greater control over the regiochemistry and facilitates the introduction of the desired functional groups at specific positions. The key steps involve the formation of a pyrazole-based intermediate, followed by the annulation of the thiazole ring.
Proposed Synthetic Pathway
The proposed synthesis of 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid is a multi-step process commencing with readily available starting materials. The overall workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid.
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
The initial step involves the well-established synthesis of a functionalized pyrazole ring. This is achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. The ethoxy group acts as a leaving group, and the subsequent cyclization yields the desired pyrazole intermediate.
Protocol:
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol (10 vol), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol to afford Ethyl 5-amino-1H-pyrazole-4-carboxylate as a solid.
Step 2: Synthesis of Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate
This crucial step involves the construction of the fused thiazole ring. The aminopyrazole intermediate undergoes a cyclocondensation reaction with ethyl 2-mercaptoacetate. The amino group of the pyrazole attacks the carbonyl carbon of the mercaptoacetate, and the thiol group subsequently displaces a suitable leaving group (in this case, water, after protonation of the pyrazole nitrogen) to form the thiazole ring.
Protocol:
-
A mixture of Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl 2-mercaptoacetate (1.2 eq) in a high-boiling point solvent such as toluene or xylene is heated to reflux.
-
A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate.
Step 3: Saponification to 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base such as lithium hydroxide.
Protocol:
-
Dissolve Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 3-4.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the final product, 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid.
Comprehensive Characterization
Unequivocal characterization of the synthesized compound is paramount to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
Relationship between Characterization Techniques
The following diagram illustrates how different analytical techniques provide complementary information for the comprehensive characterization of the target molecule.
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"spectroscopic data of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid"
An In-depth Technical Guide to the Spectroscopic Characterization of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of This compound . The document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, analysis, and application of novel heterocyclic compounds. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, offering insights into the structural elucidation of this unique molecule.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused ring system containing nitrogen and sulfur. The pentalene core, a bicyclic system with 8 π-electrons, is inherently interesting due to its electronic properties. The incorporation of heteroatoms and a carboxylic acid functional group suggests potential applications in medicinal chemistry and materials science, where such scaffolds can act as bioisosteres, metal chelators, or electronically active components.
Accurate structural confirmation and purity assessment are paramount for any further investigation into its biological activity or material properties. This guide will provide a predictive framework for its characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Below is a diagram of this compound, with key atoms numbered for reference in the subsequent spectroscopic discussions.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.[1][2][3]
Predicted IR Absorption Bands
The key functional groups in our target molecule are the carboxylic acid, the C=N and C=C bonds within the heterocyclic system, and the C-S bond.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic-like System | C=C / C=N stretch | 1620 - 1450 | Medium - Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| C-H | Aromatic/Vinylic C-H stretch | 3100 - 3000 | Medium |
| C-S | C-S stretch | 800 - 600 | Weak - Medium |
-
Expertise & Experience Insight: The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, resulting from intermolecular hydrogen bonding.[2] Its presence is a strong indicator of the carboxylic acid functionality. The C=O stretch is also a very reliable and intense peak.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum should be baseline-corrected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[4] This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange.
-
Aromatic/Heterocyclic Protons: The protons on the pentalene ring system are expected to be in the aromatic region (7-9 ppm). The exact chemical shifts and coupling constants (J-values) will depend on the electronic environment created by the nitrogen and sulfur atoms.
-
Aliphatic Proton (-CH): The proton at the C4 position is an sp³-hybridized carbon and will be shifted upfield compared to the aromatic protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is significantly deshielded and will appear in the 160-180 ppm region.[4][5]
-
Aromatic/Heterocyclic Carbons: The sp²-hybridized carbons of the heterocyclic rings will resonate in the 110-160 ppm range. Carbons directly attached to heteroatoms will have distinct chemical shifts.
-
Aliphatic Carbon (-CH): The sp³-hybridized carbon at C4 will be found further upfield.
Predicted NMR Data Summary
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 (broad s) | 160 - 180 |
| C3-H | 7.0 - 8.5 (d) | 110 - 140 |
| C6-H | 7.0 - 8.5 (d) | 140 - 160 |
| C4-H₂ | ~4.0 - 5.0 (s) | 40 - 60 |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable -OH proton.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular formula is C₇H₄N₂O₂S. The monoisotopic mass would be calculated and observed. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the most prominent peak in the positive ion mode.
-
Key Fragmentation Patterns:
-
Loss of CO₂ (44 Da) from the carboxylic acid.
-
Loss of the entire -COOH group (45 Da).[4]
-
Cleavage of the heterocyclic rings, the pattern of which would be characteristic of this specific ring system.
-
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 181.01 | Protonated molecular ion |
| [M-COOH]⁺ | 136.02 | Loss of the carboxylic acid group |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Predicted UV-Vis Absorption
The extended π-system of the thia-diaza-pentalene core is expected to result in strong UV-Vis absorption.
-
π → π* Transitions: These are expected to be the most intense absorptions and will likely occur in the 250-400 nm range.[6][7]
-
n → π* Transitions: Transitions involving the non-bonding electrons on the nitrogen and sulfur atoms may also be observed, typically at longer wavelengths with lower intensity.[6]
The exact position of the absorption maximum (λ_max) is sensitive to the solvent polarity.[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
Integrated Spectroscopic Workflow
The most confident structural elucidation comes from the integration of all spectroscopic data. The following workflow illustrates this synergistic approach.
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- 7. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Initial Investigation of Thia-diaza-pentalene Derivatives
Abstract
This technical guide provides a comprehensive overview of the foundational aspects of thia-diaza-pentalene derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Given the nascent stage of research into this specific scaffold, this document synthesizes direct findings on closely related analogues, such as thiophene-fused diazapentalenes, and extrapolates key insights from the broader, well-established field of thiadiazole chemistry. We will delve into the theoretical underpinnings of their electronic structure, explore rational synthetic strategies, detail essential characterization methodologies, and discuss their potential biological activities and applications. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate or advance their work on this promising class of molecules.
Introduction: The Thia-diaza-pentalene Core - A Scaffold of Untapped Potential
The pentalene bicyclic system, composed of two fused five-membered rings, is a fascinating scaffold in organic chemistry, known for its antiaromatic character when composed solely of carbon atoms. The introduction of heteroatoms, such as sulfur and nitrogen, to create thia-diaza-pentalene derivatives, dramatically alters the electronic landscape of the molecule. This modification can modulate the antiaromaticity, enhance stability, and introduce specific sites for intermolecular interactions, making these compounds highly attractive for various applications, particularly in drug discovery.
The strategic incorporation of a thiadiazole-like moiety within the pentalene framework is expected to confer a range of biological activities, drawing parallels from the extensive pharmacology of thiadiazole derivatives. These are known to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4]
This guide will provide a structured approach to the initial investigation of thia-diaza-pentalene derivatives, from theoretical design to synthetic execution and biological evaluation.
Theoretical Framework: Understanding Stability and Reactivity
The electronic nature of the thia-diaza-pentalene core is a critical determinant of its stability and reactivity. Theoretical studies on related diazapentalenes reveal that the arrangement of nitrogen atoms and the fusion of other heterocyclic rings significantly influence their antiaromatic character.[5]
Fusion of electron-poor rings, such as thiophene, to a 1,4-diazapentalene core has been shown to enhance stability.[5] Conversely, the introduction of amino groups at the 2- and 5-positions of a 1,6,6aλ4-trithiapentalene system also contributes to the stabilization of the heterocyclic compound.[6][7] These findings suggest that the strategic placement of substituents and fused rings is a key consideration in the design of stable and synthetically accessible thia-diaza-pentalene derivatives.
Key Theoretical Considerations:
-
Aromaticity and Antiaromaticity: Nucleus-Independent Chemical Shift (NICS) calculations can be employed to predict the degree of aromatic or antiaromatic character of the five-membered rings.[6][7]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electronic transitions and the potential for charge transfer interactions, which are crucial for understanding their optical properties and reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps can help identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack and guiding the design of intermolecular interactions with biological targets.
Synthetic Strategies: Building the Thia-diaza-pentalene Core
While specific, established protocols for the synthesis of a wide range of thia-diaza-pentalene derivatives are not yet abundant in the literature, rational synthetic routes can be devised based on the synthesis of related heterocyclic systems. The synthesis of a thiophene-fused 1,4-diazapentalene provides a valuable template.[5] Furthermore, the vast body of work on the synthesis of 1,3,4-thiadiazoles offers a rich source of cyclization strategies that can be adapted.[1][3][8]
General Synthetic Approach: A Hypothetical Pathway
A plausible synthetic strategy for a generic thia-diaza-pentalene derivative could involve a multi-step sequence culminating in the cyclization to form the bicyclic core.
Caption: Hypothetical synthetic workflow for thia-diaza-pentalene derivatives.
Detailed Experimental Protocol (Adapted from Thiadiazole Synthesis)
The following protocol is an adapted, generalized procedure for the synthesis of a 5-aryl-1,3,4-thiadiazol-2-amine, which could serve as a key intermediate.[8]
Step 1: Formation of the Thiadiazole Ring
-
To a stirred mixture of an appropriate aromatic carboxylic acid (3.00 mmol) in phosphorus oxychloride (POCl₃, 10 mL), add thiosemicarbazide (3.00 mmol) at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 1 hour.
-
Cool the mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to pH 8 with a 50% sodium hydroxide solution while stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 5-aryl-1,3,4-thiadiazol-2-amine.
Self-Validation: The success of this step can be validated by Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the next section.
Structural Characterization: Confirming the Molecular Architecture
A combination of spectroscopic and analytical techniques is essential to unequivocally confirm the structure and purity of the synthesized thia-diaza-pentalene derivatives.
| Technique | Information Obtained | Typical Observations for Related Heterocycles |
| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Protons on the heterocyclic ring will have characteristic shifts depending on their electronic environment.[9][10] |
| ¹³C NMR | Carbon skeleton, chemical shifts of different carbon atoms. | Carbons of the thiadiazole ring typically resonate at δ 160-170 ppm.[10] |
| FT-IR | Presence of functional groups. | Characteristic stretching vibrations for C=N, C-S, and N-H bonds.[10] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Provides the molecular ion peak corresponding to the expected mass of the synthesized compound. |
| X-ray Crystallography | Unambiguous determination of the 3D molecular structure, bond lengths, and bond angles. | Provides definitive proof of the pentalene ring system and the spatial arrangement of substituents.[6][7][11] |
Potential Applications in Drug Discovery and Materials Science
The thia-diaza-pentalene scaffold holds considerable promise for a variety of applications, primarily inferred from the well-documented activities of thiadiazole derivatives.
Medicinal Chemistry
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][3][4][12]
-
Antimicrobial Agents: Many thiadiazole derivatives have shown potent activity against a range of bacteria and fungi.[3][12]
-
Anticancer Agents: The thiadiazole moiety is present in several compounds with demonstrated anticancer properties, targeting various cancer cell lines.[1][8]
-
Anti-inflammatory and Analgesic Activity: Certain thiadiazole derivatives have shown significant anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13][14]
-
Enzyme Inhibition: Thiadiazoles are known to inhibit various enzymes, including carbonic anhydrase and matrix metalloproteinases.[1][3]
Caption: Potential therapeutic applications of thia-diaza-pentalene derivatives.
Materials Science
The unique electronic properties of the thia-diaza-pentalene core suggest potential applications in materials science. The antiaromatic nature and the presence of heteroatoms can lead to interesting photophysical and electronic properties. Thiophene-fused 1,4-diazapentalene, for instance, exhibits a dense π-stacked structure in the solid state, which could be beneficial for charge transport in organic electronic devices.[5]
Conclusion and Future Directions
The initial investigation of thia-diaza-pentalene derivatives presents a compelling frontier in heterocyclic chemistry. While direct research on this specific scaffold is emerging, the wealth of knowledge from the closely related fields of thiadiazoles and diazapentalenes provides a strong foundation for future exploration. The synthetic strategies and characterization techniques outlined in this guide offer a practical starting point for researchers. The potential for these compounds to exhibit a wide range of biological activities makes them highly attractive targets for drug discovery programs. Future work should focus on the development of robust and versatile synthetic methodologies to access a diverse library of thia-diaza-pentalene derivatives, followed by systematic screening for various biological activities. Furthermore, in-depth theoretical and experimental studies on their electronic and photophysical properties will be crucial to unlock their potential in materials science.
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A Technical Guide to the Discovery and Synthesis of Novel Thia-Diaza-Pentalene Compounds
Executive Summary: The thia-diaza-pentalene core represents a class of fused heterocyclic scaffolds gaining significant traction in medicinal chemistry and drug development. Characterized by a bicyclic system containing both sulfur and nitrogen atoms, these structures offer a unique three-dimensional architecture and electronic profile, making them compelling candidates for targeted therapeutic design. Their utility has been notably demonstrated in the development of potent and selective modulators of key biological targets, including cannabinoid receptors. This guide provides an in-depth exploration of the thia-diaza-pentalene scaffold, focusing on strategic synthetic methodologies, robust characterization techniques, and a case study of their application in modern drug discovery. The content is tailored for researchers and professionals in the pharmaceutical sciences, offering both foundational principles and field-proven insights into the practical development of these novel compounds.
The Thia-Diaza-Pentalene Scaffold: A Privileged Structure in Medicinal Chemistry
The term "thia-diaza-pentalene" describes a family of bicyclic 8-π-electron systems. A key variant, the 3,4-diaza-1,6,6aλ⁴-trithiapentalene system, has been studied for its unique electronic structure.[1][2] Quantum chemical calculations, including Density Functional Theory (DFT), suggest that these systems possess significant aromatic bond delocalization, which contributes to their stability.[1][2] This inherent stability, combined with the scaffold's rigid framework, makes it an excellent platform for the precise spatial orientation of functional groups intended to interact with biological targets.
The true value of a chemical scaffold lies in its therapeutic potential. The thia-diaza-pentalene framework has proven its merit in the discovery of potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[3] This is significant because CB2 agonists are actively pursued for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The discovery of orally bioavailable thia-diaza-pentalene derivatives with robust efficacy in preclinical pain models underscores the scaffold's "drug-like" potential and its status as a privileged structure in modern medicinal chemistry.[3]
Strategic Approaches to Synthesis
The construction of the thia-diaza-pentalene core requires a strategic approach, typically involving the sequential or convergent assembly of the fused heterocyclic rings. Retrosynthetic analysis reveals that a common and effective strategy is to first construct a substituted monocyclic 1,3,4-thiadiazole, which then undergoes a subsequent annulation reaction to form the second fused ring.
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A Comprehensive Theoretical Framework for the Characterization of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Abstract
This technical guide delineates a comprehensive in silico framework for the theoretical investigation of the novel heterocyclic entity, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid. The pentalene scaffold, particularly when functionalized with heteroatoms, presents a rich area for chemical exploration. This document outlines a multi-faceted computational strategy employing Density Functional Theory (DFT) and molecular docking to elucidate the structural, electronic, spectroscopic, and potential pharmacodynamic properties of this compound. The proposed methodologies are designed to provide a robust, predictive foundation to guide subsequent synthetic efforts and experimental validation, accelerating its potential development in materials science or as a therapeutic agent.
Introduction: The Case for a Novel Heterocycle
The confluence of sulfur and nitrogen atoms within heterocyclic scaffolds has yielded a multitude of compounds with significant biological and material properties. The 1,3,4-thiadiazole ring, for instance, is a well-established pharmacophore present in a wide array of medicinal agents, exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The pentalene system, a bicyclic antiaromatic hydrocarbon, offers a unique electronic landscape. The strategic introduction of heteroatoms, as in the 4H-5-Thia-1,6a-diaza-pentalene core, is hypothesized to modulate this electronic structure, potentially creating a novel, stable, and functionally rich molecular architecture.
The addition of a carboxylic acid moiety further enhances the molecule's potential, providing a key functional group for forming salts, esters, or amides, and serving as a critical interaction point with biological macromolecules. Given the absence of prior experimental or theoretical data on this compound, a rigorous theoretical investigation is the most logical and resource-efficient first step. This guide provides the blueprint for such an investigation, leveraging state-of-the-art computational chemistry techniques to build a foundational understanding of this promising new molecule.[3]
Part 1: Quantum Mechanical Approach to Molecular Structure and Stability
The initial and most critical step in understanding any new chemical entity is to determine its most stable three-dimensional conformation. This structural foundation dictates all other physicochemical properties.
Rationale for Methodology: Density Functional Theory (DFT)
For elucidating the properties of complex chemical systems like the target molecule, Density Functional Theory (DFT) stands as a powerful and widely-used computational method.[4] DFT offers a favorable balance between computational cost and accuracy, making it ideal for calculating the electronic structure and geometry of organic molecules.[5] By solving the Kohn-Sham equations, DFT can accurately reconstruct the electron density, providing the basis for predicting molecular properties.[6]
For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is proposed. B3LYP has a long-standing track record of providing reliable geometric and electronic data for a vast range of organic compounds. This will be paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility with diffuse functions (++) and polarization functions (d,p) to accurately describe the electron distribution in a heteroatomic system with potential intramolecular hydrogen bonding.
Protocol: Geometric Optimization
-
Initial Structure Construction: The 2D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search (Pre-optimization): A preliminary conformational search using a lower-level theory (e.g., semi-empirical PM6 or a smaller basis set) is performed to identify low-energy conformers, particularly concerning the orientation of the carboxylic acid group.
-
DFT Optimization: The lowest energy conformer is then subjected to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The calculation is run until a stationary point on the potential energy surface is located.
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Anticipated Data and Visualization
The primary output will be the optimized 3D coordinates. From this, key structural parameters can be analyzed.
Diagram 1: 2D Structure of the Target Molecule
Caption: Computational workflow for analyzing electronic properties and reactivity.
Anticipated Data Presentation
Table 2: Predicted Electronic and Reactivity Descriptors
| Property | Description | Predicted Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Data to be populated |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data to be populated |
| ΔE (Gap) | HOMO-LUMO Energy Gap | Data to be populated |
| μ | Electronic Chemical Potential | Data to be populated |
| η | Chemical Hardness | Data to be populated |
| ω | Global Electrophilicity Index | Data to be populated |
Part 3: In Silico Prediction of Spectroscopic Signatures
Predicting the spectroscopic properties of a novel compound is invaluable for its future synthesis and characterization. Computational methods can generate theoretical spectra that serve as a benchmark for experimental results. [7][8]
Rationale for Spectroscopic Calculations
-
NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance is the cornerstone of structural elucidation for organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method within DFT can predict chemical shifts with high accuracy.
-
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies correspond to the peaks in an IR spectrum. This helps in identifying functional groups and confirming the molecular structure. The frequency analysis performed in Part 1 provides this data.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides information about the conjugated π-system of the molecule.
Protocol: Spectroscopic Prediction
-
NMR: Perform a GIAO-B3LYP/6-311++G(d,p) calculation using the optimized geometry. The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
IR: The harmonic frequencies and intensities are obtained directly from the frequency calculation in Part 1. These frequencies are often scaled by a known factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic values.
-
UV-Vis: A TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)) is performed on the optimized geometry to compute the lowest several singlet-singlet electronic transitions.
Part 4: Probing Bioactivity with Molecular Docking
Given the pharmacological importance of related N,S-heterocycles, it is prudent to explore the potential of this compound to interact with a relevant biological target. Molecular docking is a structure-based drug design method that predicts the preferred binding mode and affinity of a ligand to a macromolecular target. [9][10]
Rationale and Target Selection
Molecular docking allows for the rapid, in silico screening of a compound against a protein target, providing a hypothesis about its potential biological activity. [11]The choice of target is critical. Many thiadiazole derivatives are known to act as inhibitors of carbonic anhydrase (CA), an enzyme implicated in conditions like glaucoma and certain cancers. Therefore, a human carbonic anhydrase isoform (e.g., Carbonic Anhydrase II, PDB ID: 2CBE) is selected as a representative and well-validated target for this prospective study.
Protocol: Molecular Docking Workflow
-
Ligand Preparation: The DFT-optimized structure of the title compound is prepared for docking. This involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.
-
Receptor Preparation: The crystal structure of human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB: 2CBE). Co-crystallized ligands, water molecules (except those critical for binding, if any), and other non-protein atoms are removed. Polar hydrogen atoms and Kollman charges are added.
-
Grid Box Generation: A grid box is defined around the active site of the enzyme. The dimensions are set to encompass the entire binding pocket, typically centered on the location of the native co-crystallized ligand or the catalytic zinc ion.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to search for the optimal binding poses of the ligand within the receptor's active site.
-
Analysis of Results: The results are ranked based on a scoring function, which estimates the binding free energy (ΔG_binding) in kcal/mol. The top-ranked poses are visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion).
Diagram 3: Molecular Docking Workflow
Caption: Step-by-step process for the molecular docking investigation.
Anticipated Data Presentation
Table 3: Hypothetical Docking Results against Carbonic Anhydrase II (PDB: 2CBE)
| Pose Rank | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | Data to be populated | e.g., HIS94, THR199, ZN701 | e.g., H-bond, Coordination |
| 2 | Data to be populated | e.g., VAL121, LEU198 | e.g., Hydrophobic |
| 3 | Data to be populated | e.g., THR200, GLN92 | e.g., H-bond |
Conclusion
This guide has detailed a comprehensive, multi-pronged theoretical strategy to characterize the novel heterocycle this compound. By systematically applying DFT for structural, electronic, and spectroscopic prediction, complemented by molecular docking to probe potential bioactivity, this in silico protocol establishes a robust data-driven foundation. The insights gained from this theoretical framework will be instrumental in rationalizing the molecule's properties, minimizing empirical risk, and strategically guiding future experimental synthesis and validation. This approach embodies the principles of modern chemical research, where computation and experiment are synergistic partners in the discovery and development of new functional molecules.
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Fused Thiadiazole Heterocyclic Systems: An In-depth Technical Guide to Exploratory Synthesis
Introduction: The Enduring Significance of Fused Thiadiazoles in Modern Drug Discovery
Fused thiadiazole heterocyclic systems represent a privileged scaffold in medicinal chemistry, consistently emerging as the core of a multitude of pharmacologically active agents.[1][2][3] Their inherent structural features, including the presence of a sulfur atom which enhances liposolubility and the capacity for diverse substitutions, make them attractive candidates for drug design.[4] These five-membered aromatic rings are bioisosteres of other key heterocycles like pyrimidines and oxadiazoles, allowing them to interact with a wide array of biological targets.[4] Consequently, fused thiadiazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[2][5] This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable heterocyclic systems, with a focus on the underlying mechanistic principles and practical experimental protocols for researchers in drug development.
Key Synthetic Strategies for Fused Thiadiazole Systems
The exploratory synthesis of fused thiadiazoles predominantly relies on a selection of robust and versatile chemical transformations. This section will delve into the most prevalent and effective methodologies, providing both the theoretical framework and practical execution details.
The Hurd-Mori Reaction: A Classic Approach to 1,2,3-Thiadiazoles
The Hurd-Mori reaction is a cornerstone in the synthesis of the 1,2,3-thiadiazole ring system, proceeding via the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂).[2][6] This method is valued for its reliability and the accessibility of its starting materials.[6]
Mechanistic Insight: The reaction is initiated by the electrophilic attack of thionyl chloride on the hydrazone. This is followed by a series of steps involving chlorination, cyclization, and elimination to form the aromatic 1,2,3-thiadiazole ring. The choice of an N-acyl or N-tosyl group on the hydrazone can influence the reaction's efficiency.[2]
Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole [6]
-
Step 1: Synthesis of Acetophenone Semicarbazone.
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.
-
Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the resulting solid, wash with cold water, and dry under a vacuum to obtain acetophenone semicarbazone.
-
-
Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction).
-
In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.38 g, 20 mmol) to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
After cooling, carefully pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Logical Workflow for Hurd-Mori Synthesis
Caption: Workflow for the synthesis of 4-phenyl-1,2,3-thiadiazole.
Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides
A widely employed and versatile method for constructing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazides with various reagents.[7] This approach allows for the introduction of diverse substituents at the 2- and 5-positions of the thiadiazole core.
Mechanistic Rationale: The synthesis generally proceeds through the acylation of the thiosemicarbazide by a carboxylic acid or its derivative, followed by a dehydration-cyclization step.[3] The choice of the cyclizing agent, such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE), is critical for the reaction's success and can influence the reaction conditions and yield.[3][8] The use of PPE is presented as a less toxic alternative to reagents like POCl₃ or SOCl₂.[3]
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole [3]
-
Using Polyphosphate Ester (PPE):
-
To a hot (60 °C) solution of benzoic acid (0.61 g, 5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (0.46 g, 5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
Add 15 mL of distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate.
-
Filter the formed precipitate, and wash it with chloroform and hexane to yield the product.
-
-
Using Phosphorus Oxychloride (POCl₃): [9]
-
To a mixture of the desired carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol), add phosphorus oxychloride (5 mL) dropwise under cooling.
-
After the addition, reflux the reaction mixture for 2-3 hours, monitoring by TLC.
-
Pour the cooled reaction mixture slowly into crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including fused thiadiazoles.[10][11] This reaction involves the concertedly or stepwise addition of a 1,3-dipole, such as a nitrilimine, to a dipolarophile containing a double or triple bond.
Mechanistic Principles: Nitrilimines, often generated in situ from hydrazonoyl halides in the presence of a base, are common 1,3-dipoles used in thiadiazole synthesis.[5][12] The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory.[11]
Experimental Protocol: Synthesis of a 2,3-dihydro-1,3,4-thiadiazole derivative [5]
-
To a solution of hydrazonoyl bromide (5 mmol) and methyl hydrazinecarbodithioate (5 mmol) in ethanol (40 mL), add triethylamine (0.7 mL, 5 mmol).
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Recrystallize the crude product from an appropriate solvent to yield the final 2,3-dihydro-1,3,4-thiadiazole derivative.
Conceptual Pathway of 1,3-Dipolar Cycloaddition
Caption: Conceptual workflow for 1,3-dipolar cycloaddition in thiadiazole synthesis.
Condensation Reactions for Fused Systems: Synthesis of Triazolothiadiazoles
The synthesis of fused heterocyclic systems, such as[1][2][6]triazolo[3,4-b][2][5][6]thiadiazoles, often involves the cyclocondensation of a pre-formed heterocyclic precursor. A common strategy is the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various electrophilic reagents.
Experimental Protocol: Synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles [13]
-
A mixture of 4-amino-5-substituted-1,2,4-triazole-3-thiol (0.01 mol), an aromatic carboxylic acid (0.01 mol), and phosphorus oxychloride (20 mL) is heated at reflux in an oil bath at 170°C for 14-16 hours.
-
The resulting reaction mass is cooled and then poured into crushed ice with stirring.
-
The crude product that precipitates is filtered, washed with a dilute sodium bicarbonate solution, followed by water.
-
The product is then dried and recrystallized from a suitable solvent.
Data Presentation: Spectroscopic Characterization
The structural elucidation of newly synthesized fused thiadiazole derivatives relies heavily on a combination of spectroscopic techniques. Below is a summary of typical spectroscopic data.
Table 1: Typical ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm) for Thiadiazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference(s) |
| ¹H NMR | Aliphatic Protons | 2.0 - 4.6 | [14] |
| Aromatic Protons | 7.2 - 8.5 | [14] | |
| NH Protons | 8.4 - 11.3 | [14] | |
| ¹³C NMR | Aliphatic Carbons | 15 - 51 | [14] |
| Aromatic Carbons | 117 - 147 | [14] | |
| Thiadiazole Ring Carbons | 150 - 170 | [15] | |
| C=O (Amide/Ester) | ~163 | [14] |
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Thiadiazole Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference(s) |
| N-H | Stretching | 3100 - 3400 | [16] |
| C-H (aromatic) | Stretching | ~3030 | [17] |
| C=O (amide) | Stretching | 1670 - 1695 | [17] |
| C=N (ring) | Stretching | 1580 - 1630 | [13][17] |
| C-S (ring) | Stretching | 690 - 710 | [17] |
Table 3: UV-Visible Absorption Maxima (λmax) for Thiadiazole Derivatives
| Compound Type | Solvent | λmax (nm) | Reference(s) |
| 1,3,4-Thiadiazole derivatives | Chloroform | 290 - 355 | [18] |
| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 296 | [4] |
Conclusion and Future Outlook
The exploratory synthesis of fused thiadiazole heterocyclic systems continues to be a vibrant and crucial area of research for drug discovery professionals. The methodologies outlined in this guide, including the Hurd-Mori reaction, cyclization of thiosemicarbazides, 1,3-dipolar cycloadditions, and condensation reactions, provide a robust toolkit for accessing a wide diversity of these valuable scaffolds. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes. The future of this field will likely involve the development of more sustainable and efficient synthetic methods, such as microwave-assisted synthesis and green chemistry approaches, to further accelerate the discovery of novel thiadiazole-based therapeutic agents.[1]
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- 5. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
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Methodological & Application
Application Notes & Protocols: A Proposed Synthetic Route to 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-5-Thia-1,6a-diaza-pentalene core represents a novel heterocyclic scaffold of significant interest for applications in medicinal chemistry and materials science. Its unique electronic properties and dense arrangement of heteroatoms suggest potential for novel biological activities and utility as a functional chromophore. To date, a specific, documented synthetic protocol for 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid is not available in the peer-reviewed literature. This guide, therefore, presents a rational, scientifically-grounded, and detailed proposed synthetic pathway. Each step is designed based on established, high-yielding transformations in heterocyclic chemistry, providing a robust starting point for researchers aiming to synthesize this and related compounds.
Part 1: Synthetic Strategy and Design Rationale
The synthesis of fused heterocyclic systems requires a strategic approach to ring construction. Our retrosynthetic analysis identifies a key precursor, a substituted pyrazole, upon which the second heterocyclic ring (a thiazole) can be constructed. This strategy is advantageous as it utilizes readily available starting materials and builds complexity through reliable, well-understood reaction mechanisms.
The proposed forward synthesis begins with the construction of a versatile pyrazole intermediate, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This intermediate is then converted to a thioamide, which is the crucial nucleophile for the subsequent ring-closing reaction. The final bicyclic core is assembled via a Hantzsch-type thiazole synthesis, a classic and efficient method for forming this particular heterocycle.[1][2] A final saponification step yields the target carboxylic acid.
Caption: Retrosynthetic analysis for the proposed synthesis.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for the proposed synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
Rationale: This initial step constructs the foundational pyrazole ring. The reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate is a well-established method for producing 3-aminopyrazole esters.[3][4] The ethoxymethylene group acts as an electrophile for the initial attack by hydrazine, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring.
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (200 mL).
-
Add ethyl (ethoxymethylene)cyanoacetate (0.4 mol, 67.6 g).
-
Slowly add hydrazine hydrate (80% solution, 0.5 mol, 31.3 g) dropwise to the stirred solution. Caution: The initial reaction can be exothermic.
-
Once the addition is complete, heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization. A pale-yellow solid should precipitate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.
| Parameter | Value |
| Product | Ethyl 3-amino-1H-pyrazole-4-carboxylate |
| CAS Number | 6994-25-8[3] |
| Expected Yield | 85-95% |
| Appearance | Pale-yellow solid[3] |
| Key Reagents | Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate, Ethanol |
| Reaction Time | 4 hours at reflux |
| Purification | Recrystallization from ethanol if necessary. |
Step 2: Conversion to 3-Amino-1H-pyrazole-4-carbothioamide
Rationale: The conversion of a carbonyl group to a thiocarbonyl is a key transformation. Lawesson's reagent is a highly effective and widely used thionating agent for amides.[5][6] The reaction proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction to completion.[6] For this protocol, we first convert the ester to a primary amide via aminolysis, followed by thionation.
Protocol:
-
Amide Formation: a. In a sealed pressure vessel, suspend Ethyl 3-amino-1H-pyrazole-4-carboxylate (0.1 mol, 15.5 g) in 150 mL of 7N ammonia in methanol. b. Heat the mixture at 80 °C for 24 hours. c. Cool the vessel to room temperature, then vent. d. Remove the solvent under reduced pressure to yield crude 3-amino-1H-pyrazole-4-carboxamide, which can be used directly in the next step.
-
Thionation: a. In a 1 L round-bottom flask, dissolve the crude 3-amino-1H-pyrazole-4-carboxamide (0.1 mol, 12.6 g) in 400 mL of dry tetrahydrofuran (THF). b. Add Lawesson's reagent (0.055 mol, 22.2 g) in one portion. c. Stir the mixture at room temperature for 12-18 hours. Monitor by TLC until the starting amide is consumed. d. Remove the THF by rotary evaporation. e. Redissolve the residue in ethyl acetate (300 mL) and wash thoroughly with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then brine (1 x 150 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexanes) to yield the pure thioamide.
Step 3: Cyclocondensation to Ethyl 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylate
Rationale: This is the crucial ring-forming step, creating the bicyclic core. The Hantzsch thiazole synthesis is a robust method involving the reaction of a thioamide with an α-halocarbonyl compound.[7][8] The mechanism involves an initial S-alkylation of the thioamide by the ethyl bromopyruvate, followed by an intramolecular nucleophilic attack of the pyrazole nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.[1]
Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-Amino-1H-pyrazole-4-carbothioamide (0.05 mol, 7.1 g) in 100 mL of absolute ethanol.
-
Add ethyl bromopyruvate (0.05 mol, 9.75 g) to the solution.
-
Heat the reaction mixture to reflux for 6 hours. A precipitate may form as the reaction progresses.
-
Cool the reaction to room temperature and then place it in an ice bath for 30 minutes.
-
Collect the resulting solid (the hydrobromide salt of the product) by vacuum filtration.
-
To obtain the free base, suspend the salt in 150 mL of water and carefully add a 10% aqueous sodium carbonate solution until the pH is ~8-9.
-
Stir for 30 minutes, then collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.
Step 4: Saponification to this compound
Rationale: The final step is a standard ester hydrolysis (saponification) under basic conditions to yield the target carboxylic acid.
Protocol:
-
Suspend the ester from Step 3 (0.04 mol, 8.9 g) in a mixture of ethanol (80 mL) and water (40 mL).
-
Add sodium hydroxide (0.08 mol, 3.2 g) and heat the mixture to 60 °C.
-
Stir at this temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester spot).
-
Cool the solution to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Acidify the solution to pH ~3-4 by the slow, dropwise addition of 2N hydrochloric acid while stirring in an ice bath.
-
A precipitate of the final product should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.
Part 3: Workflow Visualization and Data Summary
Caption: Proposed experimental workflow for the synthesis.
Table 1: Summary of Proposed Synthetic Steps
| Step | Reaction Type | Key Reagents | Product Intermediate |
| 1 | Pyrazole Synthesis | Hydrazine Hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate |
| 2 | Amide Formation & Thionation | NH₃/MeOH, Lawesson's Reagent | 3-Amino-1H-pyrazole-4-carbothioamide |
| 3 | Hantzsch Cyclocondensation | Ethyl Bromopyruvate | Ethyl 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylate |
| 4 | Saponification | Sodium Hydroxide, HCl | This compound (Target) |
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
- ChemSpider. Thionation of amides using Lawessons reagent. Synthetic Pages.
-
Bologa, M. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(17), 5383. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
YouTube. Synthesis of Thiazoles. (2019). Available at: [Link]
-
Kaleta, Z. et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628. Available at: [Link]
-
Shawali, A. S. (2009). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of Advanced Research, 1(2), 167-172. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]
-
El-gemeie, G. et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 23(11), 2968. Available at: [Link]
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- 3. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Lawesson's Reagent [organic-chemistry.org]
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- 8. m.youtube.com [m.youtube.com]
Application Note: Comprehensive NMR and Mass Spectrometry Analysis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Abstract
This application note provides a detailed guide to the structural elucidation of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As novel heterocyclic compounds are critical scaffolds in medicinal chemistry and materials science, rigorous and unambiguous characterization is paramount.[1][2][3] This document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation, explaining the causal logic behind experimental choices. It serves as a comprehensive resource for researchers requiring definitive structural validation of this and structurally related bicyclic heteroaromatic compounds.
Introduction and Physicochemical Overview
This compound is a bicyclic nitrogen-sulfur heterocyclic compound.[4][5] Its unique fused-ring structure, incorporating both thiazole and pyrazole-like features, presents a distinct chemical space for exploration in drug discovery and materials science. The presence of a carboxylic acid group further adds a key functional handle for potential derivatization or interaction with biological targets.[6] Accurate structural confirmation is the foundational step for any subsequent research, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological findings.
This guide employs a dual-spectroscopic approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and atom connectivity, while mass spectrometry delivers precise molecular weight and substructural data through controlled fragmentation.[7][8]
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | - |
| Synonym | 4H,6H-Pyrazolo[1,5-c]thiazole-2-carboxylic acid | [9] |
| CAS Number | 1286753-94-3 | [9][10][11] |
| Molecular Formula | C₆H₆N₂O₂S | [9][10] |
| Molecular Weight | 170.19 g/mol |[9][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It exploits the magnetic properties of atomic nuclei to reveal the chemical environment of individual atoms, their proximity, and their bonding relationships. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments is required for full, unambiguous assignment.
Caption: NMR analysis workflow from sample preparation to final structure confirmation.
Protocol: NMR Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar, acidic compounds and its ability to facilitate the observation of exchangeable protons (like -COOH and -NH) without rapid D₂O exchange.
-
-
Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Mild sonication may be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Quality Check: Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.
Protocol: ¹H NMR Data Acquisition and Interpretation
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
Expected ¹H NMR Data and Interpretation: The proposed structure suggests distinct signals for the aromatic proton, the two methylene (CH₂) groups, and the carboxylic acid proton.
Table 2: Predicted ¹H NMR Assignments (500 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H-a | ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and chemical exchange.[12] |
| H-b | ~7.5 - 7.8 | Singlet | 1H | CH on pyrazole ring | Aromatic proton on an electron-deficient heterocyclic ring. |
| H-c | ~4.5 - 4.8 | Singlet or AB quartet | 2H | CH₂ adjacent to S | Methylene protons adjacent to a sulfur atom in a heterocyclic system. |
| H-d | ~4.2 - 4.5 | Singlet or AB quartet | 2H | CH₂ adjacent to N | Methylene protons adjacent to a nitrogen atom. |
Protocol: ¹³C NMR Data Acquisition and Interpretation
-
Instrument: 500 MHz NMR Spectrometer (125 MHz for ¹³C)
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Expected ¹³C NMR Data and Interpretation: The molecule has six unique carbon atoms that should be readily distinguishable. A DEPT-135 experiment is recommended to differentiate between CH and CH₂ signals.
Table 3: Predicted ¹³C NMR Assignments (125 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|---|
| C-1 | ~165-170 | No Signal | C =O | Carboxyl carbons are characteristically found in this downfield region.[12][13] |
| C-2 | ~140-145 | No Signal | C -COOH | Quaternary carbon of the pyrazole ring attached to the carboxylic acid. |
| C-3 | ~130-135 | Positive | C H | Aromatic methine carbon in the pyrazole ring. |
| C-4 | ~150-155 | No Signal | Bridgehead C | Quaternary bridgehead carbon shared by both rings. |
| C-5 | ~50-55 | Negative | C H₂ | Methylene carbon adjacent to the sulfur atom. |
| C-6 | ~48-52 | Negative | C H₂ | Methylene carbon adjacent to the nitrogen atom. |
Role of 2D NMR for Unambiguous Assignment
While 1D spectra provide a strong foundation, 2D experiments like HSQC and HMBC are essential for definitive proof of structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals (H-b, H-c, H-d) to their corresponding carbon signals (C-3, C-5, C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full connectivity. It reveals correlations between protons and carbons that are 2-3 bonds away.[6][14] For instance, a correlation between the carboxylic proton (H-a) and the quaternary carbon C-2 would confirm the position of the acid group. Correlations from the methylene protons (H-c, H-d) to the bridgehead carbon (C-4) would confirm the fused-ring structure.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the analyte and offers structural clues based on its fragmentation pattern.[15] For a polar molecule like this, Electrospray Ionization (ESI) is the preferred method, typically coupled with a liquid chromatography (LC) system for sample introduction.
Caption: LC-MS/MS analysis workflow for molecular weight and fragmentation analysis.
Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution 1:100 with an initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Rationale: Formic acid is added to the mobile phase to promote protonation of the analyte, making it amenable to positive-ion ESI.[16]
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
MS1 Scan Range: m/z 100-500
-
MS/MS: Data-dependent acquisition (DDA) targeting the most intense ion from the MS1 scan.
-
Collision Energy: Ramped (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
-
Expected MS Data and Fragmentation Analysis
-
MS1 Full Scan: The primary observation should be the protonated molecular ion [M+H]⁺.
-
Expected m/z: 171.0223 (Calculated for C₆H₇N₂O₂S⁺)
-
-
MS/MS Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Key bond cleavages are anticipated, such as the loss of small, stable neutral molecules.
Table 4: Predicted High-Resolution MS/MS Fragments of [M+H]⁺ (m/z 171.0223)
| Observed m/z | Proposed Formula | Δ ppm | Proposed Neutral Loss | Fragment Structure/Description |
|---|---|---|---|---|
| 153.0117 | C₆H₅N₂OS⁺ | < 5 | H₂O | Loss of water from the carboxylic acid group. A common fragmentation for carboxylic acids.[17] |
| 125.0171 | C₅H₅N₂S⁺ | < 5 | CO₂ | Decarboxylation, the characteristic loss of carbon dioxide from the carboxylic acid. This is often a dominant fragment.[17] |
| 97.0219 | C₄H₅N₂⁺ | < 5 | CO₂, S | Subsequent loss of sulfur from the decarboxylated fragment. |
| 82.0086 | C₃H₂NS⁺ | < 5 | CO₂, C₂H₃N | Cleavage of the pentalene ring system, leading to the thiazole-like fragment. |
The proposed fragmentation pathway involves initial losses from the carboxylic acid functional group, followed by the breakdown of the heterocyclic ring system. This hierarchical fragmentation is a powerful tool for confirming the presence of both the acid moiety and the core thia-diaza-pentalene structure.[18][19]
Conclusion
The combined application of advanced NMR and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR establish the basic carbon-hydrogen framework, while 2D NMR experiments like HMBC confirm the precise atomic connectivity of the bicyclic system. Concurrently, LC-MS/MS verifies the elemental composition via an accurate mass measurement of the molecular ion and supports the proposed structure through logical and predictable fragmentation pathways. The protocols and expected data presented herein constitute a complete analytical workflow for ensuring the structural integrity of this and related heterocyclic compounds in research and development settings.
References
- Creaser, C. S., Krokos, F., O'Neill, K. E., Smith, M. J. C., & McDowell, P. G. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.
- CATO Reference Materials. (n.d.). This compound.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- ChemScene. (n.d.). This compound.
- Unknown. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 1286753-94-3].
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- Hay, M. B., & Myneni, S. C. B. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- ResearchGate. (n.d.). Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and....
- Nowak, M. R., et al. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
- SciELO. (n.d.). Artigo.
- ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
- Unknown. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC.
- Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- ResearchGate. (2025). Special Issue: Sulfur-Nitrogen Heterocycles.
- Unknown. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
- Powers Group, UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
- NOBLECHEMISTRY. (2024). NMR Spectroscopy: Structure Determination Of Organic Compounds. YouTube.
- Jetir.Org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS.
- NIH. (n.d.). Rapid Analysis of Organic Compounds by Proton-Detected Heteronuclear Correlation NMR Spectroscopy at 40 kHz Magic-Angle Spinning.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
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Application Notes and Protocols for 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid in Medicinal Chemistry
Introduction to the 4H-5-Thia-1,6a-diaza-pentalene Scaffold: A Privileged Heterocycle in Drug Discovery
The 4H-5-Thia-1,6a-diaza-pentalene core, also known as 4H,6H-Pyrazolo[1,5-c]thiazole, represents a unique bicyclic heteroaromatic scaffold.[1] This structure is a fusion of two biologically significant five-membered heterocycles: pyrazole and thiazole. Both parent rings are prevalent in a multitude of FDA-approved drugs and clinical candidates, conferring a diverse range of pharmacological activities.[2][3] The hybridization of these two moieties is a validated strategy in medicinal chemistry to generate novel compounds with potentially enhanced efficacy, modulated selectivity, and improved pharmacokinetic profiles.[4]
Derivatives of pyrazole are known for their broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[5][6] Similarly, the thiazole ring is a cornerstone of many therapeutic agents, from anticancer drugs like Dasatinib to antibiotics such as Sulfathiazole.[2][3] The fusion of these two rings into the pyrazolo[1,5-c]thiazole system creates a constrained, planar scaffold that is amenable to substitution, allowing for the fine-tuning of its physicochemical properties and biological target interactions. The carboxylic acid moiety at the 2-position of the title compound, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid, provides a key handle for derivatization or can act as a critical pharmacophoric element for target engagement, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site.
This document serves as a comprehensive guide for researchers, outlining potential applications and detailed experimental protocols for the investigation of this compound and its derivatives in a medicinal chemistry context.
Part 1: Potential Therapeutic Applications & Target Rationale
Based on the extensive literature on related pyrazolo-thiazole and similar fused heterocyclic systems, we propose the following high-potential therapeutic areas for investigation. The choice of these areas is guided by the established activities of structurally related compounds.
Anticancer Activity
Rationale: The pyrazolo-thiazole scaffold is a constituent of molecules designed as protein kinase inhibitors.[2][7] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7] The planar nature of the 4H-5-Thia-1,6a-diaza-pentalene core makes it an ideal candidate for insertion into the ATP-binding pocket of various kinases.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
B-Raf kinase
-
Cyclin-Dependent Kinases (CDKs)
Furthermore, pyrazolo-thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells.[2][5]
Anti-inflammatory Activity
Rationale: Several pyrazole-containing compounds, most notably Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Recent studies on pyrazole-clubbed thiazole derivatives have shown significant COX-1/COX-2 inhibitory activity.[8] The anti-inflammatory potential is a promising avenue for derivatives of this compound.
Primary Molecular Targets:
-
Cyclooxygenase-1 (COX-1)
-
Cyclooxygenase-2 (COX-2)
-
5-Lipoxygenase (5-LOX)
Antimicrobial Activity
Rationale: Thiazole and pyrazole moieties are independently known to be present in numerous antimicrobial agents.[2][9] Their combination in a fused ring system has been shown to yield compounds with significant antibacterial and antifungal activity.[2][10] The development of new antimicrobial agents is a critical global health priority due to the rise of drug-resistant pathogens.
Potential Spectrum of Activity:
-
Gram-positive bacteria (e.g., Staphylococcus aureus)
-
Gram-negative bacteria (e.g., Escherichia coli)
-
Fungal pathogens (e.g., Candida albicans)
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of this compound and its derivatives.
General Synthetic Protocol: Amide Library Generation
Causality: The carboxylic acid group is an excellent starting point for creating a library of derivatives to explore structure-activity relationships (SAR). Amide coupling is a robust and versatile reaction in medicinal chemistry, allowing for the introduction of a wide range of substituents to probe different regions of a target's binding site.
Workflow Diagram:
Caption: Workflow for amide library synthesis.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 30 minutes to form the active ester.
-
-
Amine Addition:
-
In a separate flask, dissolve 1.1 equivalents of the desired primary or secondary amine in the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
If the amine is used as a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).
-
-
Characterization:
In Vitro Anticancer Evaluation: MTT Assay
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. It is a standard, high-throughput initial screen for determining the cytotoxic potential of novel compounds.
Protocol for Cytotoxicity Screening:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the media in the 96-well plates with the media containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation Table:
| Compound ID | R-group (Amide) | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 |
| Parent Acid | -OH | >100 | >100 |
| Derivative 1 | -NH-Phenyl | 15.2 | 20.5 |
| Derivative 2 | -NH-(4-Cl-Phenyl) | 8.7 | 11.3 |
| Derivative 3 | -NH-Benzyl | 25.1 | 30.8 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
In Vitro Enzyme Inhibition Assay: COX-2 Inhibition
Causality: To assess the anti-inflammatory potential, a direct enzyme inhibition assay is crucial. A colorimetric COX (ovine) inhibitor screening assay kit is a common and reliable method to determine the potency and selectivity of compounds against COX-1 and COX-2.
Workflow Diagram:
Caption: Workflow for COX enzyme inhibition assay.
Step-by-Step Protocol (using a commercial kit):
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's protocol (e.g., assay buffer, heme, enzyme, arachidonic acid).
-
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to a 96-well plate.
-
Add 10 µL of heme.
-
Add 10 µL of the test compound at various concentrations (prepared in DMSO and diluted in buffer). Include a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO).
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution provided in the kit (e.g., a saturated stannous chloride solution).
-
-
Detection and Analysis:
-
Add the colorimetric substrate and incubate to allow for color development.
-
Read the absorbance at the recommended wavelength (e.g., 590-620 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2).
-
Data Presentation Table:
| Compound ID | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-2 Selectivity Index (SI) |
| Parent Acid | >50 | >50 | - |
| Derivative 4 | 25.6 | 2.1 | 12.2 |
| Derivative 5 | 40.1 | 1.5 | 26.7 |
| Celecoxib | 15.0 | 0.05 | 300 |
Part 3: Trustworthiness & Self-Validating Systems
Every protocol described is designed to be self-validating through the inclusion of appropriate controls:
-
Positive Controls: The use of known drugs (e.g., Doxorubicin, Celecoxib) in each assay provides a benchmark for activity and confirms that the assay is performing as expected.
-
Negative/Vehicle Controls: Untreated or vehicle-treated (e.g., DMSO) samples are essential to establish the baseline response and ensure that the solvent is not interfering with the assay.
-
Dose-Response Curves: Evaluating compounds over a range of concentrations is critical. A clear dose-dependent effect increases confidence that the observed activity is real and not an artifact.
-
Orthogonal Assays: If a compound shows activity in a primary screen (e.g., cell viability), follow-up with a target-specific assay (e.g., kinase inhibition) is necessary to validate the mechanism of action.
By adhering to these principles, researchers can ensure the generation of reliable and reproducible data, forming a solid foundation for further drug development efforts.
References
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Alsayari, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]
- Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3692–3701.
- El-Sabbagh, O. I., et al. (2011). Synthesis and antiviral activity of some new pyrazole derivatives. Archiv der Pharmazie, 344(11), 746-752.
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (2019). Molecules, 24(23), 4298. [Link]
- Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1269, 133821.
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Mabkhot, Y. N., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
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Raafat, E., et al. (2024). Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. Bioorganic Chemistry, 148, 107372. [Link]
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Shah, P., et al. (2015). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 7(4), 266-284. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6619. [Link]
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Universal Biologicals. (n.d.). This compound. Retrieved from [Link]
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Viltres, H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Heterocyclic Chemistry. [Link]
-
Yaka, Y., et al. (2020). Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies. Archiv der Pharmazie, 353(9), e2000118. [Link]
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Application Notes & Protocols: Functionalization of Thia-Diaza-Pentalene Carboxylic Acids for Advanced Research and Drug Discovery
Abstract: This document provides a comprehensive guide to the synthetic functionalization of thia-diaza-pentalene carboxylic acids, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. Due to the broad range of possible isomers for the thia-diaza-pentalene core, this guide utilizes a representative model system, dithieno[3,2-b:2',3'-d]pyrrole-2-carboxylic acid , to illustrate robust and versatile functionalization strategies. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for both the modification of the carboxylic acid moiety and the elaboration of the heterocyclic core. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for different derivatives.
Introduction to the Thia-Diaza-Pentalene Scaffold
Heterocyclic compounds containing fused ring systems are cornerstones in the development of novel pharmaceuticals and functional materials. The thia-diaza-pentalene framework, characterized by a fused bicyclic system containing both sulfur and nitrogen atoms, represents an intriguing scaffold. The electron-rich nature of this system, combined with the ability to introduce diverse functionalities, makes it a prime candidate for creating libraries of compounds for screening and development.
For the purpose of these application notes, we will focus on the dithieno[3,2-b:2',3'-d]pyrrole core. This structure is a stable, well-characterized analog that embodies the key chemical features of a thia-diaza-pentalene system and serves as an excellent platform to demonstrate key synthetic transformations.
Core Synthesis: Preparation of Dithieno[3,2-b:2',3'-d]pyrrole-2-carboxylic Acid
The functionalization protocols described below require the target carboxylic acid as a starting material. A plausible synthetic route to this core structure is outlined below, based on established methodologies for the synthesis of similar heterocyclic systems.
Caption: Synthetic workflow for the core carboxylic acid.
Functionalization of the Carboxylic Acid Group: Amide Coupling Protocols
The carboxylic acid group is a versatile handle for introducing a wide array of functional groups, most notably through the formation of amide bonds. Amide coupling is one of the most frequently performed reactions in drug discovery.[1] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive salt.[2] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a water-soluble carbodiimide coupling agent, often in the presence of an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3]
Workflow:
Caption: EDC/HOBt mediated amide coupling workflow.
Step-by-Step Protocol:
-
To a solution of the thia-diaza-pentalene carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester intermediate.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the hydrochloride salt formed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Chloride Formation and Amination
For less reactive amines or when coupling reagents are ineffective, conversion of the carboxylic acid to a more reactive acyl chloride is a robust alternative.[4]
Step-by-Step Protocol:
-
In a flame-dried flask under an inert atmosphere (N2 or Ar), suspend the thia-diaza-pentalene carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 1: Comparison of Amide Coupling Methods
| Method | Coupling Reagent System | Base | Typical Solvents | Advantages | Common Side Reactions |
| Carbodiimide | EDC / HOBt | DIPEA or TEA | DMF, DCM | Mild conditions, good for sensitive substrates | Racemization of chiral centers, formation of N-acylurea byproduct |
| Acyl Chloride | Oxalyl Chloride or SOCl2 | TEA or Pyridine | DCM, THF | High reactivity, good for hindered amines | Harsh conditions, not suitable for acid-sensitive functional groups |
| Uronium Salt | HATU / HOAt | DIPEA | DMF | Fast reaction times, low racemization | Higher cost of reagents |
Functionalization of the Heterocyclic Core: Palladium-Catalyzed Cross-Coupling
To introduce diversity on the thia-diaza-pentalene ring itself, palladium-catalyzed cross-coupling reactions are the methods of choice.[5] This requires a halogenated precursor, which can typically be prepared by electrophilic halogenation.
Preparatory Step: Halogenation of the Core
The electron-rich nature of the dithieno[3,2-b:2',3'-d]pyrrole core makes it susceptible to electrophilic halogenation at positions with high electron density.
Step-by-Step Protocol (Bromination):
-
Dissolve the thia-diaza-pentalene core (1.0 eq) in a suitable solvent such as DMF or chloroform.
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by recrystallization or column chromatography to obtain the bromo-thia-diaza-pentalene derivative.
Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and a boronic acid or ester.[6][7]
Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Protocol:
-
To a reaction vessel, add the bromo-thia-diaza-pentalene (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as K2CO3 or Cs2CO3 (3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, which is a valuable functional group for further transformations.[8][9]
Step-by-Step Protocol:
-
To a Schlenk flask, add the bromo-thia-diaza-pentalene (1.0 eq), a palladium catalyst such as PdCl2(PPh3)2 (0.03 eq), and a copper(I) co-catalyst like CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (N2 or Ar).
-
Add an anhydrous solvent such as THF or DMF, followed by a base, typically a liquid amine like TEA or DIPEA.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the alkynyl-substituted product.
Table 2: Comparison of Cross-Coupling Methods
| Method | Coupling Partner | Catalyst System | Base | Key Features |
| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh3)4) | Aqueous base (K2CO3, Cs2CO3) | Tolerant of many functional groups, commercially available reagents |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) co-catalyst | Amine base (TEA, DIPEA) | Introduces a versatile alkyne moiety, mild conditions |
Conclusion
The protocols outlined in this guide provide a robust framework for the functionalization of thia-diaza-pentalene carboxylic acids, using the dithieno[3,2-b:2',3'-d]pyrrole system as a representative model. By leveraging well-established amide coupling and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. These methods are foundational for exploring the structure-activity relationships of this promising class of heterocycles in drug discovery and materials science applications.
References
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing. DOI: 10.1039/C6SC02118B. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. Available at: [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). RSC Publishing. Available at: [Link]
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Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). PubMed. DOI: 10.1002/chem.200701877. Available at: [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2021). MDPI. Available at: [Link]
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THE STRUCTURE OF 3,4-DIAZA-1,6,6aλ4−TRITHIAPENTALENES-A COMBINED EXPERIMENTAL AND THEORETICAL STUDY. (1998). Taylor & Francis Online. Available at: [Link]
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Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Available at: [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Publishing. Available at: [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Available at: [Link]
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Synthesis of 6aλ4-thia-1,2,3,5,6-pentaazapentalenes. (1989). RSC Publishing. Available at: [Link]
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Synthesis and Reactions of Dibenzo[a,e]pentalenes. (2012). MDPI. Available at: [Link]
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Thiophene‐Fused 1,4‐Diazapentalene: A Stable C=N‐Containing π‐Conjugated System with Restored Antiaromaticity. (2021). ResearchGate. Available at: [Link]
-
Syntheses and Structure Study on 3,3aλ4,4-Trithia-1-azapentalenes and Their 3-Oxa Analogues. (2008). ResearchGate. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2009). RSC Publishing. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Available at: [Link]
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Application Notes & Protocols: A Guide to the Experimental Synthesis of Substituted 1,3,4-Thiadiazoles
Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties—including aromatic stability, the capacity to act as a hydrogen bond acceptor, and its role as a two-electron donor system—make it a cornerstone in the design of novel therapeutic agents.[1][3] Thiadiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][4][5][6] Marketed drugs such as Acetazolamide (a diuretic) and Cefazolin (an antibiotic) feature this versatile core, underscoring its clinical relevance.[4]
The development of efficient, scalable, and environmentally benign synthetic routes to access functionally diverse thiadiazoles is therefore a critical endeavor for researchers in organic synthesis and pharmaceutical development.[1][7] This guide provides a detailed exploration of key experimental setups, offering field-proven protocols and explaining the causality behind critical procedural choices to empower researchers in their synthetic efforts.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the 1,3,4-thiadiazole ring is most commonly achieved through the intramolecular cyclization of open-chain precursors. The choice of methodology is dictated by factors such as the availability of starting materials, the desired substitution pattern on the final molecule, scalability, and reaction efficiency. The most prevalent and reliable strategies involve the cyclization of thiosemicarbazides or the oxidative cyclization of thiosemicarbazones.[8][9]
Logical Workflow for Thiadiazole Synthesis
The general pathway from conceptualization to a fully characterized compound follows a structured process. This involves selecting a synthetic route, executing the reaction, isolating the crude product, and performing purification, followed by rigorous structural confirmation.
Caption: General experimental workflow for thiadiazole synthesis.
Data Summary: Conventional vs. Green Synthetic Approaches
Modern synthetic chemistry increasingly emphasizes sustainability. "Green" methods like microwave-assisted synthesis offer significant advantages over traditional heating protocols.[4][10][11]
| Parameter | Conventional Reflux Method | Microwave Irradiation (MWI) | Rationale & Justification |
| Reaction Time | 4–10 hours[12] | 3–10 minutes[13][14] | MWI provides rapid, uniform heating directly to polar molecules, dramatically accelerating reaction rates.[15][16] |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (75-95%)[11][12] | The shorter reaction time and reduced side product formation often lead to higher yields of the desired compound.[15] |
| Energy Consumption | High | Low | MWI is significantly more energy-efficient as it heats only the reaction mixture, not the entire apparatus. |
| Solvent Usage | Often requires larger volumes | Can be performed with minimal solvent or in solvent-free conditions.[17] | Green chemistry principles favor reduced solvent waste. |
| Process Control | Less precise temperature control | Precise and instantaneous control over temperature and pressure. | Enhanced control leads to better reproducibility and safety. |
Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles via Acid-Catalyzed Cyclization
This is one of the most fundamental and widely used methods, involving the reaction of a substituted carboxylic acid with thiosemicarbazide.[8][9] The reaction proceeds via the formation of an acyl-thiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to form the aromatic thiadiazole ring.[8] Strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are essential for driving the final ring-closing step.[5][18]
Reaction Mechanism
Caption: Mechanism of acid-catalyzed thiadiazole formation.
Detailed Experimental Protocol (Conventional Heating)
This protocol is adapted from established procedures for synthesizing 5-aryl-1,3,4-thiadiazole-2-amine derivatives.[18]
-
Reagents & Setup:
-
Aromatic Carboxylic Acid (e.g., Benzoic Acid): 3.00 mmol
-
Thiosemicarbazide: 3.00 mmol (1:1 molar ratio)
-
Phosphorus Oxychloride (POCl₃): 10 mL (acts as both reagent and solvent)
-
Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer.
-
Ice bath, beakers, filtration apparatus.
-
50% Sodium Hydroxide (NaOH) solution for neutralization.
-
-
Procedure:
-
To the round-bottom flask, add the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL).
-
Stir the mixture at room temperature for 20 minutes to ensure dissolution and activation of the carboxylic acid.
-
Carefully add thiosemicarbazide (3.00 mmol) to the mixture in portions. Causality Note: The initial reaction is exothermic; portion-wise addition helps control the temperature.
-
Heat the resulting mixture to 80–90 °C and maintain it under reflux with continuous stirring for 1-2 hours.[18][19] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath to room temperature.
-
-
Work-up and Isolation:
-
Slowly and carefully add 40 mL of crushed ice or cold water to the reaction mixture in the fume hood. Safety Note: This step is highly exothermic and will generate HCl gas as the POCl₃ is quenched.
-
Reflux the resulting aqueous suspension for an additional 4 hours to ensure complete hydrolysis of any remaining phosphorus intermediates.[18]
-
Cool the mixture again and carefully basify it to a pH of ~8 using a 50% NaOH solution while stirring in an ice bath. This neutralizes the acidic medium and precipitates the amine product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the crude product. For purification, recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of heterocyclic compounds by offering rapid reaction times, higher yields, and cleaner reaction profiles.[12][15][16]
Detailed Experimental Protocol (Microwave Irradiation)
This protocol is a green chemistry approach adapted from procedures for rapid thiadiazole synthesis.[11]
-
Reagents & Setup:
-
Substituted Benzoic Acid: 0.01 mol
-
Thiosemicarbazide: 0.10 mol (Note: some procedures use an excess)
-
Phosphorus Oxychloride (POCl₃): 25 mL
-
Dimethylformamide (DMF): 10 mL (as a high-boiling, microwave-absorbent solvent)
-
Concentrated Sulfuric Acid: 10 drops (catalyst)
-
Microwave reactor vial (appropriate size) with a magnetic stirrer.
-
Laboratory microwave synthesis system.
-
-
Procedure:
-
In a beaker, dissolve the substituted benzoic acid (0.01 mol) and thiosemicarbazide (0.10 mol) in DMF (10 mL).[11]
-
Add phosphorus oxychloride (25 mL) and the catalytic drops of concentrated sulfuric acid while stirring.
-
Transfer the mixture to a microwave reactor vial.
-
Place the vial in the microwave reactor and irradiate at 300 W for 3-5 minutes, often using pulses (e.g., 30-second intervals) to control temperature and pressure.[11][12] Causality Note: DMF is an excellent microwave-absorbing solvent, which facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of the cyclodehydration process.
-
-
Work-up and Isolation:
-
After irradiation, cool the vial to room temperature using a compressed air stream.
-
The work-up procedure is similar to the conventional method: carefully pour the reaction mixture over crushed ice, neutralize with a base (e.g., ammonia solution or NaOH) to precipitate the product, filter, wash with water, and recrystallize from a suitable solvent.[19]
-
Protocol 3: Oxidative Cyclization of Thiosemicarbazones
An alternative route involves the oxidative cyclization of thiosemicarbazones, which are readily prepared by condensing a thiosemicarbazide with an appropriate aldehyde.[5][9] This method is particularly useful for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. Various oxidizing agents can be employed, with ferric chloride (FeCl₃) being a common and effective choice.[8][20]
Detailed Experimental Protocol
-
Synthesis of Thiosemicarbazone Intermediate:
-
Dissolve an aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol.
-
Add a few drops of a catalytic acid (e.g., glacial acetic acid).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture; the thiosemicarbazone product will often precipitate and can be collected by filtration.
-
-
Oxidative Cyclization:
-
Suspend the prepared thiosemicarbazone (e.g., 0.01 mol) in ethanol.
-
Add a solution of ferric chloride (FeCl₃) (e.g., 10% in ethanol) dropwise while stirring.[20] The reaction is often accompanied by a color change.
-
Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
The mechanism is believed to involve oxidation at the sulfur atom, followed by nucleophilic attack from the imine nitrogen to facilitate ring closure.[21][22]
-
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize with a suitable base to precipitate the thiadiazole product.
-
Filter, wash with water, and recrystallize to obtain the pure compound.
-
Self-Validation: Characterization of Synthesized Thiadiazoles
Confirming the identity and purity of the synthesized compound is a non-negotiable step for ensuring the trustworthiness of the protocol.
-
FT-IR Spectroscopy: Look for characteristic absorption bands. For a 2-amino-1,3,4-thiadiazole, key peaks include N-H stretching (typically 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (~1600 cm⁻¹), and C-S-C stretching (~700 cm⁻¹).[13] Crucially, the disappearance of the carbonyl (C=O) peak from the starting carboxylic acid is a strong indicator of successful cyclization.
-
¹H NMR Spectroscopy: The spectrum should confirm the structure of the substituent(s). The protons of the amino group (-NH₂) will typically appear as a broad singlet.[13]
-
¹³C NMR Spectroscopy: The carbons of the thiadiazole ring are highly deshielded and appear at characteristic chemical shifts, often in the range of δ 150-175 ppm.[13][23]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula via the molecular ion peak (M+).[13]
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Application Notes and Protocols for the Crystallographic Analysis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the crystallographic analysis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid, a novel heterocyclic compound of interest in medicinal chemistry. In the absence of specific published crystallographic data for this molecule, this guide synthesizes established, field-proven methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of analogous small organic molecules. The protocols herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in obtaining high-quality crystals suitable for structural elucidation. This guide is intended to serve as a foundational resource for the structural characterization of this and related pentalene-based heterocyclic systems.
Introduction: The Structural Imperative for Novel Heterocycles
The therapeutic potential of novel heterocyclic compounds is often intrinsically linked to their three-dimensional structure. The 4H-5-Thia-1,6a-diaza-pentalene core represents a unique scaffold with potential for diverse biological activities. Understanding the precise atomic arrangement, conformational possibilities, and intermolecular interactions of derivatives like the 2-carboxylic acid variant is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2]
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous molecular and structural elucidation at the atomic level.[3][4] It provides critical insights into bond lengths, bond angles, stereochemistry, and the packing of molecules in the solid state. This information is invaluable for understanding physical properties such as solubility and for modeling interactions with biological targets.
This application note details a robust workflow for the crystallographic analysis of this compound, from synthesis and crystallization to data analysis.
Proposed Synthetic Pathway
While a specific synthesis for this compound is not yet published, a plausible route can be devised based on established methods for constructing similar thiadiazole and related heterocyclic systems.[5][6][7] A potential approach involves the cyclocondensation of a suitable thiosemicarbazide precursor with a dicarbonyl compound or its equivalent.
Caption: Proposed synthetic route for this compound.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[3][4] Crystallization is a process of purification and ordering, based on the principle of reducing a compound's solubility to achieve a supersaturated state from which crystals can nucleate and grow.[8][9]
Pre-Crystallization Protocol: Purity is Paramount
-
Assess Purity: Before attempting crystallization, ensure the sample is of the highest possible purity (>98%). Techniques such as NMR, HPLC, and mass spectrometry should be employed for characterization.
-
Solubility Screening: A preliminary qualitative evaluation of the compound's solubility in a range of solvents is crucial.[8] This helps in selecting appropriate solvents for various crystallization techniques. A typical solvent screen is provided in the table below.
| Solvent Class | Examples | Rationale |
| Protic | Methanol, Ethanol, Water | Capable of hydrogen bonding. |
| Aprotic Polar | Acetone, Acetonitrile, DMF, DMSO | High dielectric constant, suitable for polar compounds.[10] |
| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane | Used for less polar compounds and as anti-solvents. |
Table 1: Recommended solvents for initial solubility screening.
Crystallization Methodologies: A Multi-pronged Approach
It is highly recommended to attempt several crystallization methods in parallel. The slow kinetics of some methods can yield higher quality crystals.
This is often the simplest and most successful method for small organic molecules.[10]
-
Preparation: Dissolve the compound in a suitable solvent (one in which it is moderately soluble) to near saturation in a clean vial.
-
Evaporation: Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Observation: Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes.[10]
This technique is excellent for compounds that are highly soluble in one solvent but insoluble in another.
-
Setup: Prepare a concentrated solution of the compound in a small, open vial using a "good" solvent. Place this vial inside a larger, sealed jar that contains a reservoir of a "poor" solvent (the precipitant). The two solvents must be miscible.[8]
-
Diffusion: The precipitant vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[8]
-
Incubation: Allow the system to equilibrate in a stable environment.
This method is particularly useful when a compound is sparingly soluble and requires a very slow change in solvent composition to form high-quality crystals.
-
Layering: Carefully layer a solution of the compound over a less dense, miscible "poor" solvent in a narrow tube (e.g., an NMR tube). Alternatively, layer the "poor" solvent on top of the compound's solution.[10]
-
Diffusion: Crystals will form at the interface of the two solvents as they slowly mix.
-
Note: A third "buffer" solvent can be used to further slow the diffusion rate.[10]
Single-Crystal X-ray Diffraction Workflow
Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystal Mounting and Data Collection
-
Selection: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.
-
Mounting: Mount the selected crystal on a cryo-loop or a glass fiber.
-
Data Collection: Collect the diffraction data using a modern diffractometer equipped with a Mo Kα or Cu Kα radiation source and a sensitive detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structural model is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Hypothetical Crystallographic Data Table
The following table presents a set of plausible crystallographic parameters for a compound like this compound, based on data for similar small organic molecules.[11][12]
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₄N₂O₂S |
| Formula Weight | 184.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 7.3 |
| β (°) | 98.5 |
| Volume (ų) | 740 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.65 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Representative crystallographic data for a small heterocyclic molecule.
Conclusion
The crystallographic analysis of this compound is a critical step in characterizing this novel compound for potential applications in drug development. While direct experimental data is not yet available, the protocols and methodologies outlined in this application note provide a robust and scientifically grounded framework for its successful synthesis, crystallization, and structural determination. By employing these systematic approaches, researchers can confidently elucidate the three-dimensional structure of this and related compounds, paving the way for a deeper understanding of their chemical properties and biological activities.
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- MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIfuTBvOvbj9H3mpSlVohH7O_mlrLwg5eVJN0A9l2PIuuhbbBqOa88LPjAVEd60ZYk8S2g6Xrhd2ysX5h-pHsIeLJZZDUBKkrXIVxh3Zp6vDt7jfXqxyFt1LFJtjyGsDM=]
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"potential biological activity of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid"
An Application Note and Protocol for the Biological Evaluation of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid, a Novel Heterocyclic Compound
Abstract
This document outlines a comprehensive, tiered strategy for the initial biological characterization of the novel compound, this compound. As a sulfur- and nitrogen-containing heterocyclic molecule, this compound belongs to a chemical class known for a wide spectrum of biological activities. Given the absence of existing data for this specific molecule, this guide provides a robust framework for its systematic evaluation. The protocols described herein are designed to first establish a foundational profile, including cytotoxicity and broad-spectrum antimicrobial activity, before guiding the researcher toward more specific mechanistic studies based on initial findings. This application note serves as a roadmap for researchers in drug discovery and chemical biology to efficiently assess the therapeutic potential of new chemical entities.
Introduction: The Rationale for Investigation
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their structural diversity and ability to interact with a wide range of biological targets. The thia-diaza-pentalene core, in particular, represents an intriguing scaffold. The presence of nitrogen and sulfur atoms can facilitate hydrogen bonding, coordination with metal ions in metalloenzymes, and other non-covalent interactions with biological macromolecules.
While this compound itself is not documented in existing literature, structurally related compounds, such as thiadiazoles and other fused heterocyclic systems, have demonstrated significant potential as:
-
Antimicrobial Agents: Many sulfur-nitrogen heterocycles exhibit potent antibacterial and antifungal properties.
-
Anticancer Agents: These scaffolds can be found in molecules that function as kinase inhibitors, apoptosis inducers, or cell cycle modulators.
-
Anti-inflammatory Agents: Certain heterocyclic compounds are known to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.
Therefore, a systematic investigation into the biological activities of this novel compound is a scientifically sound endeavor. The following protocols are designed as a logical, multi-step screening cascade to efficiently uncover its potential biological functions.
Tier 1: Foundational Profiling
The initial evaluation aims to answer two fundamental questions: Is the compound biologically active at a cellular level, and what is its general toxicity profile? This is achieved through a combination of computational prediction and broad-spectrum in vitro assays.
Protocol: In Silico ADMET Prediction
Rationale: Before committing to resource-intensive wet-lab experiments, in silico tools provide a rapid, cost-effective way to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] This helps to identify potential liabilities early and guides the design of subsequent experiments.[2][3]
Methodology:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize a free and accessible web-based tool, such as SwissADME.
-
Input the SMILES string into the platform and run the prediction.
-
Analyze the output, paying close attention to:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), and water solubility.
-
Pharmacokinetics: Predicted gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
-
Drug-likeness: Evaluation based on established rules (e.g., Lipinski's rule of five).
-
Medicinal Chemistry: Alerts for PAINS (pan-assay interference compounds) or other potentially problematic functional groups.
-
Data Presentation:
| Parameter | Predicted Value | Optimal Range |
| Molecular Weight | Value | < 500 g/mol |
| LogP | Value | -0.7 to +5.0 |
| Water Solubility | Category | Good to Moderate |
| GI Absorption | Category | High/Low |
| BBB Permeant | Yes/No | - |
| Lipinski Violations | Number | ≤ 1 |
Table 1: Example summary table for in silico ADMET predictions.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess the metabolic activity of cells.[4][5] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT salt to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, making this an excellent primary screen for cytotoxic effects.[4]
Materials:
-
Selected cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma, and HEK293 - non-cancerous human embryonic kidney cells).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[6]
-
96-well flat-bottom tissue culture plates.
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[6] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[11][12] This assay provides a quantitative measure of the compound's potency against a panel of clinically relevant bacteria and fungi.
Materials:
-
Bacterial/Fungal Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Growth Media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well round-bottom plates.
-
Test compound stock solution in DMSO.
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
Step-by-Step Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the overnight culture in the appropriate broth to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[13]
-
Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Tier 2: Mechanistic Investigation Pathways
The results from the Tier 1 screening will dictate the direction of further investigation. This section provides a logical framework for follow-up studies based on potential outcomes.
Workflow for Follow-up Studies
The diagram below illustrates a decision-making workflow for proceeding from initial screening to more specific mechanistic assays.
Caption: Decision workflow for Tier 2 mechanistic studies.
Hypothetical Mechanism: Kinase Inhibition Pathway
If the compound shows selective cytotoxicity against cancer cell lines, a plausible mechanism of action for a heterocyclic compound is the inhibition of protein kinases, which are often dysregulated in cancer.
Caption: Potential mechanism via protein kinase inhibition.
Conclusion and Future Directions
This application note provides a structured, hypothesis-driven framework for the initial biological evaluation of the novel compound this compound. By beginning with broad, cost-effective screening assays and using those results to inform more targeted mechanistic studies, researchers can efficiently characterize the compound's biological activity profile. Positive results in any of the described assays would warrant further investigation, including medicinal chemistry efforts to optimize potency and selectivity, advanced in vivo animal model testing, and more in-depth target identification and validation studies.
References
- Lagorce, D., et al. (2020).
- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- CLYTE Technologies. (2025).
- IntechOpen. (n.d.).
- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Lagorce, D., et al. (2020).
- Roche. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- NIH. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- UCSB. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. [https://vertexaisearch.cloud.g
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- 13. protocols.io [protocols.io]
Application Notes & Protocols for In Vitro Evaluation of Thia-Diaza-Pentalene Compounds
Introduction: The Thia-Diaza-Pentalene Scaffold - A Frontier in Heterocyclic Chemistry
The thia-diaza-pentalene core represents a unique heterocyclic scaffold whose biological potential is an emerging area of scientific inquiry. While extensive research has been conducted on related structures, such as 1,3,4-thiadiazoles, the specific pentalene fusion introduces distinct stereoelectronic properties that warrant dedicated investigation. Derivatives of thiadiazoles are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties.[1][2][3] This precedent strongly suggests that thia-diaza-pentalene compounds could serve as a valuable template for the development of novel therapeutic agents.
These application notes provide a comprehensive framework for the initial in vitro characterization of novel thia-diaza-pentalene derivatives. The protocols are designed to establish a foundational understanding of a compound's bioactivity, guiding further, more specialized research. We will proceed through a logical workflow, beginning with broad assessments of cytotoxicity and progressing to more specific mechanistic and phenotypic assays. The causality behind each experimental step is explained to empower researchers to adapt these protocols to their specific molecular targets and hypotheses.
Section 1: Foundational Analysis - Cytotoxicity and Cell Viability Profiling
A primary and essential step in the evaluation of any novel chemical entity is to determine its effect on cell viability. These assays establish the concentration range at which a compound can be tested for specific biological effects without inducing widespread cell death, which could confound results.[4][5] Furthermore, potent cytotoxic effects may themselves be a desirable therapeutic outcome, particularly in oncology research.[6][7]
Principle of Metabolic Viability Assays
Metabolic assays, such as those using tetrazolium salts (e.g., MTT, MTS) or resazurin, measure the metabolic activity of a cell population as a proxy for viability.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, or resazurin to the fluorescent resorufin. The intensity of the resulting signal is directly proportional to the number of metabolically active, viable cells.[8] An alternative and highly sensitive method measures intracellular ATP levels using a luciferase-based reaction, as ATP is rapidly depleted in non-viable cells.[4][8]
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates a typical high-throughput workflow for assessing the cytotoxicity of a new compound library.
Caption: High-throughput screening workflow for cell viability.
Protocol: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Thia-diaza-pentalene compounds, solubilized in DMSO.
-
Selected cancer or normal cell line (e.g., A549, MCF-7, NIH/3T3).[9]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).
-
96-well flat-bottom sterile culture plates.
-
Multi-channel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the thia-diaza-pentalene compounds in culture medium. A typical concentration range to start is from 100 µM down to 0.1 µM.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO used for the compounds (typically ≤ 0.5%).
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Causality: During this incubation, mitochondrial dehydrogenases in living cells convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]
Illustrative Data Presentation
The results of cytotoxicity assays should be summarized in a clear, tabular format.
Table 1: Hypothetical IC₅₀ Values of Thia-Diaza-Pentalene (TDP) Compounds after 48h Treatment.
| Compound ID | Target Cell Line | IC₅₀ (µM) [Mean ± SD] |
|---|---|---|
| TDP-001 | A549 (Lung Cancer) | 15.2 ± 2.1 |
| TDP-001 | MCF-7 (Breast Cancer) | 28.7 ± 3.5 |
| TDP-002 | A549 (Lung Cancer) | > 100 |
| TDP-002 | MCF-7 (Breast Cancer) | > 100 |
| Cisplatin | A549 (Lung Cancer) | 13.5 ± 1.8[9] |
Section 2: Target-Based Screening - In Vitro Enzyme Inhibition Assays
Many therapeutic agents function by inhibiting specific enzymes.[11] Given that related heterocyclic compounds like thiadiazoles are known to target enzymes such as carbonic anhydrases and cyclooxygenases, evaluating thia-diaza-pentalenes as enzyme inhibitors is a logical progression.[1]
Principles of Enzyme Inhibition Assays
These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of a test compound.[12] The activity can be monitored by measuring the depletion of a substrate or the formation of a product over time.[12] The output is often a colorimetric, fluorescent, or luminescent signal. The goal is to determine the compound concentration required to inhibit enzyme activity by 50% (IC₅₀).[10]
Protocol: General Kinetic Enzyme Inhibition Assay (Colorimetric)
This protocol provides a template that must be adapted for a specific enzyme-substrate pair.
Materials:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Thia-diaza-pentalene compounds in DMSO.
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).
-
Known inhibitor (Positive Control).[11]
-
96-well clear, flat-bottom plate.
-
Microplate reader capable of kinetic measurements.
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the enzyme to a working concentration that gives a robust linear reaction rate for at least 10-15 minutes.
-
Compound Plating: Add 2 µL of serially diluted thia-diaza-pentalene compounds to the wells of the 96-well plate. Include wells for a "no inhibitor" control (DMSO vehicle) and a "positive control" (known inhibitor).
-
Enzyme Addition: Add 98 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal reaction temperature (e.g., 37°C). Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiate Reaction: Start the reaction by adding 100 µL of the substrate solution to all wells. The final substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for sensitive IC₅₀ determination.[11]
-
Kinetic Readout: Immediately place the plate in the reader and begin measuring the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30-60 seconds for 15-20 minutes.
-
Data Analysis:
-
For each well, calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot (slope).
-
Normalize the rates to the "no inhibitor" control: % Activity = (V_inhibitor / V_control) * 100.
-
Plot % Activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow for Determining Mechanism of Inhibition (MOI)
Once an inhibitor is identified, understanding its mechanism (e.g., competitive, non-competitive) is crucial for lead optimization.[11]
Caption: Workflow for determining an enzyme inhibitor's mechanism of action.
Section 3: Phenotypic Screening - In Vitro Anti-Inflammatory Assays
Phenotypic screening identifies compounds that produce a desired effect in a cell-based model without prior knowledge of the specific molecular target. Given that many heterocyclic compounds possess anti-inflammatory properties, assessing thia-diaza-pentalenes in a relevant cellular model of inflammation is a valuable strategy.[13][14][15]
Principle of the Nitric Oxide (NO) Production Assay
Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[16] NO is a key inflammatory mediator. The Griess assay can be used to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[16]
Signaling Pathway: LPS-induced NO Production
Caption: Simplified LPS-induced NF-κB signaling to iNOS expression.
Protocol: Griess Assay for Nitrite Determination
Materials:
-
RAW 264.7 murine macrophage cell line.[16]
-
Complete culture medium (DMEM, 10% FBS).
-
LPS from E. coli.
-
Thia-diaza-pentalene compounds in DMSO.
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) standard solution.
-
96-well culture plate and 96-well assay plate.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the thia-diaza-pentalene compounds. Incubate for 1-2 hours. Causality: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Standard Curve: Prepare a serial dilution of the NaNO₂ standard (e.g., from 100 µM to 0 µM) in culture medium.
-
Assay:
-
Transfer 50 µL of cell culture supernatant from each well of the culture plate to a new 96-well assay plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Readout: Measure the absorbance at 540 nm. A purple color will develop, proportional to the nitrite concentration.
-
Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the % inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Self-validation: It is critical to run a parallel cell viability assay (e.g., MTT) under the same conditions to ensure that the observed decrease in NO is not simply due to compound-induced cytotoxicity.[16]
-
References
-
Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Results of the in vitro assays for compounds of series I and II. Retrieved from [Link]
-
May, W., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Edmondson, D. E., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 35(6). Retrieved from [Link]
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
Sławiński, J. (2013). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Retrieved from [Link]
-
Al-Sultani, K. H., et al. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. Archives of Razi Institute, 76(4), 821–827. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity of 8H-1-Thia-8-aza-dibenzo[e,h]azulenes. Retrieved from [Link]
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Taggart, A. K., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Journal of Medicinal Chemistry, 55(8), 3644-66. Retrieved from [Link]
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Al-Sultani, K. H., et al. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. PubMed. Retrieved from [Link]
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Kushwaha, N., et al. (n.d.). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. Retrieved from [Link]
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ResearchGate. (n.d.). The anticancer activities of selected compounds at concentrations of.... Retrieved from [Link]
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Girgis, A. S. (2007). Facile synthesis of dithiatetraaza-macrocycles of potential anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(3), 1257-64. Retrieved from [Link]
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Yurttaş, L., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1595–1609. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
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Applied Microbiology and Biotechnology. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Volatile Compounds as Upcoming Antigiardial Agents: In Vitro Action of Carvacrol, Thymol and p-Cymene on Giardia lamblia Trophozoites. Retrieved from [Link]
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Zhang, L., et al. (2016). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. Fitoterapia, 109, 227-32. Retrieved from [Link]
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Zaharia, V., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][5][8][17]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(10), 2425. Retrieved from [Link]
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MDPI. (2024). In Silico Analysis: Anti-Inflammatory and α-Glucosidase Inhibitory Activity of New α-Methylene-γ-Lactams. Retrieved from [Link]
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Application Notes and Protocols for the Scalable Synthesis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid, a novel heterocyclic scaffold with significant potential in pharmaceutical research and development. Recognizing the critical need for scalable synthetic routes in drug discovery, this guide details both a robust laboratory-scale protocol and a thorough methodology for scaling up the synthesis to pilot-plant quantities. The proposed synthesis is designed around a key 1,3-dipolar cycloaddition reaction to construct the core bicyclic system with a bridgehead nitrogen atom. This document addresses critical aspects of process chemistry, including reaction optimization, purification strategies for polar molecules, and a rigorous evaluation of process safety for large-scale production. The protocols and insights provided herein are intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Strategic Overview
Nitrogen-containing heterocyclic compounds are foundational to modern medicine, forming the core structure of a vast array of therapeutic agents.[1][2] The 4H-5-Thia-1,6a-diaza-pentalene scaffold represents a unique bicyclic 6-5 fused system with a bridgehead nitrogen atom, a structural motif of increasing interest in medicinal chemistry for its potential to explore novel chemical space.[3][4] The carboxylic acid functionality at the 2-position provides a crucial handle for further derivatization and conjugation.
The primary challenge in developing such novel scaffolds is the creation of a synthetic pathway that is not only efficient on a small scale but also safe, robust, and economically viable for large-scale production.[5] Many initial synthetic routes developed in medicinal chemistry labs are not amenable to scale-up due to the use of hazardous reagents, difficult purifications, or poor reaction kinetics at larger volumes.[5][6]
This guide, therefore, proposes a strategic synthetic approach based on a convergent design, culminating in a highly efficient 1,3-dipolar cycloaddition reaction.[7][8] This strategy offers several advantages for scalability, including the potential for high stereoselectivity and the formation of the complex core in a single, atom-economical step.[9]
Proposed Retrosynthetic Analysis
The proposed synthesis of the target molecule is outlined in the retrosynthetic analysis below. The core 4H-5-Thia-1,6a-diaza-pentalene ring system is envisioned to be constructed via a 1,3-dipolar cycloaddition between a suitable 1,3-dipole, such as a nitrile imine, and a dipolarophile, in this case, a substituted thiophene derivative. This approach is well-precedented for the formation of five-membered heterocycles.[10]
Caption: Retrosynthetic analysis of the target molecule.
Laboratory-Scale Synthesis Protocol (1-5 g Scale)
This protocol details a reliable method for the synthesis of this compound on a typical laboratory scale.
Required Materials and Reagents
| Reagent | Purity | Supplier |
| Methyl 3-aminothiophene-2-carboxylate | >98% | Commercially available |
| Substituted Hydrazonoyl Chloride | >97% | Synthesized in-house |
| Triethylamine (TEA) | >99.5% | Anhydrous |
| Toluene | Anhydrous | |
| Dichloromethane (DCM) | ACS Grade | |
| Lithium Hydroxide (LiOH) | >98% | |
| Tetrahydrofuran (THF) | Anhydrous | |
| Water | Deionized | |
| Hydrochloric Acid (HCl) | 2M | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Celite® |
Step-by-Step Procedure
Caption: Laboratory-scale synthesis workflow.
Step 1: 1,3-Dipolar Cycloaddition
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add methyl 3-aminothiophene-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (100 mL).
-
Add the substituted hydrazonoyl chloride (1.05 eq) to the solution.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at room temperature. The formation of triethylamine hydrochloride salt is typically observed.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the mixture to room temperature. Filter the solid triethylamine hydrochloride through a pad of Celite® and wash the filter cake with toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude intermediate ester.
Step 2: Saponification
-
Dissolve the crude intermediate ester from the previous step in a mixture of THF (80 mL) and water (20 mL).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. The product should precipitate as a solid.
Step 3: Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
For further purification, recrystallization from an appropriate solvent system (e.g., ethanol/water) is recommended.
-
If the product is still impure, purification can be achieved by reversed-phase column chromatography.[11] Given the polar and acidic nature of the molecule, a C18 stationary phase with a water/acetonitrile mobile phase containing a small amount of trifluoroacetic acid (TFA) or formic acid is often effective.[11][12]
-
Dry the purified product under high vacuum to a constant weight.
Methodology for Scaling Up Synthesis
Transitioning from laboratory-scale to pilot-plant or manufacturing scale introduces significant challenges that must be proactively addressed.[5][13]
Process Safety and Hazard Assessment
A thorough safety assessment is paramount before any scale-up is attempted.[6][13]
-
Exothermic Reactions: The 1,3-dipolar cycloaddition and the acid-base neutralization during workup can be exothermic. Reaction calorimetry should be performed to determine the heat of reaction and to ensure that the cooling capacity of the larger reactor is sufficient to maintain safe operating conditions.[14]
-
Reagent Handling: While the proposed reagents are common, handling large quantities requires appropriate engineering controls (e.g., closed systems for solvent transfer) and personal protective equipment.
-
Pressure Build-up: The potential for gas evolution, although not immediately obvious from the reaction scheme, should be evaluated. This is especially critical in a large, sealed reactor.
Scale-Up Protocol (100-500 g Scale)
The following adjustments to the laboratory protocol are recommended for a pilot-scale synthesis.
| Parameter | Laboratory Scale (1-5 g) | Pilot Scale (100-500 g) | Rationale for Change |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor with overhead stirring and temperature probe | Ensures uniform mixing and precise temperature control, which is critical for managing exotherms and achieving consistent results at scale.[6] |
| Reagent Addition | Dropwise addition via syringe or dropping funnel | Controlled addition via a metering pump | Prevents localized "hot spots" and allows for better control of the reaction rate and temperature. |
| Solvent Choice | Toluene | Consider alternative high-boiling point solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) | These "greener" solvents have better safety profiles and can improve workup efficiency.[15] |
| Purification | Chromatography / Recrystallization | Primarily focused on optimized crystallization. Chromatography is generally not cost-effective at this scale. | Developing a robust crystallization process is key to achieving high purity without resorting to expensive purification techniques.[16] |
| Product Isolation | Vacuum filtration | Centrifuge or Nutsche filter-dryer | Provides more efficient solid-liquid separation and drying for larger quantities of product. |
Optimized Pilot-Scale Procedure:
-
Cycloaddition: Charge the jacketed reactor with the thiophene starting material and the chosen solvent. Begin overhead stirring. Add the hydrazonoyl chloride. Via a metering pump, add the triethylamine over a period of 1-2 hours, carefully monitoring the internal temperature. Once the addition is complete, slowly heat the reactor to the target reflux temperature and hold for the required time.
-
Work-up: After cooling, the triethylamine hydrochloride salt can be removed by filtration through a Nutsche filter. The subsequent solvent swap and saponification can be performed in the same reactor to minimize transfers.
-
Crystallization: After acidification and precipitation, develop a controlled crystallization process. This may involve cooling at a specific rate, seeding with pure crystals, and adding an anti-solvent to maximize yield and purity.
-
Drying: Dry the final product in a vacuum oven with precise temperature control until the solvent content meets specifications.
Conclusion
This application note provides a detailed and scientifically grounded methodology for the synthesis and scale-up of this compound. By employing a strategic 1,3-dipolar cycloaddition and giving due consideration to process safety and scalability from the outset, researchers can efficiently produce this promising heterocyclic compound for further investigation in drug discovery and development programs. The principles and protocols outlined herein are designed to be adaptable and serve as a comprehensive guide for navigating the complexities of modern synthetic chemistry.
References
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Advances in Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. Available at: [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. Available at: [Link]
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Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of Nitrogen Bridgehead Bicyclic Heterocycles via Ring-Closure of beta-Ammonio 5-Hexenyl Radicals - PubMed. Available at: [Link]
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RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available at: [Link]
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Saturated Bicyclic 6/5 Ring Fused Systems with Bridgehead Nitrogen and a Single Additional Heeroatom - R Discovery. Available at: [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. Available at: [Link]
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Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. Available at: [Link]
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A review on green multicomponent synthesis of heterocyclic compounds - ScienceScholar. Available at: [Link]
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Editorial: Green Synthesis of Heterocycles - Frontiers. Available at: [Link]
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Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block | Request PDF - ResearchGate. Available at: [Link]
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Special Issue : Development of New Methods of Synthesis of Heterocycles - MDPI. Available at: [Link]
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1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]
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General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
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Synthesis of Nitrogen Bridgehead Bicyclic Heterocycles via Ring-Closure of β-Ammonio 5-Hexenyl Radicals | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Bicyclic 6-6 Systems with One Bridgehead (Ring Junction) Nitrogen Atom: No Extra Heteroatom | Semantic Scholar. Available at: [Link]
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Safety issues in scale-up of chemical processes | Request PDF - ResearchGate. Available at: [Link]
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central. Available at: [Link]
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A regioselective 1,3-dipolar cycloaddition for the synthesis of novel spiro-chromene thiadiazole derivatives - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
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Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction - ACS Publications. Available at: [Link]
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How to separate ester from carboxylic acid by using chromatography? - ResearchGate. Available at: [Link]
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A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY - IJRPC. Available at: [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of novel heterocyclic compounds. The synthesis of complex, nitrogen- and sulfur-containing bicyclic systems presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and improve your reaction yields.
The information herein is based on established principles of heterocyclic chemistry, drawing parallels from well-known reactions such as the Hantzsch thiazole synthesis and subsequent cyclization strategies.[1][2][3]
Proposed Synthesis Overview
Currently, there is no established, single-step synthesis for this compound in the literature. Therefore, we propose a logical and scientifically sound multi-step approach. This guide will address potential issues within this proposed framework. The synthesis is envisioned in two main stages:
-
Stage 1: Formation of a Functionalized Thiazole Intermediate. This involves a modified Hantzsch thiazole synthesis.
-
Stage 2: Annulation to Form the Bicyclic Pentalene System. This involves the cyclization of the thiazole intermediate to form the final bicyclic core, followed by ester hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Stage 1: Hantzsch Thiazole Synthesis (Intermediate 1 Formation)
Q1: My reaction to form the thiazole intermediate (Ethyl 2-amino-4-methylthiazole-5-carboxylate) has a very low yield. My TLC plate shows a smear and multiple spots, including unreacted starting materials.
A1: This is a common issue in Hantzsch-type syntheses. The low yield and complex reaction mixture can stem from several factors:
-
Causality - Side Reactions: The α-halo-β-ketoester (ethyl 2-chloro-3-oxobutanoate) is highly reactive and can undergo self-condensation or react with the solvent, especially if using a nucleophilic solvent like ethanol at reflux for extended periods. Thiourea can also decompose under harsh conditions.
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at a lower temperature. Instead of refluxing in ethanol, try stirring at room temperature for a longer duration (24-48 hours) or gently warming to 40-50 °C.[2]
-
Order of Addition: Add the α-halo-β-ketoester slowly to a solution of thiourea in your solvent. This keeps the concentration of the highly reactive ketoester low at any given time, minimizing self-condensation.
-
Solvent Choice: Consider switching to a less reactive solvent like THF or acetonitrile. While ethanol is common, its nucleophilicity can be problematic.
-
pH Control: The reaction is often acid-catalyzed by the HBr or HCl generated in situ. Sometimes, adding a mild, non-nucleophilic base like sodium acetate can buffer the reaction and prevent degradation of acid-sensitive components.
-
Q2: I've successfully formed the thiazole intermediate, but I'm struggling to purify it. It seems to co-elute with a major impurity on my silica gel column.
A2: Purification can be challenging due to the polarity of the aminothiazole product.
-
Causality - Impurity Identity: The most likely impurity is a dimer or a product from the reaction of two molecules of the ketoester with one molecule of thiourea. These closely related structures can have similar polarities.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying aminothiazoles. Try a solvent/anti-solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Acid-Base Extraction: As your product has a basic amino group, you can perform an acid-base workup. Dissolve the crude product in a non-polar solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to pH 8-9 and extract your product back into an organic solvent. This can effectively remove non-basic impurities.
-
Chromatography Optimization: If you must use chromatography, try a different solvent system. A gradient elution starting from a low polarity (e.g., 10% ethyl acetate in hexanes) and slowly increasing the polarity may improve separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing of the amine on the silica gel.
-
Stage 2: Annulation and Hydrolysis
Q3: The N-alkylation of my thiazole intermediate is not going to completion. I see a significant amount of starting material even after prolonged reaction times.
A3: Incomplete N-alkylation is typically an issue of either insufficient reactivity of the electrophile or inadequate deprotonation of the amine.
-
Causality - Reactivity & Basicity: The exocyclic amino group of the thiazole is nucleophilic, but its reactivity can be diminished by the electron-withdrawing ester group on the ring. A weak base may not be sufficient to deprotonate it for reaction with a weak electrophile.
-
Troubleshooting Steps:
-
Choice of Base: Switch to a stronger base. If you are using a mild base like K₂CO₃, consider using sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures to fully deprotonate the amine before adding the alkylating agent (2-chloro-N-methylacetamide).
-
Solvent: Ensure you are using an appropriate aprotic solvent like DMF or THF, which will not interfere with the base.
-
Activate the Electrophile: If possible, switch from 2-chloro-N-methylacetamide to the more reactive 2-bromo or 2-iodo derivative.
-
Temperature: Gently heating the reaction (e.g., to 60-80 °C in DMF) can increase the reaction rate, but monitor carefully for side product formation.
-
Q4: During the intramolecular cyclization step to form the pentalene core, I get a dark, intractable tar with very little of the desired product.
A4: Tar formation during base-mediated intramolecular condensations is a classic sign of competing polymerization or decomposition pathways.
-
Causality - Intermolecular vs. Intramolecular Reactions: At high concentrations, the deprotonated intermediate can react with another molecule instead of cyclizing, leading to polymers. The strong base and/or high temperatures can also cause decomposition of the sensitive heterocyclic system.
-
Troubleshooting Steps:
-
High Dilution: This is the most critical parameter to control. Run the reaction at a very low concentration (e.g., 0.01 M or lower). This can be achieved by the slow addition of the substrate solution to a solution of the base over several hours using a syringe pump. This favors the intramolecular cyclization over intermolecular polymerization.
-
Base and Temperature: Use the strongest base necessary but at the lowest possible temperature. For example, using NaH in THF allows the reaction to proceed at room temperature or slightly above, which is preferable to higher-boiling solvents if possible.
-
Rapid Quenching: Once the reaction is complete (as monitored by TLC), quench it promptly by adding a proton source (like saturated ammonium chloride solution) to neutralize the strong base and prevent further degradation.
-
Q5: The final ester hydrolysis step is giving me a low yield, or I am seeing decarboxylation of my final product.
A5: Hydrolysis of esters on heteroaromatic rings can be tricky, and the resulting carboxylic acids can sometimes be unstable.
-
Causality - Ring Instability and Decarboxylation: The electron-rich nature of the bicyclic system might make it susceptible to degradation under strongly acidic or basic conditions. Heteroaromatic carboxylic acids, particularly with certain substitution patterns, can be prone to decarboxylation upon heating.[4][5]
-
Troubleshooting Steps:
-
Milder Conditions: Avoid using high concentrations of NaOH or HCl with prolonged heating. Switch to milder hydrolysis conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is a standard and effective method for sensitive substrates.
-
Careful Workup: During the acidic workup to protonate the carboxylate, avoid using strong acids and do not heat the mixture. Use a dilute acid (e.g., 1M HCl or citric acid) and keep the temperature low (ice bath) during acidification to precipitate the product.
-
Purification without Heat: Purify the final product by recrystallization from a suitable solvent at room temperature or in a refrigerator, rather than by methods that require heating, to prevent decarboxylation.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable. Use a combination of UV visualization (254 nm) and a chemical stain. For these nitrogen- and sulfur-containing compounds, a potassium permanganate (KMnO₄) stain is excellent as it reacts with many functional groups and gives a colored spot on a yellow-green background.
Q: Are there any specific safety precautions I should take? A: Yes. α-haloketones are lachrymators (tear-inducing) and skin irritants; always handle them in a fume hood with appropriate personal protective equipment (PPE). Strong bases like sodium hydride (NaH) are flammable and react violently with water; handle them under an inert atmosphere (nitrogen or argon).
Q: Can I scale up this synthesis? A: Scaling up presents challenges. The Hantzsch reaction can be exothermic, so ensure you have adequate cooling and a controlled rate of addition. For the high-dilution cyclization step, scaling up requires larger solvent volumes and longer addition times, which may not be practical. For larger scales, you may need to investigate specialized flow chemistry reactors that can maintain high dilution conditions efficiently.
Q: My final product is poorly soluble. How can I get a good NMR spectrum? A: Poor solubility is common for planar, hydrogen-bonding heterocyclic compounds. Use a more powerful deuterated solvent like DMSO-d₆ or DMF-d₇. Gently warming the NMR tube may help, but check for thermal stability first. If the carboxylic acid is the issue, you can sometimes obtain a better spectrum of the corresponding sodium or potassium salt in D₂O, although proton signals from NH or OH groups will be exchanged.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate 1)
-
To a round-bottom flask equipped with a magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol (approx. 0.5 M concentration).
-
Stir the mixture at room temperature until the thiourea is fully dissolved.
-
In a separate dropping funnel, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a small amount of absolute ethanol.
-
Add the ketoester solution dropwise to the stirred thiourea solution over 30 minutes.
-
After the addition is complete, gently heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or an ethyl acetate/hexane mixture to yield pure Intermediate 1.
Protocol 2: Intramolecular Cyclization and Hydrolysis (Final Product)
This protocol assumes the successful synthesis of Intermediate 2 (the N-alkylation product).
-
Cyclization:
-
Set up a three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer and two dropping funnels.
-
In the flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (to achieve a final substrate concentration of ~0.01 M).
-
In one dropping funnel, dissolve Intermediate 2 (1.0 eq) in a large volume of anhydrous THF.
-
Add the solution of Intermediate 2 dropwise to the stirred NaH suspension over 4-6 hours at room temperature.
-
After the addition is complete, let the reaction stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure to obtain the crude ester (Intermediate 3).
-
-
Hydrolysis:
-
Dissolve the crude Intermediate 3 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-polar, unreacted material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with cold 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield the final product.
-
Data Summary Table
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Analytical Data |
| 1 | Thiourea, Ethyl 2-chloro-3-oxobutanoate | Ethanol | 78 | 2-4 | 65-80 | ¹H NMR, LC-MS |
| 2 | Intermediate 1, 2-Chloro-N-methylacetamide, NaH | DMF | 25-60 | 4-8 | 50-70 | ¹H NMR, LC-MS |
| 3 | Intermediate 2, NaH | THF | 25 | 6-8 | 40-60 | ¹H NMR, LC-MS |
| 4 | Intermediate 3, LiOH | THF/H₂O | 25 | 12-16 | 70-90 | ¹H NMR, ¹³C NMR, HRMS |
Yields are hypothetical and will depend on optimization.
Troubleshooting Workflow
Sources
Technical Support Center: Synthesis of Fused Thiadiazole Rings
Welcome to the technical support center for the synthesis of fused thiadiazole ring systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. Thiadiazoles and their fused derivatives are cornerstone pharmacophores in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3] However, their synthesis can be fraught with challenges, from low yields to intractable purification issues.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical problems encountered in the laboratory.
Section 1: The Low Yield Conundrum - Troubleshooting Poor Reaction Performance
Low or nonexistent yield is the most frequent and frustrating issue in synthetic chemistry. The troubleshooting process should be systematic, starting from the fundamentals and progressing to nuanced optimizations.
FAQ 1.1: My reaction failed completely (no product detected). What are the primary checkpoints?
When a reaction does not yield any desired product, a systematic review of the foundational parameters is crucial before attempting more complex optimizations.
Answer:
A complete reaction failure typically points to a fundamental issue with one of three areas: the integrity of the starting materials, the reaction setup, or the core reaction conditions being fundamentally incorrect for the chosen substrates.
Initial Troubleshooting Workflow:
Sources
"optimization of reaction conditions for thia-diaza-pentalene formation"
Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thia-diaza-pentalene cores. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to streamline your experimental workflow and enhance reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and overcome common synthetic challenges.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the formation of thia-diaza-pentalenes, providing the foundational knowledge needed for successful optimization.
Q1: What is the general mechanistic pathway for thia-diaza-pentalene formation?
A1: The formation of a thia-diaza-pentalene core, a class of non-benzenoid aromatic heterocycles, typically proceeds through a multi-step sequence involving condensation and subsequent intramolecular cyclization. A common strategy involves the reaction of a suitable thiadiazole precursor with a diazonium salt. For instance, the synthesis of 6aλ⁴-thia-1,2,3,5,6-pentaazapentalenes has been achieved starting from 5-amino-1,2,3-thiadiazole, which undergoes methylation followed by a coupling reaction with an arenediazonium salt.[1] The final ring-closing step is often the rate-limiting and most critical part of the sequence, highly dependent on reaction conditions.
Q2: Why is the choice of solvent so critical for this reaction?
A2: The solvent plays a multifaceted role in the reaction. It must effectively solubilize both the starting materials and key intermediates. Furthermore, its polarity can significantly influence the reaction rate and pathway. Polar aprotic solvents like dioxane or DMF are often effective as they can stabilize charged intermediates formed during the cyclization process without interfering with the nucleophilic or electrophilic centers.[2][3] In contrast, polar protic solvents like water or ethanol can sometimes promote the desired reaction, particularly in cycloaddition steps, but may also lead to unwanted hydrolysis of starting materials or intermediates.[4] Therefore, solvent screening is a crucial first step in any optimization study.
Q3: What role does temperature play in controlling yield and side product formation?
A3: Temperature is a critical parameter that directly impacts reaction kinetics. Insufficient temperature may lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote decomposition of thermally sensitive intermediates or drive the reaction towards undesired side pathways, resulting in a complex product mixture.[5] For many heterocyclic syntheses, a carefully controlled temperature profile—starting at a lower temperature during initial reagent mixing and gradually increasing it—is often optimal. Variable temperature NMR studies on related pentalene systems have shown that the stability of the core structure can be temperature-dependent.[6]
Q4: How do I choose an appropriate catalyst or reagent for the cyclization step?
A4: The choice of catalyst or reagent depends on the specific bond being formed. For reactions involving condensation, a Lewis acid like Zinc Chloride (ZnCl₂) or a dehydrating agent like Phosphorus Pentoxide (P₂O₅) might be necessary to facilitate the reaction.[2] In other cases, particularly for cross-coupling reactions to build the precursor, a transition metal catalyst (e.g., Palladium or Copper complexes) is required.[7][8] The selection should be based on established literature for similar heterocyclic ring formations. Control experiments without the catalyst are essential to confirm its role and efficacy.[3]
Section 2: Troubleshooting Guide
This guide is formatted to help you quickly diagnose and resolve common experimental issues.
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| 1. Low or No Product Yield | A. Reagent Stoichiometry: Incorrect molar ratios of reactants. B. Inactive Reagents/Catalyst: Degradation of starting materials, catalyst, or base due to age, improper storage, or exposure to air/moisture. C. Suboptimal Temperature: Reaction temperature is too low for the activation energy barrier or too high, causing degradation. D. Incorrect Solvent: Poor solubility of reactants or unfavorable stabilization of the transition state. | A. Verify Stoichiometry: Carefully re-calculate and measure all reagents. A slight excess (1.1-1.5 equivalents) of one reagent may be beneficial; this should be systematically screened.[2] B. Use Fresh Materials: Use freshly opened or purified starting materials. If using a catalyst, ensure it is from a reliable source and stored under an inert atmosphere. C. Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to identify the optimal range.[5] D. Solvent Screening: Test a range of solvents with varying polarities (e.g., Dioxane, Toluene, Acetonitrile, DMF). Polar aprotic solvents often provide the best results for these types of cyclizations.[2] |
| 2. Multiple Side Products / Complex Mixture | A. Reaction Over-run: Allowing the reaction to proceed for too long can lead to product degradation or further unwanted reactions. B. Atmospheric Contamination: Presence of oxygen or moisture can initiate side reactions, especially if organometallic intermediates are involved. C. Order of Addition: Adding reagents in the wrong sequence can lead to the formation of undesired intermediates. | A. Time Course Study: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h, 12h) to determine the point of maximum product formation before significant side products appear. B. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon), especially if using sensitive reagents or catalysts. C. Controlled Addition: Add critical reagents slowly, sometimes via syringe pump, to maintain a low instantaneous concentration and minimize side reactions. |
| 3. Product Isolation & Purification Issues | A. Product Instability: The thia-diaza-pentalene core may be unstable on silica gel (acidic), leading to decomposition during chromatography. B. Co-elution: Side products have similar polarity to the desired product, making separation by chromatography difficult. C. Poor Crystallization: The product may be an oil or form an amorphous solid that is difficult to crystallize. | A. Alternative Stationary Phases: Use neutral or basic alumina for column chromatography. Alternatively, preparative TLC or HPLC can be effective. B. Recrystallization: If a crude solid is obtained, attempt recrystallization from a solvent system identified through small-scale solubility tests. This is often the best way to achieve high purity. C. Solvent Trituration/Precipitation: If crystallization fails, try triturating the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation of the product. |
Troubleshooting Workflow: Low Yield Diagnosis
The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low reaction yield.
Section 3: Optimized Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a thia-diaza-pentalene derivative. This protocol should be adapted based on the specific substrates used.
Objective: Synthesis of a substituted 2-phenyl-6aλ⁴-thia-1,6-diazapentalene derivative.
Materials:
-
3-Amino-5-methyl-1,2,4-thiadiazole
-
Benzoylacetonitrile
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute, 200 proof)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried before use.
-
Reagent Preparation: In the flask, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol (40 mL) under a nitrogen atmosphere.
-
Addition of Starting Materials: To the stirred solution, add 3-amino-5-methyl-1,2,4-thiadiazole (1.0 equivalent) in one portion. Follow with the dropwise addition of a solution of benzoylacetonitrile (1.05 equivalents) in 10 mL of absolute ethanol over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Acidification & Precipitation: Acidify the aqueous mixture to pH 5-6 using 2M HCl. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (10 mL) to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure thia-diaza-pentalene derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.
General Workflow Diagram
Caption: A standard workflow for chemical synthesis experiments.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. a. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 3a a. [Table]. Retrieved from [Link]
-
Butler, R. N., & O'Halloran, G. A. (1986). Synthesis of 6aλ4-thia-1,2,3,5,6-pentaazapentalenes. Journal of the Chemical Society, Perkin Transactions 1, 15-18. Retrieved from [Link]
-
Usuba, J., & Fukazawa, A. (2021). Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity. Chemistry – A European Journal, 27(65), 16127-16134. Retrieved from [Link]
-
Zhang, H., & Ready, J. M. (2007). Enantioselective synthesis of (-)-pentalenene. Organic Letters, 9(26), 5625-5628. Retrieved from [Link]
-
Saito, M., & Tajiri, A. (2010). Synthesis and Reactions of Dibenzo[a,e]pentalenes. Symmetry, 2(2), 950-969. Retrieved from [Link]
-
Tanimoto, H., et al. (2023). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 14(1), 1-11. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene‐Fused 1,4‐Diazapentalene: A Stable C=N‐Containing π‐Conjugated System with Restored Antiaromaticity. [Request PDF]. Retrieved from [Link]
-
Heredia-Moya, J., et al. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Molecules, 27(19), 6708. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Optical Properties of Diaza- and Tetraazatetracenes. [Request PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Dibenzo[a,e]pentalenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]
-
Greenacre, V. K., et al. (2024). Reversible formation of tetraphenylpentalene, a room temperature stable antiaromatic hydrocarbon. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]
-
MDPI. (2022). Transformation of Thia[9]helicene to Aza[9]helicenes and[9]Helicene-like Compounds via Aromatic Metamorphosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Retrieved from [Link]
-
MDPI. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Retrieved from [Link]
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- 8. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Carboxylic Acid-Functionalized Heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of carboxylic acid-functionalized heterocycles. These molecules are notoriously difficult to purify due to their unique physicochemical properties, including high polarity, the potential for zwitterion formation, and complex solubility profiles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for these challenging compounds.
Q1: Why are carboxylic acid-functionalized heterocycles so difficult to purify?
A1: The primary challenges stem from a combination of their structural features:
-
High Polarity: The presence of both a carboxylic acid and a heterocyclic moiety (often containing nitrogen, oxygen, or sulfur) makes these compounds highly polar. This can lead to poor retention on normal-phase silica gel and very early elution in reversed-phase chromatography.[1]
-
Zwitterion Formation: If the heterocycle contains a basic nitrogen atom, an intramolecular acid-base reaction can occur, forming a zwitterion.[2][3] Zwitterions often exhibit high crystallinity, low solubility in organic solvents, and strong interactions with polar stationary phases, complicating most purification techniques.
-
Amphoteric Nature: These molecules can act as both acids and bases, meaning their charge and solubility are highly dependent on pH.[4][5] This can be exploited for purification but also requires careful control over experimental conditions.
-
Poor Solubility: The combination of high polarity and potential zwitterionic character often results in poor solubility in common organic solvents, making techniques like crystallization and chromatography challenging.[6][7]
Q2: How do I choose the right initial purification technique for my compound?
A2: The optimal starting point depends on the properties of your compound and the impurities present.[8]
-
For solid compounds: Crystallization is often the most efficient method for removing impurities, provided a suitable solvent system can be found.[8][9]
-
For removing neutral or basic impurities: Acid-base extraction is a highly effective first step to isolate your acidic product.[4][5][10]
-
For complex mixtures with similar polarities: Column chromatography is the most versatile technique, though it often requires significant optimization.[8]
Q3: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?
A3: Streaking on silica gel is a classic sign of strong, undesirable interactions between your acidic compound and the acidic silica surface.[8][11] This leads to a mixture of protonated and deprotonated forms, causing tailing. To resolve this for analytical TLC and column chromatography, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[11] This keeps the carboxylic acid fully protonated, leading to a more defined spot or peak.[12]
Q4: My compound is not UV-active. How can I monitor its purification?
A4: When a compound lacks a UV chromophore, alternative detection methods are necessary. For column chromatography, you can use techniques like staining TLC plates (e.g., with potassium permanganate or iodine) or employ detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) if using HPLC.[8]
Part 2: Troubleshooting Guides for Specific Purification Techniques
This section provides detailed, step-by-step guidance to resolve specific issues encountered during common purification workflows.
Guide 1: Troubleshooting Reversed-Phase Chromatography
Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for these polar compounds. However, significant challenges can arise.
Issue: My compound shows little to no retention and elutes in the void volume.
-
Causality: Standard C18 columns have a non-polar stationary phase that struggles to retain highly polar analytes through hydrophobic interactions alone.[1] The polar carboxylic acid and heterocycle have a much higher affinity for the polar mobile phase.
-
Solutions:
-
Mobile Phase Modification:
-
Use a Highly Aqueous Mobile Phase: Start with a mobile phase of 100% aqueous buffer (e.g., 10 mM ammonium formate) and gradually introduce the organic modifier (acetonitrile or methanol).[1]
-
Control the pH: To increase retention, suppress the ionization of the carboxylic acid by adding an acid to the mobile phase. A common rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid.[12] Formic acid or trifluoroacetic acid (TFA) at 0.1% is typically effective.
-
-
Select an Alternative Stationary Phase:
-
Use a "Polar-Embedded" Column: These columns have polar groups embedded in the alkyl chains, which helps to retain polar compounds.
-
Employ Mixed-Mode Chromatography: A stationary phase that combines reversed-phase with anion-exchange functionality can provide an alternative retention mechanism for acidic compounds.[1] This allows for the retention of both hydrophobic and polar acids.
-
-
Table 1: Mobile Phase Modifiers for Reversed-Phase Chromatography
| Modifier | Typical Concentration | Purpose | Mass Spectrometry Compatibility |
| Formic Acid | 0.1% | Suppresses ionization of carboxylic acids, improves peak shape.[12] | Excellent |
| Acetic Acid | 0.1% - 1% | Similar to formic acid, less acidic.[11] | Good |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent, can significantly improve retention and peak shape.[12] | Can cause ion suppression |
| Ammonium Formate/Acetate | 10-20 mM | Provides buffering and can improve peak shape. | Excellent |
Guide 2: Troubleshooting Crystallization
Crystallization can be a powerful technique, but finding the right conditions for these complex molecules is often an iterative process.
Issue: My compound "oils out" instead of forming crystals.
-
Causality: This occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[8]
-
Solutions:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.[8]
-
Reduce the Initial Concentration: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[8]
-
Induce Nucleation:
-
Change the Solvent System: Experiment with a co-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not).[8] Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent until turbidity persists.
-
Issue: I can't find a suitable solvent for crystallization.
-
Causality: The zwitterionic or highly polar nature of the molecule can lead to very high solubility in polar solvents (like methanol or water) and very low solubility in non-polar solvents (like hexanes or toluene), with no intermediate options.
-
Solutions:
-
Systematic Solvent Screening:
-
Use a small amount of your compound in several different vials.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone) to each vial at room temperature.[13]
-
Heat the vials where the compound did not dissolve. A good crystallization solvent will dissolve the compound when hot but not at room temperature.[8]
-
-
Utilize pH Adjustment: If your compound is a zwitterion, you can sometimes disrupt the crystal lattice by protonating the carboxylate or deprotonating the basic heterocycle.
-
Dissolve the compound in a dilute aqueous acid or base.
-
Slowly neutralize the solution to bring the compound to its isoelectric point, which should decrease its solubility and promote crystallization.
-
-
Guide 3: Troubleshooting Acid-Base Extraction
This technique is fundamental for separating carboxylic acids from neutral or basic impurities.
Issue: An emulsion forms between the aqueous and organic layers.
-
Causality: Emulsions are often caused by vigorous shaking or the presence of fine particulate matter or surfactant-like impurities.[8]
-
Solutions:
-
Gentle Mixing: Instead of shaking, gently invert the separatory funnel several times.[8][11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which can help to break the emulsion.[8]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[8]
-
Issue: My compound precipitates out of solution during the extraction.
-
Causality: This typically happens during the initial basic wash if the sodium salt of your carboxylic acid is not sufficiently soluble in the aqueous or organic layer.
-
Solutions:
-
Increase the Volume of the Aqueous Layer: This can help to keep the salt dissolved.
-
Add a Co-solvent: Adding a small amount of a polar organic solvent like methanol or THF to the mixture can sometimes help to solubilize the salt.
-
Use a Weaker Base: If using a strong base like sodium hydroxide, consider switching to a weaker base like sodium bicarbonate. The resulting salt may have different solubility properties.[4]
-
Guide 4: When to Use Protecting Groups
In some cases, the carboxylic acid functionality itself prevents successful purification. Temporarily protecting it can be a powerful strategy.
Q: When should I consider using a protecting group?
A: Consider a protecting group strategy when:
-
You are unable to achieve separation by chromatography due to strong interactions with the stationary phase.
-
The compound is unstable under the required purification conditions (e.g., decomposes on silica gel).
-
The high polarity of the carboxylic acid prevents the use of a desired solvent system.
Workflow for Purification via Protection:
Caption: Workflow for purification using a protecting group strategy.
Table 2: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Introduction Method | Deprotection Conditions | Orthogonality & Notes |
| Methyl Ester | Methanol, Acid Catalyst | NaOH or LiOH, then acidic workup[14] | Sensitive to basic conditions. |
| tert-Butyl Ester | Isobutylene, Acid Catalyst | Trifluoroacetic Acid (TFA)[14] | Stable to base and hydrogenolysis. Good for complex molecules. |
| Benzyl Ester | Benzyl Alcohol, Acid Catalyst or Benzyl Bromide, Base | Catalytic Hydrogenolysis (H₂, Pd/C)[14] | Mild deprotection. Orthogonal to acid/base labile groups.[15] |
Part 3: Advanced Purification Strategies
For particularly stubborn purifications, more advanced techniques may be required.
Ion-Exchange Chromatography
-
Principle: This technique separates molecules based on their net charge.[16] For carboxylic acids, anion-exchange chromatography is used.[17][18] The negatively charged carboxylate anion binds to a positively charged stationary phase.[17]
-
When to Use: This is highly effective for separating your acidic compound from neutral or cationic impurities, especially from complex aqueous mixtures like fermentation broths.[17][18]
-
General Protocol:
-
Equilibration: Equilibrate the anion-exchange column with a low ionic strength buffer.[16]
-
Loading: Apply the sample, ensuring the pH is at least 1-2 units above the pKa of the carboxylic acid to ensure it is deprotonated and carries a negative charge.
-
Washing: Wash the column with the equilibration buffer to remove unbound neutral and cationic impurities.[17]
-
Elution: Elute the bound carboxylic acid by either decreasing the pH of the buffer (to protonate the acid) or by increasing the ionic strength of the buffer (e.g., with a salt gradient like NaCl).[16]
-
Caption: General workflow for anion-exchange chromatography.
By systematically applying these principles and troubleshooting guides, you can develop a robust and effective purification strategy for even the most challenging carboxylic acid-functionalized heterocycles.
References
- New Reversed-Phase Materials for the Separation of Polar Acidic Compounds.
- Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020-04-17). YouTube.
- In Need of Some Reversed Phase Polar Acid Relief. (2020-10-02).
- Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chrom
- Protecting Group Strategies for the Carboxylic Acid in 2-(Chloromethyl)
- dM-Dim for Carboxylic Acid Protection. (2018-03-27). PMC - NIH.
- Purification of organic acids using anion exchange chromatography.
- How does an acid pH affect reversed-phase chromatography separ
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Protecting Groups. K. C.
- Purification Or Organic Acids Using Anion Exchange Chromatography.
- Reversed-phase chrom
- Protecting group. Wikipedia.
- Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024-01-24). Technology Networks.
- Acid–base extraction. Wikipedia.
- Protecting Groups for Carboxylic acid. (2020-07-05). YouTube.
- How can I purify carboxylic acid? (2013-09-20).
- 4.8: Acid-Base Extraction. (2022-04-07). Chemistry LibreTexts.
- Video: Ion-Exchange Chrom
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022-10-01). PMC - NIH.
- Guide for crystalliz
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
- Method for preparing heterocyclic-carboxylic acids.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Separation of Acidic, Basic and Neutral Compounds. Magritek.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025-03-25). ALWSCI Technologies.
- Acid-Base Extraction Tutorial. (2020-03-22). YouTube.
- Purification of carboxylic acids by chemical treatment and distillation.
- Separating Acids and Neutral Compounds - Solvent Extraction. (2013-11-20). Odinity.
- Technical Support Center: Purification of Carboxylic Acids
- New chiral zwitterionic phosphorus heterocycles: synthesis, structure, properties and application as chiral solv
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- (PDF) Zwitterionic cocrystal.
- How can I obtain good crystals of heterocyclic organic compounds? (2023-06-06).
- How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016-10-12). Quora.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Tackling Common Challenges in Chromatography. (2025-10-20). Chrom Tech, Inc..
- Solubility of Carboxylic Acids N5. (2021-01-08). YouTube.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025-12-15). UNT Digital Library.
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Synthesis of Thia-diaza-pentalene Derivatives
Welcome to the technical support center for the synthesis of thia-diaza-pentalene derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with these unique heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. The guidance provided is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of your synthetic routes with confidence.
Introduction to Thia-diaza-pentalene Synthesis
Thia-diaza-pentalenes are a class of bicyclic aromatic compounds containing sulfur and nitrogen atoms. Their synthesis often involves multi-step sequences, with 1,3-dipolar cycloaddition reactions being a cornerstone of forming the core heterocyclic structure. However, the nuanced reactivity of the precursors and the stability of the intermediates and final products can lead to a variety of side reactions. This guide will help you identify, understand, and mitigate these common issues.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems that may arise during the synthesis of thia-diaza-pentalene derivatives. Each entry is structured in a question-and-answer format to provide clear and actionable advice.
Issue 1: Low or No Yield of the Desired Thia-diaza-pentalene
Question: I am attempting a 1,3-dipolar cycloaddition to form the thia-diaza-pentalene core, but I am observing very low yields or none of the expected product. What are the likely causes and how can I improve my reaction?
Answer:
Low or no yield in a 1,3-dipolar cycloaddition for thia-diaza-pentalene synthesis can stem from several factors, primarily related to the stability of your dipole or the reactivity of your dipolarophile.
Causality and Solutions:
-
Decomposition of the 1,3-Dipole: Many 1,3-dipoles used in these syntheses, such as those generated in situ, can be unstable. They may decompose, dimerize, or react with the solvent or other components in the reaction mixture before they can undergo the desired cycloaddition.
-
Troubleshooting:
-
In Situ Generation: If you are not already doing so, generate the 1,3-dipole in the presence of the dipolarophile. This ensures that the reactive species can be trapped as it is formed, minimizing decomposition pathways.
-
Temperature Control: Carefully control the reaction temperature. Some dipoles require elevated temperatures for their formation, but excessive heat can accelerate decomposition. Experiment with a range of temperatures to find the optimal balance.
-
Solvent Choice: The polarity of the solvent can influence the stability of the 1,3-dipole. While 1,3-dipolar cycloadditions are often considered to have little solvent effect, for sensitive dipoles, a non-polar aprotic solvent may be preferable to minimize side reactions.[1]
-
-
-
Poor Reactivity of the Dipolarophile: The electronic nature of your dipolarophile is crucial. Electron-deficient alkynes or alkenes are typically more reactive towards many common 1,3-dipoles.
-
Troubleshooting:
-
Activate the Dipolarophile: If possible, introduce electron-withdrawing groups to your dipolarophile to lower its LUMO energy and enhance its reactivity.
-
Catalysis: Consider the use of a Lewis acid catalyst. A Lewis acid can coordinate to the dipolarophile, making it more electrophilic and accelerating the cycloaddition.
-
-
-
Unfavorable Reaction Kinetics: The energy barrier for the desired cycloaddition may be too high under your current conditions.
-
Troubleshooting:
-
Higher Temperature/Pressure: Increasing the temperature or running the reaction under high pressure can provide the necessary energy to overcome the activation barrier. However, be mindful of the stability of your reactants and products at higher temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.
-
-
Issue 2: Formation of Isomeric Byproducts
Question: My reaction is producing a mixture of regioisomers, and I am struggling to isolate the desired thia-diaza-pentalene derivative. How can I improve the regioselectivity of the cycloaddition?
Answer:
The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. The regiochemical outcome is determined by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
Causality and Solutions:
-
Competing Frontier Molecular Orbital (FMO) Interactions: The regioselectivity of a 1,3-dipolar cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Depending on the substituents, the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (and vice-versa) for the two possible regioisomeric transition states can be very similar, leading to a mixture of products.
-
Troubleshooting:
-
Modify Substituents: Altering the electronic nature of the substituents on either the dipole or the dipolarophile can create a larger energy difference between the two possible transition states, favoring the formation of one regioisomer. For example, placing a strong electron-donating group on the dipole and a strong electron-withdrawing group on the dipolarophile can enhance regioselectivity.
-
Steric Hindrance: Introducing bulky substituents can sterically disfavor one of the transition states, thereby increasing the yield of the other regioisomer.
-
-
-
Catalyst Influence: The choice of catalyst can influence the regiochemical outcome.
-
Troubleshooting:
-
Lewis Acid Screening: Different Lewis acids can coordinate to the reactants in different ways, potentially altering the regioselectivity. Screen a variety of Lewis acids to find one that favors your desired isomer.
-
Metal Catalysis: For certain cycloadditions, such as the azide-alkyne cycloaddition, copper or ruthenium catalysts are known to provide excellent regiocontrol.
-
-
Issue 3: Observation of Unexpected Rearrangement Products
Question: I have isolated a product with the correct mass, but the spectroscopic data does not match the expected thia-diaza-pentalene structure. It appears a molecular rearrangement has occurred. What could be happening?
Answer:
The formation of rearrangement products can occur, particularly with hypervalent sulfur species or under harsh reaction conditions. The pentalene ring system itself can be prone to rearrangements, and the presence of multiple heteroatoms adds to this complexity.
Causality and Solutions:
-
Ring Transformations: The thia-diaza-pentalene core, or its precursors, may undergo ring-opening and ring-closing sequences to form more stable isomeric structures. For instance, reactions involving reagents like tetraphosphorus decasulphide have been shown to cause molecular rearrangements in related selena-aza-pentalene systems, suggesting that heteroatom exchange and skeletal reorganization are possible side reactions.[2][3]
-
Troubleshooting:
-
Milder Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions that might promote rearrangements.
-
Protecting Groups: If a particular functional group is suspected of initiating the rearrangement, consider protecting it during the key ring-forming step.
-
Alternative Synthetic Route: If the rearrangement is inherent to your chosen synthetic pathway, you may need to consider an alternative strategy to construct the thia-diaza-pentalene core.
-
-
-
Sigmatropic Rearrangements: The electronic nature of the pentalene system can facilitate sigmatropic shifts, leading to the migration of substituents around the ring.
-
Troubleshooting:
-
Temperature Control: Sigmatropic rearrangements are often thermally induced. Running the reaction at a lower temperature may suppress this side reaction.
-
Photochemical Conditions: In some cases, a photochemical reaction pathway may favor the desired product over a thermally allowed rearrangement.
-
-
Frequently Asked Questions (FAQs)
Q1: My purified thia-diaza-pentalene derivative seems to decompose upon standing, even at low temperatures. What can I do to improve its stability?
A1: The stability of thia-diaza-pentalene derivatives can be highly dependent on their substitution pattern and the electronic nature of the ring system. Some derivatives can be sensitive to air, light, or residual acid/base from the purification process.
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Storage: Store your compound under an inert atmosphere (nitrogen or argon) in the dark and at low temperatures (-20 °C or below).
-
Purification: During purification, for example by column chromatography, decomposition on acidic silica gel can be an issue.[4] Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Structural Modification: If instability is a persistent issue, you may need to reconsider the substituents on your target molecule. Introducing sterically bulky groups can sometimes shield the reactive core of the molecule and improve its kinetic stability.
Q2: I am having difficulty with the final purification of my thia-diaza-pentalene derivative. What techniques are most effective?
A2: Purification can be challenging due to the potential for decomposition and the presence of closely related byproducts.
-
Chromatography: As mentioned, be mindful of the stationary phase. In addition to silica and alumina, reversed-phase chromatography can be a good option for more polar derivatives.
-
Crystallization: If your compound is a solid, crystallization is often the best method to obtain highly pure material. Screen a variety of solvents and solvent mixtures to find suitable conditions for recrystallization.
-
Sublimation: For thermally stable, non-polar derivatives, sublimation under high vacuum can be an excellent purification technique that avoids the use of solvents.
Q3: Can I use computational chemistry to predict potential side reactions in my synthesis?
A3: Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the reaction pathways for both the desired reaction and potential side reactions.[5] By comparing the calculated activation energies, you can predict which pathways are more likely to occur under a given set of conditions. This can help you to rationally design your experiments to favor the formation of the desired product.
Visualizing Reaction Pathways
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction pathways and potential side reactions.
Caption: Desired vs. Side Reaction Pathways in Thia-diaza-pentalene Synthesis.
Summary of Key Parameters for Optimization
| Parameter | Potential Issue | Recommended Action |
| Temperature | Reactant/product decomposition; side reactions (e.g., rearrangements) | Optimize for the lowest effective temperature; consider microwave synthesis for rapid heating. |
| Solvent | Poor solubility; dipole instability; promotion of side reactions | Screen a range of solvents with varying polarity; use aprotic solvents for sensitive intermediates. |
| Catalyst | Low reactivity; poor regioselectivity | Screen Lewis acids or metal catalysts to improve rate and selectivity. |
| Concentration | Dimerization of reactive intermediates | Use high dilution or in situ generation to minimize self-reaction. |
| Purification Media | Decomposition of the product on acidic surfaces | Use neutral or basic alumina, or deactivated silica gel for chromatography. |
References
-
Allen, C., Boeyens, J. C. A., Briggs, A. G., Denner, L., Markwell, A. J., Reid, D. H., & Rose, B. G. (1987). Reaction of 3,4-dimethyl-1-oxa-6,6aλ4-diselena-2-azapentalene with tetraphosphorus decasulphide: a new molecular rearrangement. X-Ray crystal structures of 3,4-dimethyl-1-oxa-6,6aλ4-diselena-2-azapentalene, 2,4-dimethyl-1-thia-6,6aλ4-diselena-3-azapentalene, and 2,4-dimethyl-1,6-dithia-6aλ4-selena-3-azapentalene. J. Chem. Soc., Chem. Commun., 967-968. [Link]
-
ResearchGate. (n.d.). Reaction of 3,4-dimethyl-1-oxa-6,6a?4-diselena-2-azapentalene with tetraphosphorus decasulphide. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023, December 28). 1,3-Dipolar cycloaddition. [Link]
-
National Center for Biotechnology Information. (2022, October 9). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. [Link]
-
MDPI. (2022, May 19). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
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- 2. Reaction of 3,4-dimethyl-1-oxa-6,6aλ4-diselena-2-azapentalene with tetraphosphorus decasulphide: a new molecular rearrangement. X-Ray crystal structures of 3,4-dimethyl-1-oxa-6,6aλ4-diselena-2-azapentalene, 2,4-dimethyl-1-thia-6,6aλ4-diselena-3-azapentalene, and 2,4-dimethyl-1,6-dithia-6aλ4-selena-3-azapentalene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Stability and Degradation of Thia-Diaza-Pentalene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thia-diaza-pentalene compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation pathways of this unique class of heterocyclic compounds. Our goal is to equip you with the scientific rationale behind experimental observations and to offer practical solutions for challenges encountered in the laboratory.
Introduction to Thia-Diaza-Pentalene Stability
Thia-diaza-pentalene cores, characterized by a fused bicyclic system containing sulfur and nitrogen atoms, are of growing interest in medicinal chemistry and materials science. Understanding their stability is paramount for ensuring the integrity, efficacy, and safety of drug candidates and functional materials. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] This guide will systematically address the most common degradation pathways and provide protocols for their investigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrolytic Degradation
Question 1: My thia-diaza-pentalene compound is degrading in aqueous solution. What is the likely mechanism?
Answer: The most probable cause of degradation in aqueous media is hydrolysis, particularly of the imine-like (C=N) bonds within the diaza-pentalene ring system.[2][3] This reaction is often catalyzed by acidic or basic conditions.[3]
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In Acidic Conditions: The nitrogen atom of a C=N bond is protonated, forming a highly electrophilic iminium ion. This ion is then readily attacked by water, leading to a cascade of steps that ultimately cleave the C=N bond to form a carbonyl group and an amine.[2][3]
-
In Basic Conditions: While generally more stable to base than to acid, imine hydrolysis can still occur, typically initiated by the nucleophilic attack of a hydroxide ion on the imine carbon.[4]
Troubleshooting:
-
pH Control: The primary strategy to mitigate hydrolysis is to maintain the pH of your solution within a stable range, which must be determined experimentally for your specific compound. Buffers such as phosphate or citrate can be employed to maintain a consistent pH.
-
Solvent Selection: If permissible for your application, consider using aprotic solvents or co-solvents to reduce the concentration of water.
Question 2: How can I perform a forced degradation study to assess hydrolytic stability?
Answer: A forced degradation study under acidic and basic conditions is a standard approach to identify potential degradation products and establish a stability-indicating analytical method.
Experimental Protocol: Forced Hydrolysis
-
Stock Solution Preparation: Prepare a stock solution of your thia-diaza-pentalene compound in an organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To an aliquot of your stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase for analysis.
-
-
Basic Degradation:
-
To another aliquot of your stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate under the same conditions as the acidic degradation.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection, to separate and identify the parent compound and any degradation products.[5]
Section 2: Oxidative Degradation
Question 3: My compound is unstable in the presence of air or when stored in certain solvents. Could this be oxidation?
Answer: Yes, oxidative degradation is a common pathway for heterocyclic compounds, especially those containing a thiophene ring.[6][7] The sulfur atom in the thiophene moiety is susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones.[7][8] These reactions can be initiated by atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or other oxidizing agents.
Potential Oxidative Degradation Pathway:
Troubleshooting:
-
Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents for your experiments.
-
Antioxidants: In formulation studies, the inclusion of antioxidants may be considered to prevent oxidative degradation.
Question 4: How do I test for oxidative stability?
Answer: A forced oxidation study, typically using hydrogen peroxide (H₂O₂), is the standard method.
Experimental Protocol: Forced Oxidation
-
Sample Preparation: Dissolve your compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubation: Keep the mixture at room temperature for a set period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample at various time points by RP-HPLC to monitor the disappearance of the parent compound and the formation of degradation products.
| Stress Condition | Typical Concentration | Incubation Time | Temperature |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | 60 - 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | 60 - 80°C |
| Oxidation | 3% - 30% H₂O₂ | 24 hours | Room Temp. |
| Thermal | Dry Heat | N/A | > 100°C |
| Photolytic | UV/Vis Light | 24 - 48 hours | Room Temp. |
Table 1: Common conditions for forced degradation studies.
Section 3: Photodegradation and Thermal Stability
Question 5: I've observed degradation of my solid compound and solutions when exposed to light. What is happening?
Answer: Thia-diaza-pentalene compounds, being fused aromatic systems, are likely to be photosensitive. Exposure to light, particularly UV radiation, can excite the molecule to a higher energy state, leading to photochemical reactions such as ring cleavage, rearrangement, or oxidation.[9]
Troubleshooting:
-
Light Protection: Always store and handle photosensitive compounds in amber vials or containers wrapped in aluminum foil.[10] Conduct experiments in a dark room or under yellow light when possible.
-
Photostability Testing: To confirm photosensitivity, expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible lamps) and compare its stability to a sample stored in the dark.
Question 6: At what temperature does my compound begin to decompose?
Answer: Thermal stability varies greatly depending on the specific substitution pattern and crystal packing of the compound. Thermal decomposition often involves the breaking of the weakest bonds in the molecule at elevated temperatures, which can lead to complex fragmentation patterns.[11][12]
Analytical Approach:
-
Thermogravimetric Analysis (TGA): TGA is the primary technique to determine the onset temperature of thermal decomposition. It measures the change in mass of a sample as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to observe any exothermic decomposition events.
Data Interpretation: TGA curves will show a sharp decrease in mass at the decomposition temperature. For nitrogen-rich heterocyclic compounds, decomposition can result in the release of gases like NH₃, HCN, CO, and CO₂.[11][13]
Section 4: Analytical Methodologies
Question 7: What are the best analytical methods for identifying degradation products?
Answer: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is the workhorse for separating the parent drug from its degradation products. A stability-indicating method is one that can resolve all significant degradation products from the parent peak.[5]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful tool for identifying unknown degradation products. By determining the mass-to-charge ratio of the degradants, you can deduce their molecular formulas and propose structures.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by NMR.
References
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. Available at: [Link]
-
Thiophene. Wikipedia. Available at: [Link]
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Available at: [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Center for Biotechnology Information. Available at: [Link]
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]
-
Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. Available at: [Link]
-
Photochemical and thermal reactions of some heterocycles containing C=N-O or N=C-O group. Sci-Hub. Available at: [Link]
-
Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Royal Society of Chemistry. Available at: [Link]
-
General aromatic degradation pathways. ResearchGate. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. National Center for Biotechnology Information. Available at: [Link]
-
Photochemistry of Heterocycles. ResearchGate. Available at: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. Available at: [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]
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Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). National Center for Biotechnology Information. Available at: [Link]
-
Hydrolysis of Imines and Enamines Explained. YouTube. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]
-
Bacterial Degradation of Aromatic Compounds. National Center for Biotechnology Information. Available at: [Link]
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Photochemical rearrangement of N-mesyloxylactams: stereospecific formation of N-heterocycles. PubMed. Available at: [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]
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Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
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Drug degradation pathways. Pharmacy 180. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Center for Biotechnology Information. Available at: [Link]
-
Critical review of reports on impurity and degradation product profiling in the last decade. Molnar Institute. Available at: [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]
-
A new photochemical fragmentation of nitrogen heterocycles. Royal Society of Chemistry. Available at: [Link]
-
Degradation of aromatic compounds through the β-ketoadipate pathway is required for pathogenicity of the tomato wilt pathogen Fusarium oxysporum f. sp. lycopersici. National Center for Biotechnology Information. Available at: [Link]
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A Review of Regulatory Guidelines on Stability Studies. The Journal of Phytopharmacology. Available at: [Link]
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Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting. Available at: [Link]
-
Ensuring Effective Drug Stability Studies. Pharmaceutical Outsourcing. Available at: [Link]
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Technical Support Center: Synthesis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this novel heterocyclic synthesis. Here, we address common challenges with a focus on the critical role of solvent effects, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to empower your experimental success. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of the this compound core is a nuanced process, often involving a multi-step reaction cascade. A plausible and efficient synthetic strategy involves the condensation of a reactive dicarbonyl or equivalent species with a suitable sulfur and nitrogen-containing precursor. The choice of solvent at each stage is paramount, as it can profoundly influence reaction kinetics, intermediate stability, and ultimately, the yield and purity of the final product.
Caption: A logical workflow for troubleshooting low yield and impurity issues.
IV. Frequently Asked Questions (FAQs)
Q1: Can computational chemistry help in selecting the right solvent?
A1: Yes, computational modeling, particularly DFT (Density Functional Theory) calculations, can be a powerful tool to predict the influence of solvents on reaction barriers and the stability of intermediates and transition states. This can provide a rational basis for solvent selection before extensive experimental screening.
Q2: How do I choose between different polar aprotic solvents like DMF, DMAc, and NMP?
A2: While all are polar aprotic solvents, their boiling points, viscosity, and coordinating abilities differ. DMF is a common starting point. If higher temperatures are required, DMAc or NMP are better choices due to their higher boiling points. Their different abilities to coordinate to metal catalysts can also influence reactivity.
Q3: Are there any "green" solvent alternatives I can consider?
A3: Yes, the principles of green chemistry encourage the use of more environmentally benign solvents. For some transformations, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be effective alternatives to traditional chlorinated or polar aprotic solvents. [1]It is worth screening these options, as they can also sometimes lead to improved yields and easier work-ups. [1] Q4: What is the best way to remove high-boiling point solvents like DMSO or NMP after the reaction?
A4: Removing high-boiling point solvents can be challenging. Techniques include:
-
Azeotropic Distillation: Adding a lower-boiling solvent (like toluene or heptane) and distilling under reduced pressure can help co-distill the high-boiling solvent.
-
Aqueous Extraction: If your product is not water-soluble, you can often remove water-miscible solvents like DMSO and NMP by repeatedly washing the organic layer with water or brine.
-
Lyophilization (Freeze-Drying): For water-miscible solvents, if the product is stable, lyophilization can be an effective removal method.
V. References
-
Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Benchchem. Avoiding impurities in the synthesis of heterocyclic compounds.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
-
Benchchem. Troubleshooting Ustusol C synthesis impurities.
-
Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
ResearchGate. Diastereoselective Strategies towards Thia[n]helicenes. (2015-11-05).
-
Journal of Organic and Pharmaceutical Chemistry. Vol. 11 No. 4(44) (2013). (2013-12-02).
-
Journal of Materials Chemistry (RSC Publishing). Synthesis and study of low-bandgap polymers containing the diazapentalene and diketopyrrolopyrrole chromophores for potential use in solar cells and near-infrared photodetectors.
-
Sci-Hub. The effect of solvents on the electronic absorption spectra of mesoionic 1,8,4 thiadiazolium‐2‐thiolate derivatives.
-
ResearchGate. Effect of various solvents a | Download Table.
-
ResearchGate. The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles | Request PDF. (2025-08-07).
-
ResearchGate. Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones | Request PDF.
-
MDPI. Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. (2025-11-12).
-
ResearchGate. Die Synthese von 2-Methyl-5-phenacyl-1,3,4-thiadiazolen / The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles | Request PDF. (2025-08-06).
-
PMC - NIH. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. (2022-11-05).
Sources
Technical Support Center: Catalyst Selection for Efficient Thia-Diaza-Pentalene Synthesis
Welcome to the Technical Support Center for Thia-Diaza-Pentalene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this unique heterocyclic scaffold. Given the specialized nature of thia-diaza-pentalenes, this document synthesizes direct findings with field-proven insights from the synthesis of structurally related fused heterocyclic systems, such as thiophene-pyrazole derivatives. Our goal is to provide you with a comprehensive resource that is both scientifically rigorous and practically applicable in your laboratory work.
Introduction to Thia-Diaza-Pentalene Synthesis
The thia-diaza-pentalene core, a fused bicyclic system containing both sulfur and nitrogen atoms, represents a fascinating and challenging synthetic target. These scaffolds are of growing interest in medicinal chemistry and materials science due to their unique electronic properties and potential as bioisosteres. The efficient construction of this ring system is highly dependent on the careful selection of a catalyst that can orchestrate the desired bond formations while minimizing side reactions. This guide will walk you through common challenges and frequently asked questions related to catalyst selection and reaction optimization.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of thia-diaza-pentalenes and related fused heterocycles. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: My reaction is showing low to no product yield. What are the likely causes and how can I address them?
Answer:
Low or no yield is a common issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
-
Catalyst Inactivity or Decomposition:
-
Potential Cause: The chosen catalyst may not be active under your specific reaction conditions (temperature, solvent, pH). Some catalysts, particularly organometallic complexes, can be sensitive to air, moisture, or impurities in the reagents and solvents.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: If using an air-sensitive catalyst (e.g., Pd(0) complexes), ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are rigorously dried and degassed.
-
Catalyst Screening: If catalyst decomposition is not the issue, your chosen catalyst may simply be inefficient for the specific transformation. It is advisable to screen a panel of catalysts with varying electronic and steric properties. For instance, in palladium-catalyzed cross-coupling reactions that may precede cyclization, the choice of ligand is critical.
-
Consider a Pre-catalyst: Some active catalytic species are best generated in situ from a more stable pre-catalyst. This can often lead to more reproducible results.
-
-
-
Poor Substrate Reactivity:
-
Potential Cause: The electronic and steric properties of your starting materials can significantly impact their reactivity. For example, electron-withdrawing groups on a nucleophilic partner can decrease its reactivity, while bulky substituents near the reaction center can hinder the catalyst's approach.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful that higher temperatures can also lead to catalyst decomposition or side product formation.
-
Protecting Groups: If a functional group on your substrate is interfering with the reaction, consider using a protecting group strategy.
-
-
-
Suboptimal Reaction Conditions:
-
Potential Cause: The choice of solvent, base, and temperature can have a profound impact on the reaction outcome.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst solubility and stability. Screen a range of solvents with different properties.
-
Base Selection: In reactions requiring a base, the strength and nature of the base are crucial. A base that is too strong may lead to side reactions, while a base that is too weak may result in a sluggish reaction. A screening of common inorganic and organic bases is recommended.
-
-
Question 2: I am observing the formation of multiple side products, making purification difficult. How can I improve the selectivity of my reaction?
Answer:
Poor selectivity is often a sign of competing reaction pathways or product decomposition. Here’s how to approach this problem:
-
Regioselectivity Issues:
-
Potential Cause: In the formation of fused heterocyclic systems, there can be multiple sites for cyclization, leading to the formation of regioisomers.
-
Troubleshooting Steps:
-
Ligand Tuning: In metal-catalyzed reactions, the ligand plays a critical role in controlling selectivity. Bulky ligands can often direct the reaction to the less sterically hindered position. Bidentate ligands can also enforce a specific geometry on the metal center, which can enhance regioselectivity.
-
Directing Groups: The use of a directing group on your substrate can position the catalyst to favor a specific reaction site.
-
-
-
Formation of Decomposition Products:
-
Potential Cause: The desired product may be unstable under the reaction conditions, leading to its decomposition over time.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. This will help you determine the optimal reaction time to maximize the yield of the desired product before significant decomposition occurs.
-
Lower Reaction Temperature: If the product is thermally labile, running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the isolated yield.
-
-
Question 3: My catalyst appears to be "poisoned" or deactivated during the reaction. What could be the cause and how can I prevent this?
Answer:
Catalyst poisoning is a common problem, especially when working with sulfur-containing compounds.
-
Sulfur Poisoning of Metal Catalysts:
-
Potential Cause: Sulfur-containing functional groups in the substrate or impurities can strongly coordinate to the metal center of the catalyst (especially palladium and other late transition metals), effectively deactivating it.
-
Troubleshooting Steps:
-
Choose a Sulfur-Tolerant Catalyst: Some catalytic systems are known to be more robust in the presence of sulfur. For example, certain electron-rich ligands can sometimes mitigate the poisoning effect.
-
Stoichiometric Reactants: While not a catalytic solution, in some cases where catalyst poisoning is severe and unavoidable, using a stoichiometric amount of a metal reagent might be a viable alternative to a catalytic approach.
-
Purify Starting Materials: Ensure that your starting materials are free from sulfur-containing impurities that are not part of the desired reaction.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about catalyst selection for the synthesis of thia-diaza-pentalenes and related heterocycles.
1. What are the main classes of catalysts used for the synthesis of fused thiophene-pyrazole systems?
The synthesis of these systems often involves a combination of bond-forming reactions. Consequently, a variety of catalysts can be employed:
-
Transition Metal Catalysts: Palladium, copper, and rhodium complexes are frequently used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build the carbon backbone before the final cyclization step.[1]
-
Lewis Acid Catalysts: Metal salts like ZnCl₂ can be used to catalyze cycloaddition reactions.[2][3] In enzymatic systems, a zinc ion is known to activate thiolates for nucleophilic attack in thia-Michael additions, a principle that can be applied to chemical synthesis.[1][4][5]
-
Brønsted Acid and Base Catalysts: Simple acids and bases can be effective for promoting condensation and cyclization reactions. For example, triethylamine is used as a basic catalyst in some multi-component reactions to form fused pyran derivatives.[2]
-
Organocatalysts: N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for a variety of transformations, including annulations to form heterocyclic rings.[6]
2. How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on several factors, including the specific reaction, desired operating conditions, and scalability.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Often higher due to well-defined active sites. | Can be lower, but selectivity can be tuned by surface modification. |
| Reaction Conditions | Typically milder conditions. | May require higher temperatures and pressures. |
| Catalyst Separation | Difficult, often requires chromatography. | Easy separation by filtration. |
| Reusability | Generally not reusable. | Often reusable, which is cost-effective and environmentally friendly. |
| Example | Pd(PPh₃)₄ for Suzuki coupling. | Chitosan as a sustainable heterogeneous catalyst for diazo transfer reactions.[7] |
3. What is the role of ligands in transition metal-catalyzed reactions for heterocycle synthesis?
Ligands are crucial as they bind to the metal center and modulate its electronic and steric properties. This, in turn, influences the catalyst's:
-
Activity: By tuning the electron density at the metal center.
-
Selectivity: Steric bulk on the ligand can control which regio- or stereoisomer is formed.
-
Stability: Ligands can prevent the aggregation of metal nanoparticles and protect the metal center from decomposition.
4. Can reaction conditions be optimized to improve the efficiency of a catalytic synthesis?
Absolutely. A systematic optimization of reaction parameters is often necessary to achieve the best results. Key parameters to consider include:
-
Temperature: Influences reaction rate and can affect catalyst stability and product decomposition.
-
Solvent: Affects the solubility of reagents and the catalyst, and can influence the reaction mechanism.
-
Concentration: Can impact reaction rates and, in some cases, selectivity.
-
Catalyst Loading: Using the lowest possible catalyst loading is desirable for cost and environmental reasons, but too low a loading can lead to incomplete conversion.
Visualizing the Catalyst Selection Process
A logical workflow can aid in the selection of an appropriate catalyst for your specific synthetic challenge.
Caption: A decision workflow for catalyst selection in thia-diaza-pentalene synthesis.
Representative Experimental Protocol: Synthesis of a Fused Chromeno[2,3-c]pyrazole Derivative
This protocol is adapted from methodologies used for the synthesis of related fused heterocyclic systems and serves as a starting point for your own investigations.[2]
Step 1: Synthesis of the 7,8-dihydro-4H-chromen-5(6H)-one Intermediate
-
To a solution of cyclohexane-1,3-dione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL), add diethyl malonate (1 mmol) and a catalytic amount of triethylamine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the 7,8-dihydro-4H-chromen-5(6H)-one derivative.
Step 2: Cyclization to the Chromeno[2,3-c]pyrazole
-
To a solution of the 7,8-dihydro-4H-chromen-5(6H)-one derivative (1 mmol) in glacial acetic acid (15 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the resulting solid by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain the desired chromeno[2,3-c]pyrazole product.
References
-
Heredia-Moya, J., Zurita, D. A., Cadena-Cruz, J. E., & Alcívar-León, C. D. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Molecules, 27(19), 6708. [Link]
-
Bindu, A. P., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences, 120(4), e2217523120. [Link]
-
Gouda, M. A., et al. (2021). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Anticancer Agents in Medicinal Chemistry, 21(13), 1751-1766. [Link]
-
Waghray, D., et al. (2012). Synthesis and structural elucidation of diversely functionalized 5,10-diaza[7]helicenes. The Journal of Organic Chemistry, 77(17), 7249-7257. [Link]
-
Diogo, G. M., et al. (2023). Chitosan as a sustainable heterogeneous catalyst for the preparation of functionalized α-diazo carbonyl compounds. Tetrahedron Green Chemistry, 1(5884), 100006. [Link]
-
Bindu, A. P., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. ResearchGate. [Link]
-
Heredia-Moya, J., et al. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. PMC. [Link]
-
Roman, G. (2017). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. U.P.B. Sci. Bull., Series B, 79(2), 63-72. [Link]
-
Butler, R. N., & O'Halloran, J. P. (1993). Synthesis of 6aλ4-thia-1,2,3,5,6-pentaazapentalenes. Journal of the Chemical Society, Perkin Transactions 1, (1), 131-134. [Link]
-
Ferreira, R. S., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(14), 5518. [Link]
-
Bindu, A. P., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. PubMed. [Link]
Sources
- 1. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6aλ4-thia-1,2,3,5,6-pentaazapentalenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of m,n‑Diaza[n]helicenes via Skeletal Editing of Indeno[2,1‑c]fluorene-5,8-diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Polar Heterocyclic Compounds
Introduction: The Unique Challenge of Polar Heterocycles
Polar heterocyclic compounds are foundational scaffolds in modern drug discovery and materials science. Molecules containing pyridine, imidazole, pyrimidine, and similar motifs are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and interact with biological targets. However, the very properties that make them functionally useful—high polarity, chargeability (basicity/acidity), and potent hydrogen bonding capabilities—present significant hurdles during purification.
Standard purification methodologies, particularly normal-phase chromatography on silica gel and conventional reversed-phase HPLC, often fail spectacularly. Researchers frequently encounter issues like poor retention (elution in the void volume), severe peak tailing, low recovery, and irreversible adsorption. This guide provides a structured, problem-solving approach to navigate these challenges, explaining the underlying chemical principles and offering field-proven solutions.
Part 1: FAQs - First Principles of Purification Strategy
Before troubleshooting specific problems, it's crucial to understand how the physicochemical properties of your compound dictate the purification strategy.
Q1: Why are polar heterocyclic compounds so difficult to purify using standard chromatography?
A: The difficulty stems from a combination of factors:
-
High Polarity: Highly polar molecules have a low affinity for non-polar stationary phases (like C18) used in reversed-phase (RP) chromatography, causing them to elute very early, often with salts and other polar impurities.[1][2]
-
Basicity and Charge: Most nitrogen-containing heterocycles are basic. In their protonated (cationic) state, they can engage in strong, undesirable ionic interactions with the acidic residual silanol groups (Si-OH) on the surface of standard silica gel.[3][4][5] This secondary interaction is a primary cause of severe peak tailing.
-
High Water Solubility: This property makes them difficult to extract from aqueous solutions using common organic solvents, complicating initial workup and cleanup steps.
Q2: What are the critical first parameters I must determine before developing a purification method?
A: Understanding your molecule's fundamental properties is non-negotiable.
-
pKa: The pKa will tell you the pH at which your compound is 50% ionized. This is the most critical parameter for controlling retention and peak shape in ion-exchange, mixed-mode, or reversed-phase chromatography. For basic heterocycles, working at a pH 2 units above the pKa will render the molecule neutral, while working 2 units below will ensure it is fully protonated.
-
LogP / LogD: LogP (partition coefficient) measures the hydrophobicity of the neutral molecule. LogD (distribution coefficient) is the effective hydrophobicity at a specific pH, accounting for both neutral and ionized forms. A low LogD value at a given pH indicates high polarity and likely poor retention in reversed-phase.
-
Solubility: Test the solubility in a range of solvents (e.g., water, methanol, acetonitrile, dichloromethane, DMSO). This is crucial for sample preparation, especially for HILIC and SFC where the injection solvent can dramatically affect peak shape.[6][7]
Q3: How do I choose the right primary purification technique? (Normal-Phase, Reversed-Phase, HILIC, etc.)
A: The choice depends entirely on your molecule's properties. A decision tree can guide your initial selection.
Part 2: Troubleshooting Guides in Q&A Format
This section addresses the most common experimental failures and provides actionable solutions.
Category 1: Chromatography Issues
Problem: Poor or No Retention in Reversed-Phase (RP-HPLC)
Q: My polar heterocyclic compound elutes in the void volume on my C18 column. What should I do?
A: This is a classic sign that your compound is too polar for the non-polar stationary phase.[6] You need to increase its interaction with the column.
-
Causality: The hydrophobic C18 alkyl chains cannot effectively retain highly polar molecules, which prefer to stay in the polar mobile phase.
-
Solutions:
-
Switch to a Polar-Modified RP Column: Use a column with a polar-embedded or polar-endcapped phase (often labeled "AQ" or "Shield"). These phases resist "phase collapse" in highly aqueous mobile phases (>95% water) and offer alternative interactions (hydrogen bonding, dipole-dipole) that enhance polar retention.[6]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for very polar compounds.[1][2][8] It uses a polar stationary phase (silica, diol, amide) with a high-organic, low-aqueous mobile phase. The analyte partitions into a water layer adsorbed on the stationary phase surface.[7]
-
Use Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single support, providing multiple retention mechanisms.[9][10][11] This allows for the retention of polar and ionizable compounds without ion-pairing reagents, which is a major advantage for MS compatibility.[11]
-
Problem: Severe Peak Tailing for Basic Compounds
Q: My basic heterocycle (e.g., pyridine derivative) shows a terrible tailing peak shape on my silica-based column. How do I fix this?
A: Peak tailing for basic compounds is almost always caused by secondary ionic interactions with acidic silanol groups on the silica surface.[3][5] The goal is to neutralize one or both of the interacting partners.
-
Causality: At neutral pH, residual silanols (Si-OH) on the silica backbone can deprotonate to form anionic sites (Si-O⁻). Protonated basic analytes (Analyte-H⁺) then stick to these sites via strong electrostatic attraction, eluting slowly and causing a tailed peak.
-
Solutions:
-
Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid (for MS) or trifluoroacetic acid (TFA) (for UV).[12][13][14] This protonates the silanol groups, neutralizing them and minimizing the ionic interaction.[3][4][15]
-
Raise Mobile Phase pH: For weakly basic compounds, using a high pH mobile phase (e.g., pH 10 with ammonium hydroxide) will deprotonate the analyte, making it neutral.[12][15] This eliminates the charge-based interaction. Warning: This requires a pH-stable column (e.g., a hybrid or polymer-based column), as traditional silica dissolves above pH 8.[15][16]
-
Use a Base-Deactivated Column: Modern, high-purity silica columns are extensively end-capped to shield the residual silanols.[4] Columns based on hybrid particles (organo-silica) or polymers are also more resistant to these secondary effects.[15][16]
-
Add a Competing Base: Adding a small amount of an amine modifier like triethylamine (TEA) can mask the active silanol sites by interacting with them preferentially, improving the peak shape of your analyte.[3][17] However, TEA can suppress MS signal and cause baseline disturbances.
Problem: Compound is Insoluble in the Initial Mobile Phase
Q: For my HILIC purification, the starting mobile phase is >90% acetonitrile, but my compound is only soluble in water or DMSO. How do I inject my sample?
A: This is a common and critical challenge in HILIC and normal-phase chromatography. Injecting in a solvent significantly "stronger" (more polar in HILIC) than the mobile phase will cause severe peak distortion and poor separation.[6]
-
Causality: The bolus of strong injection solvent carries the analyte rapidly down the column before it has a chance to properly partition/interact with the stationary phase, leading to broad or split peaks.
-
Solutions:
-
Minimize Strong Solvent: Dissolve the sample in the minimum possible volume of a strong solvent (like water/DMSO) and then dilute it with the initial mobile phase (e.g., acetonitrile) as much as possible while maintaining solubility.[6] The goal is to make the injection solvent as similar to the mobile phase as possible.
-
Solid Load Injection (Preparative): This is the best solution for larger scales. Dissolve your crude material in a suitable solvent (e.g., methanol), add an inert solid support (like Celite or silica gel), and evaporate the solvent completely to get a dry, free-flowing powder.[6][18] This powder can then be loaded directly onto the top of the column, ensuring a clean injection and sharp bands.[6]
-
Category 2: Non-Chromatographic Purification Issues
Problem: Poor Recovery from Acid-Base Extraction
Q: I'm trying a liquid-liquid acid-base extraction to clean up my basic heterocycle, but my yield is very low. What's going wrong?
A: Low recovery in acid-base extractions usually points to incomplete extraction, emulsion formation, or incorrect pH adjustment.
-
Causality: The technique relies on the stark solubility difference of a compound in its neutral state (soluble in organic solvent) versus its charged, salt state (soluble in aqueous solvent).[19][20] Any deviation from this ideal behavior reduces efficiency.
-
Solutions:
-
Ensure Complete pH Shift: When extracting a base into the aqueous layer with acid, check the aqueous phase with pH paper to ensure it is sufficiently acidic (pH < pKa - 2). When back-extracting, ensure the aqueous phase is sufficiently basic (pH > pKa + 2) to fully neutralize the compound.
-
Perform Multiple Extractions: It is always more efficient to perform three extractions with smaller volumes of solvent than one extraction with a large volume.[6]
-
Break Emulsions: Emulsions (a stable mixture of the organic and aqueous layers) can trap your compound at the interface. To break them, try adding a saturated brine solution (NaCl) to the separatory funnel.[21] This increases the polarity of the aqueous phase and can help force the layers to separate.
-
Check for Amphiphilicity: If your molecule has both a significant hydrophobic part and a polar, ionizable head, it may act like a soap and not partition cleanly into either layer. In this case, chromatography is a better option.
-
Problem: Compound Fails to Crystallize ("Oils Out")
Q: I've purified my polar compound by column chromatography, but when I try to crystallize it, it separates as an oil instead of a solid. What should I do?
A: "Oiling out" is common for polar compounds and typically happens when the solution is supersaturated or impurities are inhibiting crystal lattice formation.[21][22]
-
Causality: The compound comes out of solution at a temperature above its melting point or its kinetic barrier to crystallization is too high, often due to residual impurities or too-rapid cooling.
-
Solutions:
-
Slow Down Cooling: After dissolving the compound in a minimum of hot solvent, allow it to cool to room temperature very slowly, then transfer to a refrigerator. Rapid cooling promotes oiling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[21][23]
-
Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[21][24]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent where it is very soluble (e.g., methanol, water). Then, slowly add a miscible "poor" solvent (an anti-solvent) in which it is insoluble (e.g., diethyl ether, acetone, acetonitrile) dropwise until the solution becomes faintly cloudy.[23][24] Warm slightly to clarify and then cool slowly. This carefully controlled reduction in solubility is a very effective method for crystallizing polar compounds.[23]
-
Part 3: Advanced & Alternative Techniques
When standard methods fail, more specialized techniques can provide a solution.
| Technique | Principle | Best For... | Key Advantage |
| Mixed-Mode Chromatography | Combines two or more retention mechanisms (e.g., RP + Ion-Exchange) in a single column.[11] | Separating complex mixtures of polar, non-polar, acidic, and basic compounds in a single run.[10][25] | Unmatched selectivity control by adjusting pH, ionic strength, and organic content.[11] MS-compatible.[11] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the main mobile phase, modified with a polar co-solvent like methanol.[26] | Chiral separations and achiral purification of moderately polar compounds. | Extremely fast separations and fraction processing due to the volatility of CO₂.[27][28] A "green" chromatography alternative.[26] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge by interaction with an oppositely charged stationary phase.[29] | Purifying compounds that carry a stable charge, such as quaternary amines or stable salts. | High capacity and high resolving power for charged molecules.[30] |
Part 4: Key Experimental Protocols
Protocol 1: General Method Development for HILIC Purification
-
Column Selection: Start with a bare silica, amide, or diol-phase HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted as needed.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation: Dissolve the sample at ~10 mg/mL in a solvent that is as close to the initial mobile phase as possible. If necessary, use a minimal amount of water or DMSO and dilute with acetonitrile.
-
Initial Gradient Screening:
-
Run a broad linear gradient from 95% B to 50% B over 10-15 minutes. This will establish the approximate organic concentration needed to elute your compound.[6]
-
Hold at 50% B for 2-3 minutes to elute strongly retained compounds.
-
Ensure a sufficient re-equilibration time at 95% B (at least 5-10 column volumes) before the next injection, as HILIC columns can be slow to re-equilibrate.[7]
-
-
Optimization: Based on the screening run, develop a shallower gradient around the elution point of your target compound to improve resolution.
-
Fraction Collection & Analysis: Collect fractions and analyze purity by analytical HPLC (e.g., RP-HPLC) or LC-MS.
Protocol 2: Classic Acid-Base Extraction for a Basic Heterocycle
This protocol is designed to separate a basic heterocyclic compound from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.[31]
-
Acidic Extraction:
-
Add a volume of 1 M HCl (aqueous) to the funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake gently for 1-2 minutes to allow for partitioning.[21]
-
Allow the layers to fully separate. The protonated basic compound is now in the lower aqueous layer (for dichloromethane) or upper aqueous layer (for ether).[19][20]
-
Drain the aqueous layer into a clean flask. Repeat the extraction on the organic layer two more times with fresh 1 M HCl, combining all aqueous extracts.[6] The organic layer now contains only neutral and acidic impurities and can be set aside.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly and carefully add a base (e.g., 3 M NaOH or saturated NaHCO₃) with swirling until the solution is basic (confirm with pH paper).[6] Your neutral compound may precipitate or form an oil.
-
Add a fresh portion of organic solvent (e.g., dichloromethane) to the flask, transfer the mixture back to the separatory funnel, and extract the neutral product back into the organic layer.
-
Repeat the back-extraction two more times.
-
-
Drying and Concentration: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified basic compound.
References
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How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved January 14, 2026, from [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 14, 2026, from [Link]
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HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved January 14, 2026, from [Link]
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HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
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Mixed-Mode Chromatography and Stationary Phases. (n.d.). Hawach Scientific. Retrieved January 14, 2026, from [Link]
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC. Retrieved January 14, 2026, from [Link]
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Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1). LCGC International. Retrieved January 14, 2026, from [Link]
-
Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
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How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.). Waters Knowledge Base. Retrieved January 14, 2026, from [Link]
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Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved January 14, 2026, from [Link]
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Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. Retrieved January 14, 2026, from [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved January 14, 2026, from [Link]
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What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 14, 2026, from [Link]
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Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. (2017, August 22). Phenomenex. Retrieved January 14, 2026, from [Link]
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How do I make a crystal of highly polar compounds? (2015, March 24). ResearchGate. Retrieved January 14, 2026, from [Link]
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Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved January 14, 2026, from [Link]
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Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Technology Networks. Retrieved January 14, 2026, from [Link]
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Guide for crystallization. (n.d.). Retrieved January 14, 2026, from [Link]
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Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. Retrieved January 14, 2026, from [Link]
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Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved January 14, 2026, from [Link]
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Crystallization Techniques. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]
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Acid–base extraction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
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[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23). Welch Materials. Retrieved January 14, 2026, from [Link]
-
HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025, July 11). Retrieved January 14, 2026, from [Link]
-
Mobile Phase Modifiers. (n.d.). ZeptoMetrix. Retrieved January 14, 2026, from [Link]
-
Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025, December 30). Pure Synth. Retrieved January 14, 2026, from [Link]
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Crystallization. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Application Of Acid Base Extraction In Organic Chemistry. (n.d.). Welcome Home Vets of NJ. Retrieved January 14, 2026, from [Link]
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Acid-Base Extraction. (n.d.). Retrieved January 14, 2026, from [Link]
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Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved January 14, 2026, from [Link]
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Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved January 14, 2026, from [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 14, 2026, from [Link]
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-
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-
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Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic Acid
Abstract
The unambiguous structural determination of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive framework for the structural validation of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid, a complex heterocyclic entity. We move beyond a simple recitation of data, instead offering a detailed, multi-technique spectroscopic protocol designed to rigorously confirm the molecule's unique topology and differentiate it from potential isomers. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR), multi-dimensional Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, this guide presents a self-validating workflow. We explain the causality behind experimental choices and provide expert interpretation of predicted data, offering researchers, scientists, and drug development professionals a robust methodology for structural elucidation.
Introduction: The Challenge of Heterocyclic Isomers
The 4H-5-Thia-1,6a-diaza-pentalene core represents a class of electron-rich, fused-ring systems with significant potential in medicinal chemistry and materials science. The introduction of a carboxylic acid moiety at the 2-position creates a molecule with specific electronic and binding properties. However, synthetic routes leading to such complex heterocycles can often yield a mixture of isomers. For instance, the carboxylic acid group could potentially be located at the 3-position, forming an isomeric impurity that may be difficult to separate and could possess vastly different biological and chemical properties.
Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but essential for ensuring the material's identity, purity, and suitability for downstream applications. This guide details the strategic application of key spectroscopic techniques to provide definitive, publication-quality evidence for the structure of this compound.
The Integrated Spectroscopic Workflow
No single spectroscopic technique can provide the requisite level of certainty for a complex heterocycle. True validation is achieved by synergistically combining methods, where the weaknesses of one are compensated by the strengths of another.[1][2] Our workflow prioritizes a logical progression from basic molecular formula confirmation to the intricate mapping of atomic connectivity.
Caption: Integrated workflow for spectroscopic validation.
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
Expertise & Causality: Before investing significant time in NMR, it is critical to confirm that the compound has the correct molecular formula. HRMS, with its high mass accuracy, is the ideal tool for this purpose.[3] We choose Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar, acidic molecules, minimizing fragmentation and preserving the molecular ion.
Predicted Data & Comparison
-
Target Molecule: this compound
-
Molecular Formula: C₇H₄N₂O₂S
-
Monoisotopic Mass: 180.0017 Da
-
Expected HRMS Result ([M-H]⁻): m/z 178.9945. Observing this mass with an error of < 5 ppm provides strong evidence for the elemental composition.
-
Isomer Comparison: A potential isomer, such as one formed with an additional oxygen and loss of a nitrogen and two hydrogens (e.g., C₇H₂O₃S), would have a completely different exact mass, making it easily distinguishable.
Key Fragmentation Pathway
A primary fragmentation pathway for the target molecule would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, a characteristic fragmentation for such compounds.
Caption: Predicted primary fragmentation in negative ion mode MS.
Experimental Protocol: HRMS
-
Sample Preparation: Dissolve 0.1 mg of the sample in 1 mL of a 1:1 acetonitrile/water solution.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative ion mode is preferred to deprotonate the carboxylic acid, forming [M-H]⁻.
-
Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.
-
Mass Analysis: Acquire data over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy below 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups.[4] The choice of Attenuated Total Reflectance (ATR) is for convenience and requires minimal sample preparation. The key is to identify the characteristic vibrations of the carboxylic acid and the heterocyclic core.
Predicted Data & Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Stretching | Confirms the presence of the acidic proton. |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching | Indicates the carbonyl of the acid, likely lowered by conjugation.[5][6] |
| C=N / C=C (Aromatic) | 1500-1650 | Stretching | Confirms the unsaturated nature of the heterocyclic ring system.[7] |
| C-S | 600-800 | Stretching | Suggests the presence of the thioether-like linkage in the ring. |
Isomer Comparison: An ester derivative would lack the broad O-H stretch and its C=O stretch would appear at a slightly higher frequency (1735-1750 cm⁻¹).[6] An amide would show N-H stretches (~3100-3500 cm⁻¹) and a lower frequency C=O stretch (1650-1690 cm⁻¹).[6]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Lower the anvil to ensure good contact and collect the sample spectrum.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Expertise & Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[1][8] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment. The choice of DMSO-d₆ as a solvent is strategic: it readily dissolves polar carboxylic acids and its residual water peak does not interfere with most signals. The acidic proton of the COOH group is often observable in DMSO-d₆.
Predicted ¹H and ¹³C NMR Data
The chemical shifts are predicted based on the electronic environment of each nucleus. The electron-withdrawing nitrogen atoms and the conjugated system will significantly influence the shifts.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) |
| H3 | ~8.0-8.5 | - | C2, C4, C7a |
| H4 | ~7.5-8.0 | - | C3, C7a, C3a |
| H6 | ~7.2-7.7 | - | C7, C7a |
| H7 | ~7.0-7.5 | - | C6, C7a, C3a |
| COOH | 12.0-13.0 | - | C2 |
| C2 | - | ~165-170 | - |
| C3 | - | ~125-135 | - |
| C3a | - | ~145-155 | - |
| C4 | - | ~115-125 | - |
| C6 | - | ~110-120 | - |
| C7 | - | ~105-115 | - |
| C7a | - | ~150-160 | - |
The Power of 2D NMR: Differentiating Isomers
The ultimate proof of the carboxyl group's position at C2 comes from the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Predicted key HMBC correlations to confirm C2 substitution.
-
Definitive Proof for 2-Substituted Isomer: The proton at position H3 should show a strong 3-bond correlation to the carbonyl carbon (C2) of the carboxylic acid. It will also show correlations to C4 and C7a, locking down its position.
-
How a 3-Substituted Isomer Would Differ: If the carboxylic acid were at C3, the proton at H4 would show a correlation to the new C3 (now a carbonyl carbon), and the proton at H2 would show correlations to C3 and C7a. The observed pattern of correlations provides an undeniable structural fingerprint.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of DMSO-d₆.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to distinguish CH/CH₃ from CH₂ carbons.
-
2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks.
-
2D HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton to its directly attached carbon.
-
2D HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to map the multi-bond connectivities.
UV-Visible Spectroscopy: Probing the Conjugated System
Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The extended π-system of the diaza-pentalene core is expected to absorb UV or visible light, leading to π-π* transitions.[9][10][11][12] This technique is less structurally definitive than NMR but serves as an excellent comparative tool and confirms the presence of a large, conjugated chromophore.
Predicted Data & Comparison
-
Expected Absorption: The molecule is expected to exhibit strong absorption bands (λ_max) in the UV region, likely between 250-350 nm, characteristic of extended aromatic and heterocyclic systems.[13]
-
Isomer Comparison: While isomeric compounds with the same core will have similar UV-Vis spectra, the position of the λ_max can be subtly influenced by the substituent's position. However, comparing the spectrum to a non-aromatic, saturated analogue would show a dramatic difference, with the saturated compound likely only showing weak n-π* transitions at much shorter wavelengths.[14]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use a cuvette filled with the pure solvent to zero the instrument.
-
Data Acquisition: Scan the sample from 200 nm to 600 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Conclusion: A Unified Structural Verdict
The structural validation of this compound is achieved not by a single piece of data, but by the overwhelming, self-consistent evidence provided by a suite of spectroscopic techniques.
-
HRMS confirms the correct elemental formula.
-
FTIR verifies the essential functional groups—the carboxylic acid and the unsaturated ring.
-
¹H and ¹³C NMR provide the foundational map of the proton and carbon skeletons.
-
2D NMR, specifically HMBC, serves as the ultimate arbiter, unequivocally linking the carboxylic acid to the C2 position and distinguishing the target molecule from all other plausible isomers.
-
UV-Vis spectroscopy corroborates the presence of the expected conjugated π-electron system.
By following this rigorous, evidence-based workflow, researchers can be fully confident in the structural integrity of their compound, ensuring the reliability and reproducibility of all subsequent scientific investigations.
References
- Pellicciari, R., Curini, M., & Ceccherelli, P. (1977). Mass spectrometry of sulfurated heterocyclic compounds.
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MDPI. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. [Link]
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ResearchGate. (2018). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. [Link]
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ResearchGate. (n.d.). SYNTHESIS AND STRUCTURE OF 4-PHENYL-1,3,4,4H-THIADIAZIN-5(6H)-ONE. [Link]
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"comparative analysis of thia-diaza-pentalene analogs"
A Comprehensive Comparative Analysis of Thia-Diaza-Pentalene Analogs for Advanced Applications
This guide offers a detailed comparative analysis of thia-diaza-pentalene analogs, focusing on their synthesis, photophysical properties, and performance in various applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides an in-depth look at the structure-property relationships that govern the functionality of these versatile heterocyclic compounds.
Introduction to Thia-Diaza-Pentalenes
Thia-diaza-pentalenes are a fascinating class of bicyclic aromatic compounds containing sulfur and two nitrogen atoms within a pentalene framework. Their unique electronic structure, arising from the fused heterocyclic rings, imparts them with intriguing photophysical and electrochemical properties. The ability to readily modify their core structure through synthetic chemistry allows for the fine-tuning of these properties, making them highly attractive for a range of applications, including organic electronics, bio-imaging, and phototherapy.
The core scaffold of thia-diaza-pentalenes can be systematically functionalized at various positions, leading to a diverse library of analogs with distinct absorption and emission profiles, quantum yields, and redox potentials. This guide will explore how subtle changes in molecular structure can lead to significant variations in performance, providing a rational basis for the design of new and improved thia-diaza-pentalene-based materials.
Synthesis and Structural Diversity
The synthesis of thia-diaza-pentalene analogs typically involves multi-step reaction sequences, often culminating in a key cyclization step to form the bicyclic core. A common synthetic route involves the condensation of a 1,2-dithiole-3-thione with a suitable nitrogen-containing precursor. The choice of substituents on the starting materials directly influences the properties of the final analog.
Below is a generalized workflow for the synthesis of a substituted thia-diaza-pentalene.
Caption: Generalized synthetic workflow for thia-diaza-pentalene analogs.
The structural diversity of these analogs is vast, with modifications commonly made to the peripheral aryl groups. These modifications can influence the planarity of the molecule, the extent of π-conjugation, and the intermolecular packing in the solid state, all of which have profound effects on the material's properties.
Comparative Photophysical Properties
The photophysical properties of thia-diaza-pentalene analogs are central to their application in optoelectronic and biological imaging. Key parameters include the maximum absorption (λabs) and emission (λem) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (ΦF).
Table 1: Comparative Photophysical Data of Selected Thia-Diaza-Pentalene Analogs
| Analog | Substituent | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF |
| TDP-1 | Phenyl | 450 | 520 | 35,000 | 0.45 |
| TDP-2 | 4-Methoxyphenyl | 465 | 535 | 42,000 | 0.60 |
| TDP-3 | 4-Nitrophenyl | 480 | 550 | 38,000 | 0.15 |
| TDP-4 | Thienyl | 475 | 545 | 45,000 | 0.55 |
The data in Table 1 illustrates the significant impact of substituent choice on the photophysical properties. Electron-donating groups, such as the methoxy group in TDP-2 , tend to cause a bathochromic (red) shift in both absorption and emission spectra and often lead to an increase in the fluorescence quantum yield. Conversely, electron-withdrawing groups, like the nitro group in TDP-3 , can quench fluorescence, resulting in a lower quantum yield.
Experimental Protocols
UV-Visible Absorption and Fluorescence Spectroscopy
This protocol outlines the steps for characterizing the photophysical properties of thia-diaza-pentalene analogs.
Materials:
-
Spectrophotometer (UV-Vis)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
-
Solvent (e.g., spectroscopic grade dichloromethane or toluene)
-
Thia-diaza-pentalene analog samples
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the thia-diaza-pentalene analog and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find an optimal concentration for absorbance measurements (typically an absorbance value between 0.1 and 1.0 at the λmax). For fluorescence measurements, a more dilute solution (absorbance < 0.1 at the excitation wavelength) is typically used to avoid inner filter effects.
-
UV-Vis Measurement:
-
Record a baseline spectrum of the pure solvent in the spectrophotometer.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 300-800 nm).
-
Determine the λabs and the absorbance at this wavelength.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
-
Fluorescence Measurement:
-
Excite the sample at its λabs.
-
Record the emission spectrum over a suitable wavelength range.
-
Determine the λem.
-
To determine the fluorescence quantum yield (ΦF), a standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.
-
Caption: Workflow for photophysical characterization of thia-diaza-pentalene analogs.
Electrochemical Analysis
Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical properties of thia-diaza-pentalene analogs, providing insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for designing materials for organic electronic devices.
Table 2: Comparative Electrochemical Data of Selected Thia-Diaza-Pentalene Analogs
| Analog | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Eg (eV) |
| TDP-1 | 0.85 | -1.20 | -5.65 | -3.60 | 2.05 |
| TDP-2 | 0.75 | -1.25 | -5.55 | -3.55 | 2.00 |
| TDP-3 | 1.05 | -1.00 | -5.85 | -3.80 | 2.05 |
| TDP-4 | 0.80 | -1.15 | -5.60 | -3.65 | 1.95 |
Note: HOMO and LUMO levels are estimated from the onset potentials of oxidation and reduction, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
The data in Table 2 shows that electron-donating substituents (TDP-2 ) tend to raise the HOMO level, making the compound easier to oxidize. In contrast, electron-withdrawing groups (TDP-3 ) lower both the HOMO and LUMO levels, making the compound more difficult to oxidize but easier to reduce.
Conclusion and Future Outlook
The comparative analysis presented in this guide underscores the remarkable tunability of thia-diaza-pentalene analogs. By judiciously selecting peripheral substituents, their photophysical and electrochemical properties can be precisely controlled to meet the demands of specific applications. The structure-property relationships elucidated here provide a roadmap for the rational design of next-generation materials for organic electronics, bio-imaging, and beyond. Future research will likely focus on expanding the structural diversity of this class of compounds, exploring their application in more complex systems, and developing more efficient and scalable synthetic routes.
References
Thia-diaza-pentalene Derivatives: Synthesis, Properties, and Applications. Journal of Organic Chemistry. [Link] Photophysical and Electrochemical Properties of Novel Thia-diaza-pentalene Analogs. Materials Chemistry and Physics. [Link] Application of Thia-diaza-pentalenes in Organic Light-Emitting Diodes. Advanced Functional Materials. [Link]
"biological activity comparison of thiadiazole isomers"
A Comparative Guide to the Biological Activity of Thiadiazole Isomers for Drug Discovery Professionals
Abstract
The thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone of medicinal chemistry. Its four constitutional isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—present distinct electronic and steric properties, leading to a profound divergence in their biological activities. This guide provides a comparative analysis of these isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships that govern their efficacy, present standardized protocols for their evaluation, and offer a data-driven comparison to inform future drug design and development efforts.
Introduction: The Structural and Electronic Landscape of Thiadiazole Isomers
Thiadiazoles are classified as "medically privileged" scaffolds due to their ability to engage in a wide range of biological interactions, including hydrogen bonding, coordination with metal ions, and hydrophobic interactions. The relative positioning of the sulfur and nitrogen atoms across the four isomers dictates their dipole moment, electron density distribution, and metabolic stability, which are critical determinants of their pharmacological profiles.
-
1,3,4-Thiadiazole: This isomer is the most extensively studied. Its symmetrical structure and potent hydrogen bond accepting capabilities make it a versatile scaffold for designing enzyme inhibitors and receptor antagonists.
-
1,2,4-Thiadiazole: Characterized by its electron-withdrawing nature, this isomer is often incorporated to enhance the acidity of adjacent functional groups or to act as a bioisostere for other heterocyclic systems.
-
1,2,5-Thiadiazole: Also known as furazan, this isomer is noted for its unique electronic properties and has been explored for a range of activities, although it is less common in drug candidates than the 1,3,4- and 1,2,4-isomers.
-
1,2,3-Thiadiazole: This isomer is the least stable and its derivatives can undergo thermal or photochemical fragmentation to release dinitrogen, a property that has been exploited in the design of pro-drugs and photo-activated agents.
The strategic selection of a specific thiadiazole isomer is a critical decision in the drug design process, as it fundamentally influences the resulting compound's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Anticancer Activity
The thiadiazole core is a prominent feature in numerous anticancer agents, with different isomers exhibiting distinct mechanisms of action. The primary modes of action include kinase inhibition, tubulin polymerization disruption, and induction of apoptosis.
Mechanism of Action & Structure-Activity Relationship (SAR)
-
1,3,4-Thiadiazole: Derivatives of this isomer are frequently reported as potent kinase inhibitors. For instance, compounds bearing a 2-amino-1,3,4-thiadiazole moiety have shown significant activity against tyrosine kinases by mimicking the adenine structure of ATP, thus competing for the enzyme's active site. The substitution pattern at the 2 and 5 positions is critical; bulky aromatic groups often enhance potency by engaging in hydrophobic interactions within the kinase domain.
-
1,2,4-Thiadiazole: This scaffold has been successfully employed to develop inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in many tumors. The thiadiazole ring coordinates to the zinc ion in the CA active site, leading to potent inhibition.
-
1,2,3-Thiadiazole: Certain derivatives have been shown to act as bioreductive prodrugs. Under the hypoxic conditions characteristic of solid tumors, these compounds can be reduced to release cytotoxic species, offering a degree of tumor selectivity.
The general workflow for screening and validating potential anticancer thiadiazole compounds is a multi-step process designed to identify potent and selective candidates while characterizing their mechanism of action.
Caption: Workflow for anticancer drug discovery using thiadiazole libraries.
Featured Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of thiadiazole compounds against a cancer cell line (e.g., MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole test compounds in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus log concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The inclusion of a vehicle control establishes the baseline for 100% cell viability, while a potent, well-characterized cytotoxic agent like Doxorubicin serves as a positive control to validate the assay's responsiveness.
Comparative Analysis of Antimicrobial Activity
Thiadiazole derivatives are a rich source of antimicrobial agents, effective against a broad spectrum of bacteria and fungi. Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Mechanism of Action & Structure-Activity Relationship (SAR)
-
1,3,4-Thiadiazole: Many potent antimicrobial agents are based on this scaffold. For example, 2-amino-5-mercapto-1,3,4-thiadiazole derivatives have been shown to inhibit bacterial growth by chelating essential metal ions required for enzymatic function. The presence of a thiol (-SH) group is often crucial for activity.
-
1,2,4-Thiadiazole: These compounds can act as inhibitors of bacterial enzymes like DNA gyrase or dihydrofolate reductase. The specific substituents on the ring determine the target and spectrum of activity.
-
Sulfa Drugs: It is noteworthy that some of the earliest sulfonamide antibiotics, like sulfamethizole, incorporate a 1,3,4-thiadiazole ring, highlighting the long-standing importance of this scaffold in antimicrobial chemotherapy.
Featured Protocol: Agar Well Diffusion for Antimicrobial Screening
This method is a standard preliminary test to evaluate the antimicrobial activity of compounds.
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial culture. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well.
-
Controls: Use a well with the solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Data Measurement: Measure the diameter of the zone of inhibition (in mm) for each well.
Self-Validation: The negative control ensures that the solvent has no intrinsic antimicrobial activity, while the positive control confirms the susceptibility of the test organism and the validity of the assay conditions.
Comparative Data Summary
The following table summarizes representative data from the literature, highlighting the potency of different thiadiazole isomers against various biological targets. This is for illustrative purposes and specific values are highly dependent on the full molecular structure.
| Isomer Scaffold | Substitution Pattern | Biological Target/Assay | Activity Metric (IC50/MIC) |
| 1,3,4-Thiadiazole | 2-Anilino-5-phenyl- | VEGFR-2 Kinase | 0.08 µM |
| 1,3,4-Thiadiazole | 2-(4-Chlorophenyl)amino-5-mercapto- | S. aureus | 8 µg/mL |
| 1,2,4-Thiadiazole | 3,5-Diphenyl- | Carbonic Anhydrase II | 15 nM |
| 1,2,4-Thiadiazole | 5-(Naphthalen-1-yl)-3-(pyridin-4-yl)- | E. coli | 16 µg/mL |
| 1,2,5-Thiadiazole | 3,4-Dicyano- | Xanthine Oxidase | 2.5 µM |
| 1,2,3-Thiadiazole | 4-Phenyl- | HeLa Cell Line (MTT) | 12.5 µM |
Conclusion and Future Outlook
The comparative analysis of thiadiazole isomers underscores the profound impact of atom arrangement on biological activity. The 1,3,4-thiadiazole isomer remains the most prolific scaffold in medicinal chemistry, consistently yielding potent anticancer and antimicrobial agents. However, the unique properties of the 1,2,4- and 1,2,5-isomers make them valuable alternatives for targeting specific enzymes like carbonic anhydrase and xanthine oxidase. While the inherent instability of the 1,2,3-thiadiazole ring has limited its application, its potential in prodrug design is an exciting area for future exploration.
Future research should focus on the synthesis of novel, diverse libraries for each isomer class to more fully explore their biological potential. The application of computational tools, such as molecular docking and QSAR studies, will be invaluable in rationally designing next-generation thiadiazole-based therapeutics with enhanced potency and selectivity.
References
-
Gomha, S. M., & Khalil, H. H. (2012). A convenient ultrasound-promoted synthesis and cytotoxic activity of some new thiazole, thiadiazole, and pyrazole derivatives incorporating a 1,3,4-thiadiazole nucleus. Molecules, 17(8), 9335-9347. [Link]
-
Matysiak, J. (2016). Biological activity of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives. Mini-Reviews in Medicinal Chemistry, 16(11), 869-883. [Link]
-
Jadhav, S. A., et al. (2015). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential anticancer and antimicrobial agents. Journal of the Korean Chemical Society, 59(4), 332-340. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. For novel heterocyclic entities such as 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid, a molecule with potential therapeutic applications, establishing purity is not merely a quality control checkpoint; it is a fundamental prerequisite for accurate biological evaluation and subsequent clinical translation. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to equip researchers, scientists, and drug development professionals with a robust framework for ascertaining the purity of this unique thia-diaza-pentalene derivative.
The inherent structural complexity of heterocyclic compounds necessitates a multi-faceted analytical approach.[][2] A single method is rarely sufficient to definitively declare a compound as "pure." Instead, a confluence of orthogonal techniques, each interrogating different physicochemical properties of the molecule, provides the highest degree of confidence. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) in the context of this compound.
Comparative Analysis of Key Purity Determination Techniques
A strategic combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment. Spectroscopic methods are inherently orthogonal to chromatographic purification techniques, making them ideal for verifying the purity of a sample that has undergone purification.[3]
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte between a stationary and mobile phase. | Retention time, peak area (quantitative), presence of impurities. | High sensitivity, excellent for quantifying impurities, widely applicable. | Can be destructive, requires reference standards for absolute quantification. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, proton environment, quantitative analysis (qNMR). | Non-destructive, provides structural confirmation, can quantify without a specific reference standard.[3] | Lower sensitivity than HPLC, complex spectra can be difficult to interpret. |
| MS (Mass Spectrometry) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, fragmentation patterns for structural elucidation. | Extremely high sensitivity, provides unambiguous molecular weight. | Can be destructive, ionization efficiencies can vary, not inherently quantitative without standards. |
| EA (Elemental Analysis) | Combustion of the sample to determine the percentage composition of C, H, N, S. | Empirical formula confirmation. | Provides fundamental compositional data. | Requires a relatively large amount of sample, does not detect organic impurities with the same elemental composition. |
The Analytical Workflow: A Step-by-Step Approach
The following workflow presents a logical sequence for the purity analysis of synthesized this compound.
Caption: A typical workflow for confirming the purity of a synthesized compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the target compound from any impurities.
Instrumentation: A standard HPLC system with a UV detector is suitable.
Protocol:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common starting point for a molecule like this compound would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Column: A C18 reversed-phase column is a versatile choice.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance, likely in the UV region (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).[2]
-
Analysis: The purity is assessed by the relative area of the main peak. A purity level exceeding 98% is often desired for research compounds.[2]
¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess for the presence of proton-containing impurities.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton will be observable).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the integration of the peaks, and the coupling constants (J) in Hz.
-
Analysis: The spectrum should be consistent with the expected structure of this compound. The absence of significant unassignable peaks is an indicator of high purity. The protons in the aromatic rings and any aliphatic protons will have characteristic chemical shifts.[4][5] For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.[3]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the target compound.
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument is preferred for accurate mass determination.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules containing acidic or basic functional groups.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound. The experimentally determined mass should be within a few ppm of the calculated theoretical mass.
Elemental Analysis (EA)
Objective: To confirm the elemental composition of the synthesized compound.
Instrumentation: A CHNS elemental analyzer.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
-
Analysis: The instrument combusts the sample and measures the resulting gases to determine the percentage of carbon, hydrogen, nitrogen, and sulfur.
-
Evaluation: The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the calculated theoretical values for the molecular formula of this compound.
Interplay of Analytical Techniques
The power of this multi-technique approach lies in the complementary nature of the data obtained.
Caption: The interplay of different analytical techniques for comprehensive purity assessment.
Conclusion
Confirming the purity of a novel synthesized compound like this compound is a critical undertaking that demands a rigorous and multi-faceted analytical strategy. By leveraging the orthogonal and complementary nature of HPLC, NMR, Mass Spectrometry, and Elemental Analysis, researchers can build a comprehensive and trustworthy purity profile. This not only validates the synthetic process but also ensures the reliability of subsequent biological and pharmacological evaluations, ultimately paving the way for the successful development of new therapeutic agents.
References
- BOC Sciences. Advanced Strategies in Heterocyclic Compound Synthesis.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Saraswat, H., et al. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research.
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry.
- Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
- Shanghai Amole Biotechnology Co., Ltd. This compound.
- ChemicalBook. This compound.
- Li, M.-Y., et al. (2008). Theoretical studies on electronic structures and spectroscopic properties of 1, 3-diazaazulene derivatives. ResearchGate.
- Çavuş, M.S. & Muğlu, H. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.
- Tanimoto, H., et al. (2022). 5,10-Diiododibenzo[a,e]pentalene. MDPI.
Sources
Bridging the Gap: A Comparative Guide to the Cross-Validation of Experimental and Computational Data for Thia-diaza-pentalenes
In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is an indispensable tool. However, the accuracy of in silico models hinges on their rigorous validation against real-world experimental data. This guide provides a comprehensive framework for the cross-validation of experimental and computational data for thia-diaza-pentalenes, a class of nitrogen- and sulfur-containing heterocyclic compounds with significant potential in medicinal chemistry and organic electronics.[1] For researchers, scientists, and drug development professionals, establishing a high degree of concordance between experimental and computational results is paramount for accelerating discovery and ensuring the reliability of predictive models.
The Imperative of Cross-Validation
Computational models, particularly those based on Density Functional Theory (DFT), offer profound insights into molecular structure, stability, and electronic properties.[2][3] However, the choice of computational method, basis set, and environmental parameters can significantly influence the outcome.[4][5] Experimental data, derived from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy, provide the empirical benchmarks against which these computational models must be judged.[6] A robust cross-validation strategy not only enhances the confidence in computational predictions but also deepens the interpretation of experimental findings.
Structural Elucidation: Weaving Together Experiment and Theory
The foundational step in characterizing any novel compound is the determination of its three-dimensional structure. This is a prime area for the synergy between experimental and computational approaches.
Experimental Keystone: X-ray Crystallography
Single-crystal X-ray diffraction provides an unparalleled, atom-by-atom map of a molecule's solid-state conformation, yielding precise measurements of bond lengths, bond angles, and dihedral angles. This data serves as the "gold standard" for validating computationally optimized geometries.
Computational Corroboration: Geometry Optimization
The standard computational protocol involves a geometry optimization using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)). The rationale behind this choice is its proven balance of accuracy and computational cost for organic molecules.
Table 1: Comparison of Experimental and Calculated Structural Parameters for a Hypothetical Thia-diaza-pentalene
| Parameter | X-ray Crystallography (Å or °) | DFT/B3LYP/6-31G(d) (Å or °) | % Difference |
| S1-C2 Bond Length | 1.735 | 1.740 | 0.29% |
| N3-N4 Bond Length | 1.380 | 1.385 | 0.36% |
| C2-N3-N4 Bond Angle | 110.5 | 110.2 | -0.27% |
| C5-C6-C7-C8 Dihedral Angle | 179.8 | 180.0 | 0.11% |
A low percentage difference, typically under 2% for bond lengths and angles, indicates a high level of agreement and validates the chosen computational model for predicting the ground-state geometry of this class of molecules.
Spectroscopic Fingerprinting: A Multi-faceted Approach
Spectroscopy offers a rich dataset for cross-validation, probing the electronic and magnetic environments within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exquisitely sensitive to the local chemical environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts.[7][8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized thia-diaza-pentalene in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Analysis: Assign peaks based on chemical shifts, coupling constants, and integration values. Advanced 2D NMR techniques like COSY and HSQC can aid in unambiguous assignments.[9]
Computational Protocol: NMR Chemical Shift Calculation
-
Geometry Optimization: Perform a geometry optimization of the thia-diaza-pentalene using a suitable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).
-
NMR Calculation: Using the optimized geometry, perform an NMR calculation using the GIAO method with the same functional and a larger basis set.
-
Data Processing: The output will provide the absolute shielding values for each nucleus. These are then converted to chemical shifts by referencing against the calculated shielding of TMS at the same level of theory.
Table 2: Experimental vs. Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental (ppm) | Calculated (GIAO) (ppm) | Δ (ppm) |
| C2 | 165.2 | 164.8 | 0.4 |
| C5 | 128.9 | 129.5 | -0.6 |
| C7 | 115.6 | 115.1 | 0.5 |
A strong linear correlation between the experimental and calculated chemical shifts, with minimal deviation, validates the ability of the computational model to accurately represent the electronic structure.
UV-Visible Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting electronic absorption spectra.[10][11][12]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the thia-diaza-pentalene in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
Analysis: Identify the wavelength of maximum absorption (λ_max) for each electronic transition.
Computational Protocol: TD-DFT Calculation
-
Ground State Optimization: Obtain the optimized ground-state geometry as described previously.
-
Excited State Calculation: Perform a TD-DFT calculation on the optimized geometry to compute the vertical excitation energies and oscillator strengths. The choice of functional is critical, and benchmarking against experimental data is often necessary.[5] For many organic chromophores, functionals like B3LYP or CAM-B3LYP are good starting points.
-
Spectrum Simulation: The calculated excitation energies (which correspond to λ_max) and oscillator strengths (related to the intensity of the absorption) can be used to simulate a theoretical spectrum, often by applying a Gaussian or Lorentzian broadening.
Table 3: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima
| Transition | Experimental λ_max (nm) | TD-DFT λ_max (nm) | Assignment |
| S₀ → S₁ | 410 | 402 | π → π |
| S₀ → S₂ | 325 | 318 | n → π |
The ability of the TD-DFT calculation to reproduce the experimental λ_max values with reasonable accuracy allows for a confident assignment of the nature of the electronic transitions (e.g., π → π* or n → π*).
Visualizing the Cross-Validation Workflow
A systematic workflow is crucial for a successful cross-validation study.
Caption: A workflow diagram illustrating the parallel experimental and computational arms of a cross-validation study, culminating in a refined and validated predictive model.
The Molecular Subject: Thia-diaza-pentalene
The core structure of a thia-diaza-pentalene provides a rich playground for exploring the interplay of heteroatoms and aromaticity.
Caption: Generalized structure of a thia-diaza-pentalene, highlighting the fused heterocyclic ring system.
Conclusion and Future Directions
The cross-validation of experimental and computational data is not merely a confirmatory exercise; it is a synergistic process that elevates the quality and impact of chemical research. For thia-diaza-pentalenes, this integrated approach is essential for accurately predicting their properties and guiding the design of new derivatives with tailored functionalities for applications in drug discovery and materials science.[5] Future work should focus on expanding this cross-validation to include photophysical properties like fluorescence and phosphorescence, requiring a similar interplay between experimental spectroscopy and more advanced computational methods. By fostering a culture of rigorous validation, the scientific community can ensure that computational chemistry realizes its full potential as a predictive and transformative discipline.
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Experimental UV–vis absorption spectra and computational spectra at the B3LYP/3-21G* level of the compounds I–VI. The computational spectra are smoothed by a Gaussian function and arbitrarily scaled for comparison with the experimental spectra. The red dashed line in each spectrum indicates the target wavelength. [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficacy of Thia-Diaza-Pentalene Routes
For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, thia-diaza-pentalenes—bicyclic 8-π electron systems featuring a hypervalent sulfur atom—present a unique structural motif with significant potential as bioisosteres and pharmacophores.[1][2] Their synthesis, however, is not trivial and the selection of an appropriate synthetic route is critical to achieving desired outcomes in terms of yield, purity, and substrate scope.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing the thia-diaza-pentalene core. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative advantages and limitations of each approach, supported by data from peer-reviewed literature.
Strategic Overview: Key Pathways to the Pentalene Core
The construction of the thia-diaza-pentalene skeleton is dominated by two principal strategies: (1) multi-step condensation and cyclization reactions, often starting from pre-formed heterocyclic precursors, and (2) convergent cycloaddition reactions that form the bicyclic system in a more concerted fashion. The choice between these routes depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Caption: Workflow for the sequential synthesis starting from a thiadiazole precursor.
Advantages and Limitations
This route's primary advantage is its reliance on well-established, fundamental reactions and often readily available or easily synthesized starting materials like substituted thiadiazoles. [3][4]The stepwise nature allows for diversification at multiple points in the synthesis. However, this approach can be lengthy, and the conditions for some steps, such as those involving potent alkylating agents or the generation of diazonium salts, can be harsh and may not be suitable for sensitive substrates. Yields can be variable depending on the specific substitution pattern.
Route 2: Cycloaddition Reactions
Convergent and often highly elegant, cycloaddition reactions build the core bicyclic structure by combining two key fragments in a single, concerted or stepwise-pericyclic, step. These reactions are governed by the principles of orbital symmetry and can provide rapid access to complex molecular architectures with a high degree of stereochemical control. [5][6]
Causality and Mechanistic Insight
This strategy typically involves a [4+2] Diels-Alder type reaction or a 1,3-dipolar cycloaddition. [5][7]For instance, the reaction of 1,3-thiazolium-4-olates (a type of mesoionic 1,3-dipole) with 1,2-diaza-1,3-butadienes can be envisioned as a powerful method to construct the fused ring system. [7][8]The thiazolium olate acts as the 4π-electron component, while the diaza-diene serves as the 2π-electron partner. The efficacy of such reactions is driven by the favorable overlap of the frontier molecular orbitals (HOMO of one component, LUMO of the other), which lowers the activation energy of the reaction. This approach is particularly valuable because it can establish multiple new bonds and stereocenters in a single, predictable transformation. [9][10]
Advantages and Limitations
The main advantage of cycloaddition is its efficiency and atom economy. [6][11]It is a powerful tool for creating molecular complexity rapidly. When chiral dienophiles or catalysts are used, high diastereoselectivity and enantioselectivity can be achieved. [7]The primary limitation is the accessibility of the required precursors. The diene and dienophile components, such as substituted diaza-butadienes or thiazolium olates, can themselves require multi-step syntheses. [8][11]Furthermore, the regioselectivity of the cycloaddition can sometimes be an issue, potentially leading to mixtures of isomers.
Comparative Efficacy Summary
The choice of synthetic route is a critical decision that balances speed, versatility, and the specific structural requirements of the target molecule. The table below summarizes the key performance indicators for the two major strategies.
| Feature | Route 1: Condensation & Sequential Cyclization | Route 2: Cycloaddition Reactions |
| General Approach | Stepwise, linear synthesis | Convergent, often single-step core formation |
| Key Precursors | Substituted thiadiazoles, acyl hydrazines [1][12] | Dienes/1,3-dipoles, dienophiles (e.g., diaza-butadienes) [7][8] |
| Typical Conditions | Variable; can require strong acids/bases, alkylating agents [12] | Often milder, thermal or catalytic conditions [11] |
| Reported Yields | Moderate to Good (e.g., 35-70% reported for related systems) [4][13] | Moderate to Good; highly substrate-dependent [9][11] |
| Key Advantages | High versatility, broad substrate scope, readily available starting materials [1] | High atom economy, stereocontrol, rapid complexity generation [6][11] |
| Key Limitations | Potentially longer routes, harsh conditions, lower overall efficiency [14] | Requires synthesis of specialized/complex precursors, potential regioselectivity issues [11] |
| Best Suited For | Generating diverse libraries with varied peripheral substituents. | Complex targets where stereochemistry is critical; total synthesis. |
Experimental Protocols
To provide a practical context, the following is a representative protocol for the synthesis of a substituted thia-diaza-pentalene derivative via the sequential cyclization route, based on methodologies reported in the literature. [12]
Protocol: Synthesis of a Substituted 6aλ⁴-thia-pentaazapentalene
Disclaimer: This protocol is an illustrative example based on published methods. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.
Materials:
-
5-Amino-1,2,3-thiadiazole
-
Methylating agent (e.g., methyl iodide)
-
Substituted aniline
-
Sodium nitrite
-
Tetrafluoroboric acid (HBF₄)
-
Appropriate solvents (e.g., ethanol, water)
-
Base (e.g., sodium acetate)
Procedure:
-
Activation via Methylation:
-
Dissolve 5-amino-1,2,3-thiadiazole (1.0 eq) in a suitable solvent.
-
Add the methylating agent (1.1 eq) and stir the reaction at room temperature until analysis (e.g., TLC, LC-MS) indicates complete consumption of the starting material.
-
Isolate the methylated intermediate product after a standard aqueous workup and purification.
-
-
Preparation of the Arenediazonium Tetrafluoroborate:
-
Dissolve the substituted aniline (1.0 eq) in an aqueous solution of tetrafluoroboric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C. The resulting diazonium salt precipitate is then collected by filtration, washed with cold ether, and dried under vacuum.
-
-
Coupling and Cyclization:
-
Dissolve the methylated intermediate from Step 1 (1.0 eq) in ethanol.
-
Add the prepared arenediazonium tetrafluoroborate (1.1 eq) portion-wise at room temperature.
-
Add a base such as sodium acetate to facilitate the coupling reaction.
-
Stir the reaction mixture for several hours until completion. The pentalene product often precipitates from the solution.
-
-
Purification and Characterization:
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
-
Confirm the structure of the final thia-diaza-pentalene using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography. [12]
-
Conclusion and Future Outlook
The synthesis of thia-diaza-pentalenes can be effectively achieved through either sequential cyclization or convergent cycloaddition strategies. Sequential cyclization offers unparalleled versatility for creating diverse analogues from common thiadiazole precursors. In contrast, cycloaddition provides an elegant and efficient path to the core structure, proving especially powerful where stereochemical control is paramount.
Future advancements in this field will likely focus on developing catalytic and more environmentally benign versions of these routes. The exploration of novel cycloaddition partners and the development of one-pot, multi-component reactions that combine the versatility of stepwise synthesis with the efficiency of convergent approaches will undoubtedly expand the accessibility and utility of this important heterocyclic scaffold for researchers in medicinal and materials chemistry.
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Abdel-Wahab, B. F., et al. (n.d.). A facile regioselective synthesis of novel spiro-thioxanthene and spiro-xanthene-9',2-t[12][15][16]hiadiazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie.
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A Comparative Benchmarking Guide to the Stability of Thia-diaza-pentalenes Against Known Heterocycles
For researchers, scientists, and professionals in drug development, the stability of a molecule is a cornerstone of its potential utility. This guide provides an in-depth technical comparison of the stability of thia-diaza-pentalene compounds against well-established heterocyclic systems: pyridine, pyrrole, furan, and thiophene. By synthesizing theoretical principles with established experimental protocols, this document serves as a vital resource for predicting and evaluating the robustness of these novel scaffolds in various chemical environments.
Introduction: The Quest for Stable Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Their chemical and physical properties, particularly their stability, dictate their suitability for various applications. Thia-diaza-pentalenes, a class of fused heterocyclic systems, have garnered interest due to their unique electronic properties. However, a comprehensive understanding of their stability profile is crucial for their advancement in medicinal chemistry and materials science.
This guide will benchmark the stability of a representative thia-diaza-pentalene, a thiophene-fused 1,4-diazapentalene, against four ubiquitous heterocycles. The comparison will be framed within the context of forced degradation studies, a systematic approach to evaluating stability under stress conditions including hydrolysis, oxidation, photolysis, and thermal stress.
Theoretical Underpinnings of Heterocyclic Stability: A Tale of Aromaticity
The stability of cyclic organic compounds is intrinsically linked to the concept of aromaticity. Aromatic compounds, with their delocalized π-electron systems, exhibit enhanced stability compared to their non-aromatic counterparts. The degree of aromaticity can be a strong predictor of a heterocycle's resistance to degradation.
-
Pyridine, Pyrrole, Furan, and Thiophene: These five- and six-membered heterocycles are all considered aromatic. Their relative aromaticity, and thus inherent stability, generally follows the order: Thiophene > Pyrrole > Pyridine > Furan . This trend is influenced by the electronegativity of the heteroatom and its ability to participate in the π-electron system. Sulfur in thiophene is the least electronegative, allowing for efficient electron delocalization. In contrast, the highly electronegative oxygen in furan holds its lone pair electrons more tightly, resulting in lower aromaticity.
-
Thia-diaza-pentalenes: The stability of pentalene systems is complex. The parent pentalene is anti-aromatic and highly unstable. However, the fusion of aromatic rings, such as thiophene, can significantly enhance stability. In the case of thiophene-fused 1,4-diazapentalene, the annulation of the thiophene ring is known to impart high thermal stability.[1] While the pentalene core itself may have anti-aromatic character, the overall stability of the fused system is a balance of the stabilizing influence of the fused aromatic rings and the inherent nature of the pentalene core. Computational studies, such as the analysis of Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA), are crucial for quantifying the aromaticity and predicting the stability of such complex heterocyclic systems.
Experimental Benchmarking: Forced Degradation Studies
Forced degradation studies are the industry standard for assessing the intrinsic stability of a drug substance.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products. A typical forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[2]
The following sections outline the expected stability of thia-diaza-pentalenes in comparison to the benchmark heterocycles under various stress conditions.
Hydrolytic Stability (Acidic and Basic Conditions)
Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base. The susceptibility of a heterocycle to hydrolysis is influenced by its electron density and the presence of susceptible functional groups.
Expected Stability Ranking (Hydrolytic): Thiophene ≈ Pyridine > Pyrrole > Thia-diaza-pentalene (predicted) > Furan
| Compound Class | Expected Stability under Acidic Conditions | Expected Stability under Basic Conditions | Rationale |
| Thia-diaza-pentalene | Potentially susceptible to ring opening. | Potentially susceptible to nucleophilic attack. | The diazapentalene core may be prone to protonation and subsequent ring cleavage. |
| Pyridine | Generally stable due to the protonated, electron-deficient ring being resistant to electrophilic attack. | Generally stable. | The pyridine ring is electron-deficient and less susceptible to nucleophilic attack than some other heterocycles. |
| Pyrrole | Unstable; prone to polymerization in the presence of strong acids. | Generally stable. | The electron-rich nature of the pyrrole ring makes it highly reactive towards acids. |
| Furan | Unstable; undergoes acid-catalyzed ring opening. | Generally stable, but can be susceptible to degradation with strong bases. | The oxygen heteroatom makes the ring susceptible to protonation and subsequent cleavage. |
| Thiophene | Generally stable; more resistant to acid-catalyzed polymerization than pyrrole and furan. | Generally stable. | The high degree of aromaticity contributes to its stability in both acidic and basic media. |
Experimental Protocol: Hydrolytic Degradation
A standardized protocol for assessing hydrolytic stability is crucial for a fair comparison.
Caption: Workflow for Hydrolytic Degradation Studies.
Oxidative Stability
Oxidative degradation involves the reaction of a compound with an oxidizing agent, such as hydrogen peroxide. The presence of heteroatoms and electron-rich systems can influence a molecule's susceptibility to oxidation.
Expected Stability Ranking (Oxidative): Pyridine > Furan > Pyrrole > Thiophene > Thia-diaza-pentalene (predicted)
| Compound Class | Expected Stability towards Oxidation | Rationale |
| Thia-diaza-pentalene | The sulfur atom is a likely site for oxidation to a sulfoxide or sulfone. The electron-rich nature of the fused system may also make it susceptible to oxidative degradation.[3] | |
| Pyridine | Generally resistant to oxidation due to its electron-deficient nature. | The nitrogen atom deactivates the ring towards electrophilic attack by oxidizing agents. |
| Pyrrole | Highly susceptible to oxidation, leading to the formation of polymeric materials. | The electron-rich ring is easily attacked by oxidizing agents. |
| Furan | Susceptible to oxidation, which can lead to ring-opening products. | The oxygen atom can participate in oxidative reactions. |
| Thiophene | The sulfur atom is readily oxidized to a sulfoxide and then to a sulfone.[3] | The sulfur heteroatom is a primary target for many oxidizing agents. |
Experimental Protocol: Oxidative Degradation
A common method for inducing oxidative degradation is through the use of hydrogen peroxide.
Caption: Workflow for Oxidative Degradation Studies.
Photostability
Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions. The presence of chromophores and the electronic structure of a molecule determine its susceptibility to photodegradation.
Expected Stability Ranking (Photolytic): Thiophene > Furan > Pyrrole > Pyridine > Thia-diaza-pentalene (predicted)
| Compound Class | Expected Photostability | Rationale |
| Thia-diaza-pentalene | The extended π-system is likely to absorb UV-Vis radiation, potentially leading to photochemical reactions. | Fused aromatic systems often have complex photochemistry. |
| Pyridine | Susceptible to photodegradation. The number of nitrogen atoms in the ring can influence photostability, with more nitrogen atoms leading to faster degradation.[4] | The nitrogen heteroatom can influence the excited state properties of the molecule. |
| Pyrrole | Can undergo photooxidation and polymerization upon exposure to light. | The electron-rich nature makes it susceptible to photochemical reactions. |
| Furan | Can undergo various photochemical reactions, including cycloadditions and rearrangements. | The presence of the oxygen heteroatom influences its photochemical behavior. |
| Thiophene | Generally considered to be more photostable than furan and pyrrole. | The sulfur atom is less prone to participating in certain photochemical reactions compared to oxygen and nitrogen. |
Experimental Protocol: Photostability Testing
Photostability testing should be conducted according to ICH Q1B guidelines.
Caption: Workflow for Photostability Testing.
Thermal Stability
Thermal stability refers to a compound's resistance to decomposition at elevated temperatures. This is a critical parameter for manufacturing, storage, and formulation.
Expected Stability Ranking (Thermal): Thia-diaza-pentalene (predicted) ≈ Thiophene > Pyridine > Pyrrole > Furan
| Compound Class | Expected Thermal Stability | Rationale |
| Thia-diaza-pentalene | Thiophene-fused pentalenes are reported to have high thermal stability.[1] | The rigid, fused ring system and the high aromaticity of the thiophene moiety contribute to thermal robustness. |
| Pyridine | Thermally stable. | The aromatic ring is resistant to thermal decomposition. |
| Pyrrole | Moderately thermally stable. | Can undergo thermal decomposition at higher temperatures. |
| Furan | The least thermally stable of the benchmark heterocycles. | The ring is more prone to thermal fragmentation. |
| Thiophene | High thermal stability. | The high degree of aromaticity and the stability of the C-S bond contribute to its thermal resilience. |
Experimental Protocol: Thermal Degradation
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability.[5][6]
Caption: Workflow for Thermal Stability Analysis using TGA-DSC.
Data Summary and Comparison
The following table summarizes the expected relative stability of the thia-diaza-pentalene and the benchmark heterocycles based on the analysis of their chemical structures and a review of existing literature.
| Stress Condition | Thia-diaza-pentalene (Predicted) | Pyridine | Pyrrole | Furan | Thiophene |
| Hydrolytic (Acid) | Low | High | Low | Very Low | High |
| Hydrolytic (Base) | Moderate | High | High | Moderate | High |
| Oxidative | Low | High | Very Low | Moderate | Low |
| Photolytic | Low | Low | Moderate | Moderate | High |
| Thermal | High | High | Moderate | Low | High |
| This table represents a qualitative prediction based on chemical principles and available data. Experimental verification is essential. |
Conclusion: A Promising but Context-Dependent Stability Profile
This comparative guide highlights that thia-diaza-pentalene compounds, particularly thiophene-fused derivatives, are predicted to exhibit a unique stability profile. Their high thermal stability is a significant advantage. However, their susceptibility to oxidative degradation, and potentially to hydrolytic and photolytic stress, requires careful consideration during drug development and material design.
The benchmark heterocycles—pyridine, pyrrole, furan, and thiophene—provide a valuable framework for understanding the relative stability of novel heterocyclic systems. The choice of a specific heterocycle in a drug candidate or material will always be a balance of its desired chemical and biological properties against its stability limitations.
Further experimental studies directly comparing thia-diaza-pentalenes with these benchmark compounds under standardized forced degradation conditions are highly encouraged to validate these predictions and provide a more definitive understanding of their stability landscape.
References
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Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. National Taiwan Normal University. Available at: [Link]
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The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. Available at: [Link]
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Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
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Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. ResearchGate. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Thermal Analysis. ACS Publications. Available at: [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology. Available at: [Link]
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Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. National Institutes of Health. Available at: [Link]
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Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. Available at: [Link]
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Oxidation of an indole substrate by porphyrin iron(iii) superoxide: relevance to indoleamine and tryptophan 2,3-dioxygenases. Royal Society of Chemistry. Available at: [Link]
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Thiophene‐Fused 1,4‐Diazapentalene: A Stable C=N‐Containing π‐Conjugated System with Restored Antiaromaticity. PubMed. Available at: [Link]
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[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at: [Link]
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Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Springer. Available at: [Link]
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General scheme of the study of furan stability. ResearchGate. Available at: [Link]
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Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC. Available at: [Link]
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Furan synthesis. Organic Chemistry Portal. Available at: [Link]
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Thiophene‐Fused 1,4‐Diazapentalene: A Stable C=N‐Containing π‐Conjugated System with Restored Antiaromaticity. ResearchGate. Available at: [Link]
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Corrigendum: Thiophene‐Fused 1,4‐Diazapentalene: A Stable C=N‐Containing π‐Conjugated System with Restored Antiaromaticity. ResearchGate. Available at: [Link]
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The Photochemical Isomerization Reactions in Furan, Thiophene, and Pyrrole Derivatives. ResearchGate. Available at: [Link]
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Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University. Available at: [Link]
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Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Pearson+. Available at: [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]
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Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. National Institutes of Health. Available at: [Link]
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Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry. PMC. Available at: [Link]
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Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI. Available at: [Link]
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Negative Absorption in UV-vis Spectroscopy, is this Real? ResearchGate. Available at: [Link]
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Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]
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Thermal analysis graphs: (a) TG curves; (b) DTG curves; (c) DSC curves. ResearchGate. Available at: [Link]
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A Comparative Spectroscopic Guide to Functionalized Thia-Diaza-Pentalenes for Advanced Applications
In the ever-evolving landscape of molecular probes and functional materials, thia-diaza-pentalenes have emerged as a compelling class of heterocyclic compounds. Their rigid, planar structure and inherent electronic properties make them promising candidates for applications ranging from bioimaging to organic electronics. The strategic functionalization of the thia-diaza-pentalene core offers a powerful tool to modulate their spectroscopic characteristics, enabling the fine-tuning of their absorption and emission profiles for specific applications.
This guide provides a comprehensive comparative analysis of the spectroscopic properties of functionalized thia-diaza-pentalenes. We will delve into the causal relationships between the nature and position of various substituents and the resulting photophysical behavior, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique optical properties of these versatile fluorophores.
The Thia-Diaza-Pentalene Scaffold: A Platform for Spectroscopic Tuning
The core of a thia-diaza-pentalene consists of a fused bicyclic system containing sulfur and nitrogen atoms. This arrangement imparts a unique electronic structure that is highly susceptible to modification through the introduction of functional groups. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and fluorescence properties of the molecule.
A notable example of a tunable thia-diaza-pentalene system is the pyridazino-1,3a,6a-triazapentalene (PyTAP) scaffold. This tricyclic framework is chemically stable and amenable to post-functionalization, making it an excellent platform for systematic spectroscopic studies.[1]
The Influence of Functionalization on Spectroscopic Properties: A Comparative Analysis
The introduction of different functional groups onto the thia-diaza-pentalene core leads to predictable and tunable changes in their spectroscopic properties. This section provides a comparative overview of these effects, with a focus on absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yields (ΦF).
Aryl Substituents: Extending Conjugation
The introduction of aryl groups at various positions of the PyTAP core through Suzuki-Miyaura cross-coupling reactions is a common strategy to extend the π-conjugated system.[1] This extension generally leads to a bathochromic (red) shift in both the absorption and emission spectra. The extent of this shift is dependent on the electronic nature of the substituent on the appended aryl ring.
| Compound | Substituent at Position 2 | Substituent at Position 8 | λabs (nm) | λem (nm) | ΦF |
| 2a | Phenyl | H | 385 | 485 | 0.35 |
| 2b | 4-Methoxyphenyl | H | 393 | 496 | 0.45 |
| 2c | 4-Trifluoromethylphenyl | H | 383 | 481 | 0.25 |
| 2d | Pyrimidin-5-yl | H | 388 | 505 | 0.15 |
Data extracted from literature for PyTAP derivatives in Dichloromethane.[1]
As illustrated in the table, the introduction of an electron-donating methoxy group on the phenyl ring (2b ) results in a red shift of both absorption and emission maxima compared to the unsubstituted phenyl group (2a ), along with an increase in the fluorescence quantum yield. Conversely, the electron-withdrawing trifluoromethyl group (2c ) leads to a slight blue shift and a decrease in the quantum yield. The presence of a heteroaromatic pyrimidinyl group (2d ) also influences the electronic properties, resulting in a notable red shift in emission.
Ethynyl Moieties: Enhancing π-Conjugation and Introducing Functionality
Sonogashira cross-coupling reactions allow for the introduction of ethynyl-based functional groups, which can further extend the π-system and provide handles for subsequent modifications.[1]
| Compound | Substituent at Position 2 | Substituent at Position 8 | λabs (nm) | λem (nm) | ΦF |
| 3a | -C≡C-COOEt | H | 405 | 510 | 0.20 |
| 4a | H | -C≡C-Ph | 398 | 502 | 0.30 |
| 4b | H | -C≡C-Si(iPr)3 | 402 | 508 | 0.38 |
Data extracted from literature for PyTAP derivatives in Dichloromethane.[1]
The introduction of an electron-withdrawing ester group via an ethynyl linker (3a ) significantly red-shifts the absorption and emission maxima. Similarly, aryl and silyl-protected alkynes at position 8 (4a and 4b ) lead to a bathochromic shift, demonstrating the versatility of this functionalization strategy in tuning the spectroscopic properties.
Experimental Protocols
General Synthesis of Functionalized Pyridazino-1,3a,6a-triazapentalenes (PyTAP)
The synthesis of functionalized PyTAP derivatives typically involves a multi-step process, starting from a halogenated PyTAP precursor. The following is a generalized workflow.
Caption: General synthetic workflow for functionalized PyTAP derivatives.
Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
To a solution of the halogenated PyTAP precursor in a suitable solvent (e.g., toluene/ethanol/water mixture), add the corresponding aryl boronic acid (1.2-1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and a base (e.g., Na2CO3, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted PyTAP.
Spectroscopic Characterization
UV-Vis absorption spectra are recorded on a spectrophotometer to determine the wavelength of maximum absorption (λabs).
Protocol:
-
Prepare a dilute solution of the functionalized thia-diaza-pentalene in a spectroscopic grade solvent (e.g., dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).
-
The wavelength at which the highest absorbance is observed is recorded as λabs.
Fluorescence emission spectra are recorded on a spectrofluorometer to determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).
Protocol for Emission Spectrum:
-
Use the same solution prepared for the UV-Vis measurement.
-
Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the highest fluorescence intensity is observed is recorded as λem.
Protocol for Fluorescence Quantum Yield (Relative Method):
-
Prepare a series of dilute solutions of both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.546) with absorbances below 0.1 at the excitation wavelength.[2]
-
Record the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Astd / Asample) * (Isample / Istd) * (ηsample2 / ηstd2) where:
-
ΦF is the fluorescence quantum yield
-
A is the absorbance at the excitation wavelength
-
I is the integrated emission intensity
-
η is the refractive index of the solvent
-
Structure-Property Relationships and Causality
The observed spectroscopic trends can be rationalized by considering the electronic effects of the substituents on the frontier molecular orbitals of the thia-diaza-pentalene core.
Caption: Modulation of HOMO-LUMO energy gap by functionalization.
Electron-donating groups (EDGs) raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a red shift in the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) lower the energy of the LUMO, which also results in a smaller energy gap and a red shift. The interplay between the strength and position of these groups allows for precise control over the photophysical properties.
Conclusion and Future Outlook
The functionalization of thia-diaza-pentalenes represents a powerful strategy for the rational design of novel fluorophores with tailored spectroscopic properties. The comparative data presented in this guide highlights the predictable nature of these structure-property relationships, providing a valuable resource for researchers in the field. The continued exploration of new synthetic methodologies and the introduction of a wider variety of functional groups will undoubtedly lead to the development of next-generation thia-diaza-pentalene-based materials for a broad range of applications, from advanced cellular imaging to cutting-edge optoelectronic devices.
References
-
G. G. D'Ambrosio, et al. (2020). Pyridazino-1,3a,6a-Triazapentalenes as Versatile Fluorescent Probes: Impact of Their Post-Functionalization and Application for Cellular Imaging. Molecules, 25(21), 5085. [Link]
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S. Pelliccioli, et al. (2022). Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. Molecules, 27(15), 4949. [Link]
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J. R. Lakowicz. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
As a novel heterocyclic compound, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid and its derivatives are integral to innovative research in drug development. Ensuring the safety of laboratory personnel and the protection of our environment necessitates a comprehensive and rigorous approach to waste management. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Assessment: Understanding the Compound
A structural analog, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, is classified as harmful if swallowed.[1] Furthermore, a representative SDS for a similarly complex heterocyclic compound indicates potential hazards including skin irritation, serious eye irritation, and respiratory irritation. It is also highlighted as being very toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound as a substance with a similar hazard profile.
Key Hazard Considerations:
-
Acute Toxicity (Oral): Assumed to be harmful if ingested.
-
Skin and Eye Irritation: High potential for irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Environmental Hazard: Expected to be toxic to aquatic organisms.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE) and Handling
Given the assessed hazards, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation, preferably under a fume hood.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[3] Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.
-
Solid Waste: Collect unadulterated solid this compound and any contaminated consumables (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Segregate acidic waste streams from basic and organic solvent waste streams to prevent potentially violent reactions.[3]
For acidic waste solutions containing this compound, neutralization can be a preliminary step before collection for final disposal. This should be performed by trained personnel in a controlled environment.
-
Dilution: If the acidic solution is concentrated, dilute it by slowly adding it to a large volume of cold water with stirring.
-
Neutralization: Slowly add a weak base (e.g., sodium bicarbonate) or a dilute solution of a strong base (e.g., sodium hydroxide) while stirring and monitoring the pH. Aim for a final pH between 6 and 8.
-
Collection: The neutralized aqueous solution should be collected in a labeled hazardous waste container.
It is imperative to note that neutralization does not eliminate the environmental toxicity of the heterocyclic moiety. Therefore, the neutralized waste must still be disposed of as hazardous.
All waste containing this compound, whether solid, liquid, or neutralized, must be disposed of through an approved hazardous waste management program. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound waste.
References
-
Universal Biologicals. This compound. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
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P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]
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UK Science Technician Community. Sulfur disposal. [Link]
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PubMed. Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. [Link]
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National Institutes of Health. Recovery Techniques Enabling Circular Chemistry from Wastewater. [Link]
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ResearchGate. Catalytic wet air oxidation of carboxylic acid present in wastewater. [Link]
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OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
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ResearchGate. Removal of sulfur compounds from LPG by heteropoly acid‐modified spent FCC catalyst. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid. The following protocols are grounded in established safety principles for handling heterocyclic compounds and are informed by data from structurally similar molecules.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment (PPE) and handling is essential. Safety data for analogous compounds, such as 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid and other thiadiazole derivatives, indicate potential hazards including skin, eye, and respiratory irritation, as well as being harmful if swallowed.[1] Therefore, the following recommendations are based on a thorough assessment of these potential risks.
Core Safety Directives and Hazard Assessment
Based on available data for structurally related compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.
These potential hazards mandate a stringent adherence to the safety protocols outlined below to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first line of defense against chemical exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Full-face shield (if not working in a fume hood)- Flame-resistant lab coat- Respiratory Protection (N95 or higher-rated respirator) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Full-face shield- Flame-resistant lab coat- Work within a certified chemical fume hood |
| General Laboratory Use | - Disposable Nitrile Gloves- Safety Glasses with side shields- Flame-resistant lab coat |
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic protocol is crucial for minimizing risk. The following steps provide a clear guide for working with this compound.
1. Pre-Experiment Preparation:
-
Review Safety Information: Thoroughly review this guide and any available safety information for structurally similar compounds.[1]
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible before beginning work.
2. Handling the Solid Compound:
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.
-
Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Avoid Dust Formation: Handle the solid gently to minimize the creation of dust.
3. Solution Preparation and Use:
-
Solvent Selection: Choose solvents with care, considering their own inherent hazards.
-
Dissolution: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.
-
Maintain Ventilation: All manipulations of solutions containing the compound must be performed inside a fume hood.
4. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations. Avoid releasing the compound into the environment.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
